Product packaging for Z-D-Asp(obzl)-OH(Cat. No.:CAS No. 5241-62-3)

Z-D-Asp(obzl)-OH

Cat. No.: B554538
CAS No.: 5241-62-3
M. Wt: 357.4 g/mol
InChI Key: VUKCNAATVIWRTF-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-D-Asp(obzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO6 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO6 B554538 Z-D-Asp(obzl)-OH CAS No. 5241-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKCNAATVIWRTF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275519
Record name (2R)-4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5241-62-3
Record name (2R)-4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Asp(OBzl)-OH: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Benzyloxycarbonyl-D-aspartic acid β-benzyl ester, commonly referred to as Z-D-Asp(OBzl)-OH. This protected amino acid derivative is a critical building block in peptide synthesis, particularly for the incorporation of D-aspartic acid residues into peptide chains. This document details its physicochemical properties, provides experimental protocols for its use, and discusses potential side reactions. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. It features two key protecting groups: a benzyloxycarbonyl (Z) group on the α-amino group and a benzyl (Bzl) ester on the β-carboxyl group.[1] This dual-protection strategy is instrumental in peptide synthesis, as it allows for the selective activation and coupling of the α-carboxyl group while preventing unwanted side reactions at the α-amino and β-carboxyl functionalities. The Z and benzyl groups are typically stable under standard peptide coupling conditions and can be removed simultaneously by catalytic hydrogenation.[2] An understanding of the chemical behavior of this compound is crucial for its effective use in the synthesis of peptides for research and therapeutic development. While D-amino acids are less common in nature than their L-counterparts, D-aspartic acid has been identified in neuroendocrine tissues and is implicated in the regulation of hormone synthesis and release.[3][4]

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its reactivity and function in chemical synthesis.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
IUPAC Name (2R)-4-oxo-4-(phenylmethoxy)-2-[-(phenylmethoxy)carbonylamino]butanoic acid
CAS Number 5241-62-3
Molecular Formula C₁₉H₁₉NO₆
Molecular Weight 357.36 g/mol
Appearance White to off-white solid/powder[5]
Melting Point 99 - 108 °C[6]
Optical Rotation [α]20/D = -11 ± 1° (c=4.979 in AcOH)[6]
pKa 3.63 ± 0.23 (Predicted)
Solubility

The solubility of this compound is a critical parameter for its use in synthesis and purification. The presence of two benzyl groups renders it largely insoluble in water but soluble in many organic solvents.[7]

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO) 45-100 mg/mL[5][8]
Acetic Acid Soluble[2]
Methanol Soluble[7]
Acetone Soluble[7][9]
Chloroform Soluble[7][9]
Dichloromethane (DCM) Soluble[9]
Ether Soluble[7]
Water Insoluble[2]
Spectroscopic Data

While experimentally derived spectra for this compound are not widely available in public databases, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR:

  • Aromatic Protons (C₆H₅): Multiple signals expected in the range of 7.2-7.4 ppm.

  • CH₂ (Benzyl groups): Singlets are expected around 5.1 ppm.

  • α-CH: A multiplet is anticipated around 4.5-4.7 ppm.

  • β-CH₂: Diastereotopic protons are expected to appear as multiplets around 2.8-3.0 ppm.

  • NH: A doublet is expected around 5.8-6.0 ppm, which may broaden or exchange with D₂O.

  • COOH: A broad singlet is expected at >10 ppm, which is also exchangeable with D₂O.

¹³C NMR:

  • Carbonyl (C=O, ester and acid): Signals are expected in the range of 170-175 ppm.

  • Carbonyl (C=O, urethane): A signal is expected around 156 ppm.

  • Aromatic Carbons (C₆H₅): Multiple signals are expected between 127-137 ppm.

  • CH₂ (Benzyl groups): Signals are expected around 67 ppm.

  • α-C: A signal is expected around 50 ppm.

  • β-C: A signal is expected around 37 ppm.

FT-IR:

  • O-H Stretch (Carboxylic Acid): A broad band is expected from 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A medium intensity band is expected around 3300-3500 cm⁻¹.[10]

  • C=O Stretch (Ester): A strong band is expected around 1730-1750 cm⁻¹.[10]

  • C=O Stretch (Urethane): A strong band is expected around 1690-1720 cm⁻¹.[10]

  • C=O Stretch (Carboxylic Acid): A strong band is expected to be part of the broad O-H stretch.

  • C-O Stretch (Ester): A strong band is expected between 1000-1300 cm⁻¹.[10]

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Expected at m/z 358.1285.[11]

  • [M+Na]⁺: Expected at m/z 380.1104.[11]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of D-aspartic acid. This is a multi-step process requiring careful control of reaction conditions.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification D_Asp D-Aspartic Acid Step1 β-Esterification (e.g., with Benzyl Alcohol, acid catalyst) D_Asp->Step1 H_D_Asp_OBzl H-D-Asp(OBzl)-OH Step1->H_D_Asp_OBzl Step2 N-Protection (e.g., Benzyl Chloroformate, base) H_D_Asp_OBzl->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Purification (e.g., Recrystallization from Ethyl Acetate/Hexane) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Methodology:

  • β-Esterification of D-Aspartic Acid: D-aspartic acid is selectively esterified at the β-carboxyl group with benzyl alcohol in the presence of an acid catalyst. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • N-Protection of H-D-Asp(OBzl)-OH: The resulting β-benzyl ester of D-aspartic acid is then subjected to N-protection using benzyl chloroformate under basic conditions (Schotten-Baumann reaction).[12]

  • Work-up and Purification: The crude product is worked up by extraction and then purified, typically by recrystallization from a suitable solvent system such as ethyl acetate/hexane, to yield the pure this compound as a crystalline solid.[12]

Use in Peptide Synthesis: A Standard Coupling Protocol

This compound is a key reagent in solution-phase and solid-phase peptide synthesis (SPPS). A typical solution-phase coupling reaction is outlined below.

Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up and Purification Z_D_Asp This compound Reagents Coupling Reagents (e.g., DCC/HOBt in DCM) Activation Formation of Active Ester Z_D_Asp->Activation Reagents->Activation Coupling Peptide Bond Formation Activation->Coupling Amino_Ester Amino Acid Ester (e.g., H-Gly-OMe) Amino_Ester->Coupling Protected_Dipeptide Protected Dipeptide (e.g., Z-D-Asp(OBzl)-Gly-OMe) Coupling->Protected_Dipeptide Workup Work-up (Filtration, Washes) Protected_Dipeptide->Workup Purification Purification (Column Chromatography) Workup->Purification Pure_Dipeptide Pure Protected Dipeptide Purification->Pure_Dipeptide

Caption: General workflow for a solution-phase peptide coupling reaction using this compound.

Methodology:

  • Activation: this compound is dissolved in an anhydrous solvent like dichloromethane (DCM) and cooled to 0°C. A coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and an additive (e.g., 1-hydroxybenzotriazole, HOBt) are added to form an active ester.[2]

  • Coupling: The amino acid ester (with a free amino group) is added to the activated this compound solution. The reaction is stirred and allowed to proceed to completion.

  • Work-up and Purification: The reaction mixture is filtered to remove by-products (e.g., dicyclohexylurea, DCU). The filtrate is then washed with acidic and basic aqueous solutions to remove unreacted starting materials and other impurities. The organic layer is dried and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.[12]

Potential Side Reactions: Aspartimide Formation

A significant side reaction associated with the use of Asp(OBzl) derivatives in peptide synthesis is the formation of an aspartimide intermediate.[2] This can occur under both acidic and basic conditions and is particularly problematic in solid-phase peptide synthesis during the repeated base-mediated removal of Fmoc protecting groups.

Aspartimide_Formation Peptide_Chain Peptide Chain with -Asp(OBzl)-Xaa- Base Base (e.g., Piperidine in SPPS) Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Peptide_Chain->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Peptides Aspartimide->Racemized_Peptide Epimerization

Caption: Pathway of aspartimide formation from Asp(OBzl) residues in peptide synthesis.

The formation of the aspartimide can lead to several undesired outcomes:

  • Formation of β-peptides: The aspartimide ring can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is often difficult to separate.

  • Racemization: The α-carbon of the aspartic acid residue can epimerize, leading to a loss of stereochemical integrity.

  • Chain Termination: In SPPS, the cyclic intermediate may be unreactive towards the next coupling step, leading to truncated peptide sequences.

Conclusion

This compound is an indispensable reagent for the incorporation of D-aspartic acid into synthetic peptides. Its well-defined protection strategy allows for controlled and regioselective peptide bond formation. A thorough understanding of its chemical properties, solubility, and reactivity, including the potential for side reactions like aspartimide formation, is essential for its successful application in the synthesis of complex peptides for research, diagnostics, and therapeutic development. Careful optimization of reaction and purification protocols is key to achieving high yields and purity of the final peptide product.

References

understanding the role of Z and Obzl protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Z and Obzl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carboxybenzyl (Z or Cbz) and benzyl ester (Obzl) protecting groups, two foundational pillars in the art of chemical synthesis, particularly in the realms of peptide synthesis, carbohydrate chemistry, and the construction of complex molecular architectures. This document will delve into their core functionalities, comparative stability and reactivity, and the mechanistic underpinnings of their application and cleavage. Detailed experimental protocols and visual representations of key chemical transformations and workflows are provided to aid in practical application and conceptual understanding.

Core Concepts: The Z and Obzl Protecting Groups

The primary role of a protecting group is to transiently mask a reactive functional group, rendering it inert to a specific set of reaction conditions while transformations are carried out elsewhere in the molecule.[1] The Z and Obzl groups are both benzyl-based protecting groups, leveraging the unique properties of the benzyl moiety for the protection of amines and carboxylic acids, respectively.

  • Z (Carboxybenzyl) Group: The Z group, introduced by Leonidas Zervas and Max Bergmann in 1932, was a revolutionary development in peptide synthesis.[2] It protects amines by converting them into significantly less nucleophilic carbamates.[3] This temporary deactivation of the amine's lone pair prevents unwanted side reactions and allows for the controlled, stepwise assembly of amino acids.[4] The Z group is prized for its stability across a broad spectrum of reaction conditions, including basic and mildly acidic media.[5]

  • Obzl (Benzyl Ester) Group: The Obzl group serves to protect carboxylic acids by converting them into benzyl esters.[6] This masking is crucial to prevent the acidic proton from interfering with base-catalyzed reactions and to preclude the carboxyl group from participating in undesired nucleophilic additions.[7] Similar to the Z group, benzyl esters exhibit considerable stability under various conditions but can be selectively cleaved when desired.[8]

Data Presentation: A Comparative Analysis

While extensive quantitative kinetic data is dispersed throughout the literature, the following table summarizes the key characteristics and comparative behavior of the Z and Obzl protecting groups based on established chemical principles and experimental observations.

FeatureZ (Carboxybenzyl) GroupObzl (Benzyl Ester) Group
Functional Group Protected Amine (-NH₂)Carboxylic Acid (-COOH)
Protected Form CarbamateEster
Key Reagent for Introduction Benzyl chloroformate (Cbz-Cl)[9]Benzyl alcohol, Benzyl bromide
Common Introduction Conditions Basic conditions (e.g., NaHCO₃, Na₂CO₃)[5]Acid catalysis or Williamson ether synthesis conditions
Primary Deprotection Method Catalytic Hydrogenolysis (H₂/Pd/C)[10]Catalytic Hydrogenolysis (H₂/Pd/C)[6]
Alternative Deprotection Strong acids (HBr/AcOH, HF), Transfer hydrogenation[11][12]Strong acids, Transfer hydrogenation[6][13]
Stability to Basic Conditions Generally stable[5]Generally stable
Stability to Acidic Conditions Stable to mild acids (e.g., TFA used for Boc removal)[3]Stable to mild acids
Cleavage by Strong Acids Yes (e.g., HBr in Acetic Acid)[12]Yes
Orthogonality with Boc Orthogonal (Z is stable to TFA)[3]Orthogonal
Orthogonality with Fmoc Orthogonal (Z is stable to piperidine)[14]Orthogonal
Potential Side Reactions Racemization (though minimal), side reactions with strong acid cleavageSide reactions with strong acid cleavage
Primary Applications Peptide synthesis, protection of amines in complex molecule synthesisPeptide synthesis, protection of carboxylic acids

Signaling Pathways and Experimental Workflows

Visualizing the logic of chemical transformations and experimental procedures is crucial for understanding the strategic application of protecting groups. The following diagrams, rendered in Graphviz, illustrate these concepts.

Z_Protection cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Z_Amine Z-Protected Amine (R-NH-Z) Amine->Z_Amine Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Z_Amine Base Base (e.g., NaHCO₃) Base->Z_Amine Salt Salt (e.g., NaCl) H2O H₂O CO2 CO₂

Caption: Protection of an amine with the Z group.

Obzl_Protection cluster_reactants Reactants cluster_products Products CarboxylicAcid R-COOH (Carboxylic Acid) Obzl_Ester Obzl-Protected Carboxylic Acid (R-COOBzl) CarboxylicAcid->Obzl_Ester Esterification BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Obzl_Ester AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Obzl_Ester Water H₂O

Caption: Protection of a carboxylic acid with the Obzl group.

Deprotection_Workflow cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Acidolysis Protected_Molecule Z- or Obzl-Protected Molecule Catalyst H₂, Pd/C Protected_Molecule->Catalyst Strong_Acid Strong Acid (e.g., HBr/AcOH) Protected_Molecule->Strong_Acid Deprotected_Molecule Deprotected Molecule (Free Amine or Carboxylic Acid) Catalyst->Deprotected_Molecule Mild Conditions Solvent_H Solvent (e.g., MeOH, EtOH) Strong_Acid->Deprotected_Molecule Harsh Conditions Byproducts Byproducts (Toluene, CO₂ or Benzyl Bromide) Deprotected_Molecule->Byproducts

Caption: General deprotection workflows for Z and Obzl groups.

Orthogonality Molecule Molecule with Z/Obzl, Boc, and Fmoc groups TFA TFA (Trifluoroacetic Acid) Molecule->TFA Piperidine Piperidine Molecule->Piperidine Hydrogenolysis H₂ / Pd/C Molecule->Hydrogenolysis Boc_Removed Only Boc group removed TFA->Boc_Removed Fmoc_Removed Only Fmoc group removed Piperidine->Fmoc_Removed Z_Obzl_Removed Only Z/Obzl group removed Hydrogenolysis->Z_Obzl_Removed

Caption: Orthogonality of Z/Obzl, Boc, and Fmoc protecting groups.

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of Z and Obzl protecting groups.

Protection of an Amine with the Z Group

Materials:

  • Amine-containing substrate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) and Water (or other suitable solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol: [5]

  • Dissolve the amine (1.0 equivalent) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 equivalents).

  • Add benzyl chloroformate (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 16-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-Cbz protected amine.

Protection of a Carboxylic Acid with the Obzl Group

Materials:

  • Carboxylic acid-containing substrate

  • Benzyl alcohol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a solution of the carboxylic acid (1.0 equivalent) in toluene, add benzyl alcohol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., chromatography or crystallization) to obtain the benzyl ester.

Deprotection by Catalytic Hydrogenolysis

This is the most common and mildest method for the removal of both Z and Obzl groups.[12][15]

Materials:

  • Z- or Obzl-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Protocol: [5]

  • Dissolve the protected compound (1.0 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Deprotection by Acidolysis (HBr in Acetic Acid)

This method is suitable for substrates that are sensitive to hydrogenation.[12]

Materials:

  • Z- or Obzl-protected substrate

  • 33% Hydrobromic acid (HBr) in acetic acid

  • Diethyl ether

Protocol: [12]

  • Dissolve the protected compound in glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid.

  • Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.

  • Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Conclusion

The Z and Obzl protecting groups are indispensable tools in modern organic synthesis, offering a robust and reliable means of protecting amines and carboxylic acids, respectively. Their stability under a wide range of conditions, coupled with their susceptibility to cleavage by specific and often mild methods like catalytic hydrogenolysis, makes them highly versatile. Furthermore, their orthogonality with other common protecting groups such as Boc and Fmoc is a cornerstone of complex, multi-step synthetic strategies, particularly in the automated and manual synthesis of peptides and other biopolymers. A thorough understanding of their properties, as outlined in this guide, is essential for any researcher, scientist, or drug development professional engaged in the synthesis of complex organic molecules.

References

The Dual-Edged Sword: A Technical Guide to Z-D-Asp(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount to achieving the desired final product with high purity and yield. N-α-Benzyloxycarbonyl-D-aspartic acid β-benzyl ester, or Z-D-Asp(OBzl)-OH, is a dually protected amino acid derivative that has long served as a valuable tool in the peptide chemist's arsenal. The benzyloxycarbonyl (Z) group on the α-amino function and the benzyl (Bzl) ester protecting the β-carboxyl group offer a strategic combination for controlled peptide bond formation.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound in peptide synthesis, detailing its core role, potential side reactions, and experimental protocols for its effective use.

The primary function of this compound is to introduce a D-aspartic acid residue into a growing peptide chain. The incorporation of D-amino acids is a key strategy in drug design to confer proteolytic stability and modulate biological activity.[2] The Z and OBzl protecting groups are instrumental in directing the peptide bond formation exclusively at the free α-carboxyl group.[1] These protecting groups are stable under various coupling conditions and can be conveniently removed simultaneously via catalytic hydrogenation.[1]

However, the utility of this compound is not without its challenges. The benzyl ester protection of the side chain, while effective, renders the aspartic acid residue susceptible to a significant side reaction known as aspartimide formation.[1][3] This intramolecular cyclization can lead to a cascade of undesirable byproducts, including racemization and the formation of β-peptides, which are often difficult to separate from the target peptide.[2][3][4] A thorough understanding of the underlying mechanisms and the factors influencing these side reactions is therefore critical for the successful application of this reagent.

Core Mechanism of Action in Peptide Synthesis

The use of this compound in peptide synthesis follows the fundamental principles of peptide bond formation, which involves the activation of the free α-carboxyl group followed by nucleophilic attack from the amino group of the adjacent amino acid or peptide chain. The Z and OBzl protecting groups ensure the regioselectivity of this reaction.

A typical workflow involves the following key steps:

  • Activation: The carboxylic acid of this compound is activated to form a more reactive species. This is commonly achieved using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency.[1]

  • Coupling: The activated this compound is then reacted with the free amino group of the N-terminal residue of the growing peptide chain.

  • Deprotection: Once the desired peptide sequence is assembled, the Z and OBzl protecting groups are removed. A key advantage of the Z/Bzl protection strategy is that both groups can be cleaved simultaneously under mild conditions using catalytic hydrogenation (e.g., H₂/Pd/C).[1]

Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection This compound This compound Activated Ester Activated Ester This compound->Activated Ester + Coupling Reagent (e.g., DCC/HOBt) Protected Peptide Protected Peptide Activated Ester->Protected Peptide + H₂N-R' Amino Acid/Peptide Amino Acid/Peptide Final Peptide Final Peptide Protected Peptide->Final Peptide H₂, Pd/C

General workflow for peptide synthesis using this compound.

Side Reactions: A Critical Consideration

The successful application of this compound is contingent on mitigating potential side reactions. The two most prominent side reactions are dipeptide formation during the synthesis of the building block itself and aspartimide formation during peptide synthesis.

Dipeptide Formation

During the benzyloxycarbonylation of H-D-Asp(OBzl)-OH to prepare this compound, a dipeptide byproduct, Z-D-Asp(OBzl)-D-Asp(OBzl)-OH, can be formed.[1][5] The extent of this side reaction is dependent on the base used in the Schotten-Baumann reaction.

BaseDipeptide Formation (%)
NaHCO₃10
Na₂CO₃20
Table 1: Influence of Base on Dipeptide Formation during the Synthesis of this compound.[5]
Aspartimide Formation

Aspartimide formation is a more significant challenge encountered during the incorporation of aspartic acid residues into a peptide chain.[2] It is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain β-carboxyl group, forming a five-membered succinimide ring.[3] This reaction is particularly prevalent under both basic (e.g., piperidine for Fmoc removal in solid-phase peptide synthesis) and acidic conditions.[1][3]

The formation of the aspartimide intermediate is highly problematic as it can lead to several undesirable outcomes:[3][4]

  • Racemization: The α-carbon of the aspartic acid residue can epimerize, leading to a loss of stereochemical integrity.[4]

  • Chain Termination: The succinimide ring can be unreactive to further coupling, halting peptide elongation.[4]

  • Formation of β-peptides: The aspartimide ring can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often co-elute during purification.[4]

Aspartimide_Formation Peptide-Asp(OBzl)-R Peptide-Asp(OBzl)-R Aspartimide Aspartimide Peptide-Asp(OBzl)-R->Aspartimide Base or Acid alpha-Peptide alpha-Peptide Aspartimide->alpha-Peptide Hydrolysis/Aminolysis beta-Peptide beta-Peptide Aspartimide->beta-Peptide Hydrolysis/Aminolysis Racemized_Peptide Racemized_Peptide Aspartimide->Racemized_Peptide Epimerization

Mechanism of aspartimide formation and subsequent side products.

The propensity for aspartimide formation is influenced by several factors, including the peptide sequence (Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible), reaction temperature, and the choice of protecting group for the aspartic acid side chain.[3] Studies have shown that bulkier ester groups can sterically hinder the intramolecular cyclization and significantly reduce the extent of this side reaction.

Aspartyl Protecting GroupConditionAspartimide Formation (%)Reference
Benzyl esterHF-anisole (9:1, v/v) at 0°CRate constant: 73.6 x 10⁻⁶ s⁻¹[6]
Cyclohexyl esterHF-anisole (9:1, v/v) at 0°C~3 times slower than Benzyl ester[6]
Benzyl esterDiisopropylethylamine (24 h)High[6]
Cyclohexyl esterDiisopropylethylamine (24 h)0.3[6]
Fmoc-Asp(OtBu)-OH20% Piperidine/DMF (200 min)High[7]
Fmoc-Asp(OBno)-OH20% Piperidine/DMF (200 min)Significantly Reduced[7]
Table 2: Comparative Analysis of Aspartimide Formation with Different Aspartic Acid Side-Chain Protecting Groups.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in peptide synthesis. Optimization may be required based on the specific peptide sequence and desired scale.

Solution-Phase Peptide Coupling

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents

Protocol:

  • Activation: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with NMM or DIPEA (1.0-1.2 eq). Add the neutralized amino acid ester solution to the activated this compound solution at 0°C.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, filter off the DCU precipitate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Solid-Phase Peptide Synthesis (SPPS) - Manual Fmoc/tBu Strategy

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF (v/v)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • Pre-activate this compound (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent Fmoc-protected amino acids.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Deprotection of Z and OBzl Groups

Materials:

  • Z-D-Asp(OBzl)-containing peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Acetic Acid

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

Protocol:

  • Dissolve the protected peptide in methanol or acetic acid.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).[1]

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (or add ammonium formate for catalytic transfer hydrogenation).[1]

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Filter the catalyst through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Conclusion

This compound remains a valuable building block for the incorporation of D-aspartic acid into peptides, particularly in solution-phase synthesis and when the simultaneous deprotection of Z and benzyl-based groups is advantageous. Its utility is, however, intrinsically linked to the careful management of side reactions, most notably aspartimide formation. A comprehensive understanding of the mechanisms driving this side reaction and the factors that influence its occurrence is essential for developing robust synthetic strategies. By selecting appropriate reaction conditions, considering alternative, bulkier side-chain protecting groups for particularly problematic sequences, and employing rigorous analytical monitoring, researchers can harness the benefits of this compound while minimizing the risks of undesirable byproducts. This informed approach will ultimately lead to the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic applications.

References

An In-depth Technical Guide to the Solubility and Stability of Z-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Z-D-Asp(OBzl)-OH (N-Benzyloxycarbonyl-D-aspartic acid 4-benzyl ester), a critical intermediate in peptide synthesis and drug development. A thorough understanding of these properties is essential for its effective handling, storage, and use in synthetic, purification, and formulation processes.

Solubility of this compound

The solubility of this compound is dictated by its chemical structure, which includes a polar amino acid core and two bulky, hydrophobic protecting groups: the N-terminal benzyloxycarbonyl (Z) group and the side-chain benzyl ester (OBzl). These aromatic groups significantly decrease its aqueous solubility and enhance its solubility in organic solvents.

Data Presentation: Quantitative Solubility

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, information from chemical suppliers and data for the analogous L-isomer provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information.

SolventThis compoundZ-L-Asp(OBzl)-OHGeneral Observations for Protected Peptides
Dimethyl Sulfoxide (DMSO)100 mg/mL (ultrasonication may be required)[1]45 mg/mL (sonication recommended)[2]Generally high solubility for protected amino acids.
Dimethylformamide (DMF)SolubleSolubleA common alternative to DMSO.[3]
Acetic AcidSoluble[4]Soluble[3]Good solubility for acidic peptides.[5]
MethanolSoluble[3]SolubleOften used for dissolving hydrophobic peptides.[5]
WaterInsoluble[3][4]InsolubleThe hydrophobic protecting groups limit aqueous solubility.
Dichloromethane (DCM)SolubleSolubleA common solvent in peptide synthesis.[6]
AcetoneSoluble[3]No data available
ChloroformSoluble[3]No data available
EtherSoluble[3]No data available

Note: The lack of extensive quantitative data underscores the need for experimental determination of solubility for specific applications and solvent systems. The principle of "like dissolves like" suggests that this compound will exhibit moderate to good solubility in polar aprotic and some polar protic solvents, with limited solubility in non-polar solvents and water.[4]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[4]

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker with a constant temperature bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial. The presence of excess solid is crucial to ensure that equilibrium is reached.[4]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath on an orbital shaker. A standard temperature of 25°C is often used, but the temperature should reflect the intended application.[4]

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a standard calibration curve.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Mandatory Visualization: Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate on shaker at constant temperature (24-72h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify concentration by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability of this compound

The stability of this compound is a critical parameter, particularly as degradation can lead to impurities that are difficult to separate and may compromise the integrity of the final product. Stability testing is essential to define appropriate storage conditions and shelf-life.[7]

Degradation Pathway: Aspartimide Formation

The primary degradation pathway for aspartic acid derivatives like this compound, especially in the context of peptide synthesis, is the formation of a succinimide derivative known as aspartimide.[6] This intramolecular cyclization can be catalyzed by both acidic and basic conditions. The aspartimide intermediate is unstable and can lead to several undesirable products, including racemization and the formation of β-aspartyl peptides if it were part of a peptide chain.[8]

Factors that promote aspartimide formation include:

  • Exposure to bases: Such as piperidine used in Fmoc solid-phase peptide synthesis (SPPS).[8]

  • Exposure to acids: Can also facilitate this side reaction.

  • Elevated temperatures: Can accelerate the rate of degradation.

While this is a well-known issue in peptide synthesis, the stability of the isolated this compound molecule in various solvents over time is not well-documented. It is crucial to conduct stability studies under conditions relevant to its intended use.

Experimental Protocol: Stability Indicating Method Development

A stability-indicating analytical method is crucial to separate and quantify the intact this compound from its potential degradation products.[9]

Forced Degradation Studies:

Forced degradation studies are performed to intentionally degrade the sample to identify likely degradation products and to establish a stability-indicating analytical method.[10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature for a defined period.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 70°C).

    • Photostability: Expose a solution to UV light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Analyze the samples using an HPLC method, typically with a photodiode array (PDA) detector to assess peak purity, and a mass spectrometer (MS) to identify degradation products.

  • Method Validation: The HPLC method should be validated to demonstrate that it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

Long-Term and Accelerated Stability Studies:

Based on ICH guidelines, long-term and accelerated stability studies can be designed to determine the shelf-life and recommended storage conditions.[11]

  • Sample Preparation: Store this compound in its solid form in containers that mimic the proposed storage packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[11]

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyze for appearance, purity (using the validated stability-indicating HPLC method), and any other relevant parameters.

Mandatory Visualization: Aspartimide Formation Pathway

G Aspartimide Formation Degradation Pathway cluster_0 Degradation Process A This compound Intact Molecule B Aspartimide Intermediate Succinimide Ring A->B  Intramolecular  cyclization (Acid or Base catalyst) C Degradation Products Racemized Aspartic Acid Derivative B->C  Hydrolysis/  Racemization

Caption: The degradation of this compound can proceed via an aspartimide intermediate.

Conclusion

This technical guide summarizes the known solubility and stability characteristics of this compound. While some qualitative and limited quantitative solubility data are available, further experimental determination is necessary for specific applications. The primary stability concern is the formation of an aspartimide intermediate, which is promoted by both acidic and basic conditions. The provided experimental protocols offer a framework for researchers to generate robust, application-specific data for this important peptide synthesis intermediate.

References

The Carboxybenzyl Group: A Technical Guide to Z-Protected Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among the arsenal of protective moieties available to chemists, the carboxybenzyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, holds a significant place, particularly in solution-phase peptide synthesis.[1] This technical guide provides an in-depth exploration of the Z-protecting group, its fundamental principles, quantitative data on its application, detailed experimental protocols, and a comparative analysis with other common protecting groups.

Core Principles and Advantages of the Z-Protecting Group

The primary function of the Z-group is to temporarily block the α-amino group of an amino acid. This protection prevents the highly nucleophilic amine from participating in unwanted side reactions during peptide bond formation. By directing the coupling reaction to the desired carboxyl and amino termini, the Z-group ensures the controlled, stepwise assembly of the peptide chain.[2][3]

Key advantages of the Z-protecting group include:

  • Ease of Introduction: The Z-group is readily introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[2][4]

  • Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[2]

  • Racemization Resistance: The urethane-type linkage of the Z-group helps to suppress racemization at the α-carbon during coupling reactions.[2][3]

  • Stability: The Z-group is stable under a range of conditions, including moderately acidic and basic environments, making it compatible with various synthetic steps.[2]

Quantitative Data on Z-Protection and Deprotection

The efficiency of protection and deprotection steps is critical in peptide synthesis. The following tables summarize quantitative data related to the Z-protecting group.

Table 1: Representative Yields for Z-Protection of Various Amino Acids [5]

Amino AcidReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na2CO3, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO3, rt> 90

Table 2: Comparison of Z-Deprotection Methods and Yields [5]

Z-Protected SubstrateDeprotection Method and ReagentsYield (%)
Z-GlycineH₂ (1 atm), 10% Pd/C, MeOH, rt> 95
Z-AlanineH₂ (1 atm), 10% Pd/C, EtOH, rt> 95
Z-Phenylalanine33% HBr in AcOH, rt~90
Z-LeucineTransfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux> 90

Experimental Protocols

The following are detailed experimental protocols for the introduction and removal of the Z-protecting group.

Protocol 1: Z-Protection of an Amino Acid (Schotten-Baumann Conditions)[5]
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid.

Protocol 2: Z-Deprotection by Catalytic Hydrogenolysis[5]
  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Protocol 3: Z-Deprotection using HBr in Acetic Acid[6]
  • Dissolution: Dissolve the Z-protected dipeptide in a minimal amount of glacial acetic acid.

  • Addition of HBr/AcOH: Add a solution of 33% HBr in acetic acid (2-3 equivalents) at room temperature.

  • Reaction: Stir the reaction for 30-60 minutes. Monitor the reaction by TLC.

  • Precipitation: Upon completion, precipitate the dipeptide hydrobromide salt by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Isolation: Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Visualization of Key Workflows

Z-Protection of an Amino Acid

Z_Protection AminoAcid Amino Acid ReactionVessel Reaction at 0°C to RT AminoAcid->ReactionVessel Base 1M Na₂CO₃ (aq) Base->ReactionVessel ZCl Benzyl Chloroformate (Cbz-Cl) ZCl->ReactionVessel Workup Work-up (Et₂O wash) ReactionVessel->Workup 2-4 hours Acidification Acidification (1M HCl to pH 2) Workup->Acidification Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction Drying Drying and Concentration Extraction->Drying Z_AA Z-Protected Amino Acid Drying->Z_AA

Caption: Workflow for the Z-protection of an amino acid using Schotten-Baumann conditions.

Z-Deprotection by Catalytic Hydrogenolysis

Z_Deprotection Z_AA Z-Protected Amino Acid ReactionVessel Hydrogenation at RT Z_AA->ReactionVessel Solvent Solvent (MeOH or EtOH) Solvent->ReactionVessel Catalyst 10% Pd/C Catalyst->ReactionVessel H2 H₂ gas (1 atm) H2->ReactionVessel Filtration Filtration (through Celite®) ReactionVessel->Filtration Monitor by TLC Concentration Concentration Filtration->Concentration Deprotected_AA Deprotected Amino Acid Concentration->Deprotected_AA

Caption: Workflow for the deprotection of a Z-protected amino acid via catalytic hydrogenolysis.

Solution-Phase Dipeptide Synthesis using a Z-Protected Amino Acid

Dipeptide_Synthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Amine Preparation Z_AA Z-Amino Acid (1.0 eq) Activation Activation at 0°C Z_AA->Activation HOBt HOBt (1.1 eq) HOBt->Activation DCC DCC (1.1 eq) DCC->Activation Coupling Coupling Reaction (0°C to RT) Activation->Coupling AA_Ester Amino Acid Ester HCl (1.0 eq) Neutralization Neutralization at 0°C AA_Ester->Neutralization Base TEA or DIEA (1.0 eq) Base->Neutralization Neutralization->Coupling Workup Work-up and Purification Coupling->Workup Z_Dipeptide Z-Protected Dipeptide Workup->Z_Dipeptide Deprotection Z-Group Deprotection (e.g., H₂/Pd/C) Z_Dipeptide->Deprotection Final_Dipeptide Final Dipeptide Deprotection->Final_Dipeptide

Caption: General workflow for the solution-phase synthesis of a dipeptide using a Z-protected amino acid.

Comparative Analysis and Side Reactions

While the Z-group is a robust and reliable protecting group, particularly for solution-phase synthesis, it is important to consider its characteristics in comparison to other commonly used protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

Table 3: Comparison of Common α-Amino Protecting Groups [2][6]

CharacteristicZ (Carboxybenzyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH)Mild to strong acid (e.g., TFA)Base (e.g., 20% piperidine in DMF)
Typical Synthesis Strategy Solution-Phase SynthesisSolid-Phase & Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Key Advantages Stable to a wide range of conditions; crystalline derivatives.Well-established in SPPS; orthogonal to benzyl-based side-chain protection.Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions in SPPS.
Potential Side Reactions Incomplete deprotection with sulfur-containing amino acids; catalyst poisoning.Formation of t-butyl cations that can alkylate sensitive residues (e.g., Trp, Met).Diketopiperazine formation at the dipeptide stage; side reactions with the fulvene byproduct.

Common Side Reactions:

  • Catalyst Poisoning: During catalytic hydrogenation for Z-group removal, sulfur-containing amino acids like cysteine and methionine can poison the palladium catalyst, leading to incomplete deprotection.[6]

  • Over-reduction: In some cases, aromatic rings in side chains (e.g., Phe, Tyr, Trp) can be reduced during catalytic hydrogenation, although this is generally not a major issue under standard conditions.

  • Acid-catalyzed Side Reactions: When using strong acids like HBr in acetic acid for deprotection, side reactions such as the formation of stable carbocations from side-chain protecting groups can occur.[7]

Conclusion

The carboxybenzyl (Z) protecting group remains a valuable and widely used tool in peptide chemistry, especially for solution-phase synthesis. Its ease of introduction, the stability of its derivatives, and its resistance to racemization make it an attractive choice for many applications. While newer protecting groups like Fmoc have become dominant in solid-phase peptide synthesis, a thorough understanding of the chemistry and application of Z-protected amino acids is essential for any researcher involved in the synthesis of peptides and peptidomimetics. The choice of protecting group strategy should always be guided by the specific requirements of the target peptide and the overall synthetic plan.

References

A Technical Guide to Z-D-Asp(OBzl)-OH: A Protected Aspartic Acid Derivative for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-D-Asp(OBzl)-OH, a crucial building block in peptide synthesis. It details the chemical properties, experimental protocols for its use, and strategies to mitigate potential side reactions, offering valuable insights for professionals in chemical and pharmaceutical development.

Core Compound Data

This compound is a derivative of the amino acid D-aspartic acid, where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the β-carboxyl group is protected as a benzyl ester (OBzl). This dual-protection strategy is instrumental in peptide synthesis, enabling the selective formation of peptide bonds at the α-carboxyl group while preventing unwanted reactions at the α-amino and β-carboxyl functionalities.

PropertyValueReference
Chemical Name N-(Benzyloxycarbonyl)-D-aspartic acid 4-benzyl ester
Synonyms This compound, Cbthis compound
CAS Number 5241-62-3[1][2][3]
Molecular Formula C19H19NO6[1][2][3]
Molecular Weight 357.36 g/mol [1][2][3]
Appearance Solid[4]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature. For long-term stability, store at -20°C.[2]

Note: The L-isomer, Z-L-Asp(OBzl)-OH, has the CAS number 3479-47-8 but the same molecular formula and weight.[4][5][6][7][8][9]

Role in Peptide Synthesis

The primary application of this compound is as a protected amino acid in both solution-phase and solid-phase peptide synthesis (SPPS). The Z and benzyl protecting groups offer a degree of orthogonality, allowing for selective deprotection strategies.

Experimental Protocols

Solution-Phase Peptide Coupling

This protocol outlines a general method for coupling this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC) or other coupling reagent

  • Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool the solution to 0°C. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize it with NMM or DIEA (1.0-1.2 eq). Add the neutralized amino acid ester solution to the activated this compound solution at 0°C.

  • Reaction: Allow the reaction to proceed at 0°C for a few hours, then warm to room temperature and stir overnight.

  • Work-up: Filter off the DCU precipitate. Wash the filtrate with dilute acid, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

Deprotection of Z and Benzyl Groups

The Z and benzyl groups are typically removed simultaneously via catalytic hydrogenation.

Materials:

  • Z-D-Asp(OBzl)-containing peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Acetic Acid

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

Procedure:

  • Dissolve the protected peptide in methanol or acetic acid.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

  • Subject the mixture to an atmosphere of hydrogen gas or add a hydrogen donor such as ammonium formate.

  • Stir the reaction at room temperature until the deprotection is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected peptide.

A Critical Side Reaction: Aspartimide Formation

A significant challenge when using aspartic acid derivatives in peptide synthesis is the formation of a succinimide ring, known as an aspartimide. This intramolecular cyclization is particularly prevalent during the removal of the Fmoc protecting group in SPPS when using a base like piperidine. Aspartimide formation can lead to a mixture of by-products, including the desired α-peptide, the undesired β-peptide, and racemized products, which are often difficult to separate.

Strategies to minimize aspartimide formation include:

  • Using weaker deprotection bases: Replacing 20% piperidine with 5% piperazine or 50% morpholine in DMF.[5]

  • Adding acidic additives: Incorporating 0.1 M HOBt or 0.1 M formic acid into the piperidine deprotection solution.[5]

  • Utilizing sterically hindered protecting groups: Employing alternative side-chain protecting groups for aspartic acid that are more resistant to aspartimide formation.[4][7]

Visualizing Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step Z_Asp This compound Reagents DCC, HOBt in DCM @ 0°C Z_Asp->Reagents Activated_Ester Activated Ester Intermediate Reagents->Activated_Ester Coupling Addition to Activated Ester Activated_Ester->Coupling Amino_Ester Amino Acid Ester Neutralization DIEA or NMM Amino_Ester->Neutralization Neutralization->Coupling Protected_Dipeptide Protected Dipeptide Coupling->Protected_Dipeptide Deprotection_Reagents H₂, Pd/C in MeOH Protected_Dipeptide->Deprotection_Reagents Final_Peptide Deprotected Peptide Deprotection_Reagents->Final_Peptide

General workflow for solution-phase peptide coupling.

Aspartimide_Formation Peptide Peptide Backbone ...-NH-CH(R)-CO-NH-CH(CH₂COOBzl)-CO-... Base Base (e.g., Piperidine) Peptide->Base Fmoc deprotection Aspartimide Aspartimide Intermediate Succinimide Ring Base->Aspartimide Intramolecular cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis Products Mixture of Products α-peptide (desired) β-peptide (isomer) Racemized products Hydrolysis->Products

Mechanism of aspartimide formation from an Asp(OBzl) residue.

References

The Strategic Imperative of Benzyl Protection for Aspartic Acid in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. Aspartic acid, with its β-carboxyl functional group, presents a unique set of challenges that necessitate robust protection to prevent unwanted side reactions and ensure the fidelity of the final peptide sequence. The benzyl ester (OBzl) has long been a cornerstone for the protection of the aspartic acid side chain, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth analysis of the function of benzyl protection on the aspartic acid side chain, offering a comprehensive overview of its chemical principles, common side reactions, and detailed experimental protocols.

The primary role of the benzyl protecting group is to mask the reactivity of the β-carboxyl group of aspartic acid, thereby preventing it from interfering with peptide bond formation at the α-carboxyl group.[1] This protection is crucial for directing the regioselectivity of the coupling reaction and avoiding the formation of undesired peptide linkages. The benzyl group is favored for its relative stability under a range of reaction conditions and its susceptibility to cleavage under specific, controlled circumstances, a concept known as orthogonality.[2][3]

Core Function and Chemical Principles

The benzyl protection of the aspartic acid side chain is achieved by converting the carboxylic acid to a benzyl ester. This transformation effectively neutralizes the nucleophilicity and acidity of the β-carboxyl group, rendering it inert during the iterative steps of peptide synthesis.

The benzyl group is typically introduced using benzyl alcohol in the presence of an acid catalyst or via reaction with benzyl bromide. The resulting benzyl ester is stable to the mildly acidic conditions used for the removal of the tert-Butoxycarbonyl (Boc) group from the α-amino group in Boc-SPPS, a key feature of its "quasi-orthogonal" nature within this strategy.[4] While both Boc and benzyl groups are acid-labile, their cleavage requires significantly different acid strengths, allowing for selective deprotection.[4][5] Conversely, the benzyl ester is orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it a viable, though less common, option in Fmoc-SPPS.[2]

Deprotection of the benzyl group is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) or by treatment with strong acids such as hydrogen fluoride (HF).[6][7]

Key Side Reaction: Aspartimide Formation

A significant drawback associated with the benzyl protection of aspartic acid is the propensity for aspartimide formation.[1][8] This intramolecular cyclization reaction can be catalyzed by both acid and base.[9][10] During Fmoc-SPPS, the basic conditions (e.g., piperidine) used for Fmoc group removal can trigger the formation of a succinimide derivative (aspartimide).[1] Similarly, in Boc-SPPS, repeated acid treatments for Boc deprotection can also lead to this side reaction.[11]

Aspartimide formation is problematic as the succinimide ring can be subsequently opened by nucleophiles, including the peptide's own N-terminus or piperidine, to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate.[8][11] This side reaction can also lead to racemization at the α-carbon of the aspartic acid residue.[1] The sequence of the peptide has a significant impact on the propensity for aspartimide formation, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible.[8][11]

To mitigate this side reaction, alternative protecting groups with greater steric hindrance, such as the cyclohexyl (cHx) ester, have been shown to significantly reduce aspartimide formation in Boc synthesis compared to the benzyl ester.[5][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of benzyl protection on the aspartic acid side chain.

ParameterObservationConditionsReference(s)
Dipeptide Side Product Formation10% dipeptide (Z-Asp(OBzl)-Asp(OBzl)-OH) formationDuring benzyloxycarbonylation of H-Asp(OBzl)-OH using NaHCO₃ as a base.[1]
Dipeptide Side Product Formation20% dipeptide (Z-Asp(OBzl)-Asp(OBzl)-OH) formationDuring benzyloxycarbonylation of H-Asp(OBzl)-OH using Na₂CO₃ as a base.[1]
Aspartimide Formation Mitigation (Boc-SPPS)Cyclohexyl ester significantly lowers aspartimide formation compared to benzyl ester.Boc-based solid-phase peptide synthesis.[8]

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Aspartic Acid 4-Benzyl Ester (Boc-Asp(OBzl)-OH)

Objective: To protect the α-amino group of L-aspartic acid 4-benzyl ester with a Boc group.

Materials:

  • L-Aspartic acid 4-benzyl ester

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-Aspartic acid 4-benzyl ester (1 equivalent) in a mixture of dioxane and 10% aqueous sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the organic solvent under reduced pressure.

  • Wash the remaining aqueous layer with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield Boc-L-aspartic acid 4-benzyl ester.[4]

Protocol 2: Peptide Coupling using Z-Asp(OBzl)-OH

Objective: To couple N-α-benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH) to an amino acid ester.

Materials:

  • Z-Asp(OBzl)-OH

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Amino acid ester hydrochloride

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Activation:

    • Dissolve Z-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Coupling:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with NMM or DIPEA (1.0-1.2 eq).

    • Add the neutralized amino acid ester solution to the activated Z-Asp(OBzl)-OH solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1]

  • Work-up:

    • Filter off the DCU precipitate.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

Protocol 3: Deprotection of the Benzyl Ester by Catalytic Hydrogenolysis

Objective: To remove the benzyl protecting group from the aspartic acid side chain.

Materials:

  • Benzyl-protected peptide

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected peptide in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Subject the mixture to an atmosphere of hydrogen gas (typically at balloon pressure or slightly higher).

  • Stir the reaction vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[7]

Workflow and Pathway Diagrams

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection Resin Solid Support (e.g., Merrifield Resin) AA1 Attach First Amino Acid (e.g., Boc-AA-OH) Resin->AA1 Deprotection1 Boc Deprotection (TFA) AA1->Deprotection1 Neutralization1 Neutralization (e.g., DIEA) Deprotection1->Neutralization1 Coupling Couple Next Amino Acid (Boc-Asp(OBzl)-OH + DCC/HOBt) Neutralization1->Coupling Deprotection2 Boc Deprotection (TFA) Coupling->Deprotection2 Neutralization2 Neutralization (e.g., DIEA) Deprotection2->Neutralization2 Elongation Repeat Cycles for Peptide Elongation Neutralization2->Elongation Cleavage Cleavage from Resin & Side Chain Deprotection (e.g., HF or H₂/Pd/C) Elongation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Boc-SPPS workflow incorporating benzyl-protected aspartic acid.

Aspartimide_Formation_Pathway Peptide Peptide with Boc-Asp(OBzl)-Xaa Deprotection Boc Deprotection (Acid) or Fmoc Deprotection (Base) Peptide->Deprotection Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotection->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Aspartyl Peptide Aspartimide->Alpha_Peptide Ring Opening (desired pathway) Beta_Peptide Undesired β-Aspartyl Peptide Aspartimide->Beta_Peptide Ring Opening (undesired pathway)

Caption: Pathway of aspartimide formation from a benzyl-protected aspartic acid residue.

Conclusion

The benzyl protection of the aspartic acid side chain remains a widely utilized and valuable strategy in peptide synthesis, particularly within the classical Boc/Bzl solid-phase methodology. Its primary function is to effectively mask the β-carboxyl group, ensuring the regioselective formation of the peptide backbone. However, researchers and drug development professionals must remain vigilant to the potential for aspartimide formation, a significant side reaction that can compromise the purity and integrity of the final peptide product. A thorough understanding of the underlying chemical principles, careful selection of reaction conditions, and consideration of alternative, more sterically hindered protecting groups for challenging sequences are paramount for the successful synthesis of complex peptides containing aspartic acid residues. The detailed protocols and workflows provided herein serve as a practical guide for the effective implementation of benzyl protection in peptide synthesis endeavors.

References

The Strategic Role of Z-D-Asp(OBzl)-OH in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core theoretical principles and practical applications of N-α-Benzyloxycarbonyl-D-aspartic acid β-benzyl ester (Z-D-Asp(OBzl)-OH), a pivotal reagent in the field of synthetic chemistry, particularly in peptide synthesis and drug development. This document provides a comprehensive overview of its chemical properties, its strategic role in the assembly of peptide chains, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Introduction to this compound: A Dual-Protected Building Block

This compound is a derivative of the non-proteinogenic D-aspartic acid, where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group and the side-chain β-carboxyl group is protected as a benzyl ester (OBzl).[1][2] This dual-protection strategy is fundamental to its utility in chemical synthesis, enabling the selective formation of peptide bonds at the free α-carboxyl group while preventing unwanted side reactions at the α-amino and β-carboxyl functionalities.[1][3]

The Z (benzyloxycarbonyl) group provides robust protection for the α-amino group under a variety of coupling conditions.[1] It is stable to the acidic conditions often used for the removal of tert-butyloxycarbonyl (Boc) groups, making it a key component in orthogonal protection strategies.[4] The Z-group is typically removed by catalytic hydrogenation.[1]

The OBzl (benzyl ester) group protects the β-carboxyl group of the aspartic acid side chain, preventing it from interfering during peptide bond formation.[1] Similar to the Z-group, the benzyl ester can be cleaved under hydrogenolytic conditions, allowing for simultaneous deprotection of both the N-terminus and the side chain if desired.[1] This strategic protection is a cornerstone of classical solution-phase peptide synthesis and remains relevant in modern synthetic approaches.[1]

Core Applications in Synthesis

The primary role of this compound is to serve as a protected building block for the incorporation of D-aspartic acid residues into a growing peptide chain.[1] The protection of both the α-amino and β-carboxyl groups ensures that the α-carboxyl group is the sole reactive site for peptide bond formation.[1] This level of control is crucial for the precise synthesis of complex peptides, including therapeutic peptides and peptide-drug conjugates.[2][5]

In cancer research, for instance, derivatives of aspartic acid are instrumental in developing caspase inhibitors, which are of significant therapeutic interest for their role in apoptosis.[2] The specific recognition of an aspartic acid residue by caspases allows for the rational design of peptide-based inhibitors, where protected aspartic acid derivatives are essential building blocks.[2]

Quantitative Data Summary

The following tables summarize key quantitative data associated with this compound and related reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms N-Cbz-D-Aspartic acid 4-benzyl ester, Cbthis compound
CAS Number 3479-47-8
Molecular Formula C₁₉H₁₉NO₆
Molecular Weight 357.36 g/mol
Melting Point 105-108 °C
Appearance White to off-white solid
Solubility Soluble in DMSO (45 mg/mL)
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year

Data sourced from BenchChem.[1]

Table 2: Quantitative Data for Catalytic Hydrogenation (Deprotection)

ParameterValue
Catalyst 10% Palladium on carbon (Pd/C)
Hydrogen Source Hydrogen gas (H₂) or Ammonium formate (for transfer hydrogenation)
Typical Reaction Time 45 min (for a similar Z-protected amino acid)
Yield 82-99%

Data for a representative catalytic hydrogenation.[1]

Table 3: Side Reaction Profile - Dipeptide Formation during Synthesis

Base UsedExtent of Z-D-Asp(OBzl)-D-Asp(OBzl)-OH Formation
NaHCO₃10%
Na₂CO₃20%

This side reaction can occur during the benzyloxycarbonylation of H-D-Asp(OBzl)-OH.[1][6]

Table 4: Comparative Efficacy of Aspartic Acid Side-Chain Protecting Groups in Suppressing Aspartimide Formation (Model Peptide VKDGYI)

Protecting GroupAdjacent Residue (X)Target Peptide (%)Aspartimide (%)D-Aspartate (%)
Asp(OtBu) Gly2.163.832.3
Asn9.148.29.1
Arg25.140.51.2
Asp(OMpe) Gly12.349.514.1
Asn4.225.44.2
Arg11.021.30.4
Asp(OBno) *Gly74.510.10.5
Asn91.21.20.1
Arg92.10.90.1

*Data obtained using Fmoc-Asp(OBno)-OH, a derivative with a benzyl-type protecting group, demonstrating the effectiveness of such groups in minimizing side reactions.[7] While not a direct measure of this compound in Fmoc-SPPS, it highlights the stability of benzyl-type protection against base-catalyzed side reactions.[7][8]

Experimental Protocols

Peptide Coupling using DCC/HOBt in Solution Phase

This protocol outlines a standard procedure for coupling this compound to an amino acid ester.

Materials:

  • This compound

  • Amino acid ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Activation:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Coupling:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with NMM or DIPEA (1.0-1.2 eq).

    • Add the neutralized amino acid ester solution to the activated this compound solution at 0°C.[1]

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[9]

Boc-Solid Phase Peptide Synthesis (SPPS) using Boc-D-Asp(OBzl)-OH

This protocol describes the incorporation of a D-Asp(OBzl) residue in a Boc-SPPS workflow.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-protected amino acids, including Boc-D-Asp(OBzl)-OH

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (or other suitable coupling reagent)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Resin Swelling: Swell the resin in DCM.[8]

  • First Amino Acid Coupling: Couple the C-terminal Boc-amino acid to the resin.[8]

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[8]

  • Neutralization: Neutralize the resin with 10% DIEA in DCM.[8]

  • Coupling: Couple the next Boc-amino acid (e.g., Boc-D-Asp(OBzl)-OH) using a suitable activating agent (e.g., HBTU/DIEA) in DMF.[8]

  • Repeat: Repeat the deprotection, neutralization, and coupling steps until the peptide sequence is complete.[8]

  • Final Cleavage and Deprotection: Treat the peptidyl-resin with anhydrous hydrogen fluoride (HF) with an appropriate scavenger (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove the benzyl side-chain protecting group.[8]

Deprotection of Z and OBzl Groups by Catalytic Hydrogenation

This protocol outlines the simultaneous removal of the Z and OBzl protecting groups.

Materials:

  • Z-D-Asp(OBzl)-containing peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Acetic Acid

  • Hydrogen gas (H₂)

Protocol:

  • Dissolve the protected peptide in methanol or acetic acid.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.[1]

  • Monitor the reaction by TLC or LC-MS until completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Evaporate the combined filtrate to obtain the deprotected peptide.[1]

Potential Side Reactions and Mitigation Strategies

A critical aspect of using this compound is understanding and mitigating potential side reactions.

Aspartimide Formation

In peptide synthesis, the use of a benzyl ester for side-chain protection of aspartic acid can lead to the formation of a succinimide derivative (aspartimide).[1][7] This can occur under both basic (e.g., piperidine for Fmoc removal in SPPS) and acidic conditions.[1] Aspartimide formation is problematic as it can lead to a mixture of α- and β-aspartyl peptides and racemization.[1][7] The sequence of the peptide significantly influences the propensity for this side reaction, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[8][10]

Mitigation Strategies:

  • In Boc-SPPS, where this compound is more commonly used in the form of Boc-D-Asp(OBzl)-OH, the acidic conditions for Boc removal are less likely to cause significant aspartimide formation compared to the basic conditions of Fmoc-SPPS.[8]

  • For final cleavage with strong acids like HF, performing the reaction at lower temperatures can minimize aspartimide formation.[11]

  • The use of bulkier protecting groups on the side chain can sterically hinder the cyclization reaction.[7][12]

Dipeptide Formation

During the synthesis of this compound itself (the benzyloxycarbonylation of H-D-Asp(OBzl)-OH), a dipeptide side product, Z-D-Asp(OBzl)-D-Asp(OBzl)-OH, can be formed.[1][6] The choice of base can influence the extent of this side reaction.[1][6]

Visualizing Workflows and Pathways

General Workflow for Solution-Phase Peptide Coupling

G Z_Asp_OH This compound Activated_Ester Activated Ester (Z-D-Asp(OBzl)-OBt) Z_Asp_OH->Activated_Ester Activation AA_Ester Amino Acid Ester (e.g., H-Gly-OMe) Coupling Coupling Reaction AA_Ester->Coupling Activator Activator (DCC/HOBt) Base Base (NMM/DIPEA) Base->Coupling Neutralization Activated_Ester->Coupling Protected_Dipeptide Protected Dipeptide (Z-D-Asp(OBzl)-Gly-OMe) Coupling->Protected_Dipeptide Deprotection Deprotection (e.g., H₂/Pd-C) Protected_Dipeptide->Deprotection Final_Dipeptide Final Dipeptide Deprotection->Final_Dipeptide

Caption: General workflow for the solution-phase coupling of this compound.

Pathway of Aspartimide Formation

G Peptide Peptide with Asp(OBzl) residue Aspartimide Aspartimide Intermediate (Succinimide derivative) Peptide->Aspartimide Base_Acid Base (e.g., Piperidine) or Acid (e.g., HF) Base_Acid->Aspartimide catalyzes Racemization Racemization at α-carbon Aspartimide->Racemization can lead to Hydrolysis Ring Opening (Nucleophilic attack) Aspartimide->Hydrolysis Alpha_Peptide α-Peptide (Desired Product) Beta_Peptide β-Peptide (Side Product) Hydrolysis->Alpha_Peptide Hydrolysis->Beta_Peptide

Caption: The chemical pathway leading to aspartimide formation from an Asp(OBzl) residue.

Orthogonal Protection Strategy Logic

G Protected_AA This compound α-NH-Z β-COO-Bzl α-COOH Deprotection_Z H₂ / Pd-C Protected_AA:n->Deprotection_Z Selective N-terminal deprotection Deprotection_Bzl H₂ / Pd-C or HF Protected_AA:sc->Deprotection_Bzl Side-chain deprotection Coupling_COOH Coupling Reagents (e.g., DCC, HBTU) Protected_AA:c->Coupling_COOH Peptide bond formation

Caption: Logical relationship of orthogonal protecting groups in this compound.

Conclusion

This compound remains a valuable and versatile building block for the synthesis of complex molecules, particularly peptides.[1] Its well-defined dual-protection strategy allows for the controlled and specific incorporation of D-aspartic acid residues.[1] A thorough understanding of its reactivity, coupled with optimized protocols for coupling and deprotection, is essential for its successful application.[1] Careful consideration of potential side reactions, most notably aspartimide formation, and the implementation of appropriate mitigation strategies are crucial for achieving high purity and yield in the final product.[1][7] For researchers in drug development and synthetic chemistry, mastering the use of such strategically protected amino acids is fundamental to advancing the synthesis of novel therapeutics and research compounds.

References

An In-depth Technical Guide to the Safe Handling of Z-D-Asp(OBzl)-OH in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Z-D-Asp(OBzl)-OH (N-Benzyloxycarbonyl-D-aspartic acid 4-benzyl ester) in a laboratory environment. While specific quantitative toxicity data for this compound is limited, this document synthesizes available information from safety data sheets for closely related compounds to establish best practices for laboratory safety.

Section 1: Compound Identification and Hazard Overview

Chemical Name: N-Benzyloxycarbonyl-D-aspartic acid 4-benzyl ester[1][2] Synonyms: this compound CAS Number: 5241-62-3[1][2] Molecular Formula: C19H19NO6[1][2][3] Molecular Weight: 357.4 g/mol [1][4]

Hazard Summary: While specific toxicity data for this compound is largely unavailable, it is prudent to handle it as a potentially hazardous substance.[5] Based on data for similar compounds, potential hazards may include:

  • Inhalation: May cause respiratory tract irritation.[3]

  • Skin Contact: May cause skin irritation. May be harmful if absorbed through the skin.[3]

  • Eye Contact: May cause eye irritation.[3]

  • Ingestion: May be harmful if swallowed.[3]

Prolonged or repeated exposure is not known to aggravate any medical condition.[3]

Section 2: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area.[5]

  • Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[3][6] If operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit.[3][6]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential for safe handling.

Protection Type Recommended Equipment Specifications & Best Practices
Eye/Face Protection Safety glasses with side-shields or splash goggles.Must conform to EN166 (EU) or NIOSH (US) standards.[6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Choose body protection according to the amount and concentration of the dangerous substance at the workplace.[6]
Respiratory Protection A dust mask or respirator may be necessary.If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] For nuisance levels of dust, type N95 (US) or type P1 (EN 143) dust masks are recommended.[6] In case of large spills or insufficient ventilation, a self-contained breathing apparatus (SCBA) should be used.[3][9]

Section 3: Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[6]

  • Avoid the formation and inhalation of dust and aerosols.[5][6]

  • Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[3][9]

  • Keep the compound away from heat and sources of ignition.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5][8]

  • Recommended storage temperature is between 2-8°C.[9] Do not store above 5°C (41°F).[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3][8][9]

Section 4: Emergency Procedures

In the event of an emergency, follow these established protocols.

First-Aid Measures:

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
Skin Contact Wash off with soap and plenty of water.[10]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Spill and Leak Response:

Spill Size Procedure
Small Spill Wear appropriate PPE. Use appropriate tools to put the spilled solid material into a convenient waste disposal container.[3] Avoid creating dust.[9]
Large Spill Evacuate the area. Wear a full suit, splash goggles, boots, gloves, and a self-contained breathing apparatus.[3][9] Use a shovel to place the material into a suitable container for disposal.[3] Prevent the product from entering drains.[6]

Fire-Fighting Measures:

  • Extinguishing Media: For a small fire, use a carbon dioxide or dry chemical extinguisher. For a large fire, use water spray, fog, or foam.[3][6] Do not use a water jet.[3][6]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of carbon (CO, CO2) and nitrogen (NOx).[3][8]

  • Special Protective Equipment: Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[3][6]

Section 5: Experimental Protocols and Workflow

G General Laboratory Workflow for Handling Chemical Reagents cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response A Risk Assessment B Review Safety Data Sheet A->B C Don Appropriate PPE B->C D Weigh/Measure in Ventilated Area C->D E Perform Experiment D->E F Monitor for Spills/Exposure E->F G Decontaminate Work Area F->G K Spill or Exposure Occurs F->K H Dispose of Waste Properly G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures K->L M Report Incident L->M

Caption: General Laboratory Workflow for Handling Chemical Reagents.

Section 6: Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound and related compounds is provided below.

Property Value Source
Physical State White powdery substance[11]
Solubility Soluble in acetic acid; Insoluble in water.[11]
Melting Point 108 °C[11]
Storage Temperature Room temperature; some sources recommend 2-8°C.[1][9]

Section 7: Toxicological and Ecological Information

Toxicological Information: There is no specific quantitative data available for the acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound.[5] It is recommended to handle this compound with the caution appropriate for a substance of unknown toxicity.

Ecological Information: No data is available on the ecotoxicity of this compound, including its toxicity to fish, daphnia, algae, or microorganisms.[7] Its persistence, degradability, and bioaccumulative potential are also unknown.[7] It is advised to avoid release into the environment.[11]

Section 8: Disposal Considerations

All waste, including empty containers and contaminated disposables, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[9] Waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[10]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. Researchers, scientists, and drug development professionals should always consult the most current Safety Data Sheet and conduct a thorough risk assessment before handling any chemical.

References

An In-depth Technical Guide to the Core Concepts of Orthogonal Protection Strategy with Z-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount. The success of synthesizing complex peptides hinges on a robust and meticulously planned orthogonal protection strategy. This guide delves into the core principles of this strategy, with a specific focus on the utility of N-α-Benzyloxycarbonyl-D-aspartic acid β-benzyl ester (Z-D-Asp(OBzl)-OH). We will explore its chemical properties, detailed experimental protocols, and the strategic advantages it offers in the synthesis of advanced peptide architectures.

The Cornerstone of Peptide Synthesis: Orthogonal Protection

At its heart, orthogonal protection is a strategy in chemical synthesis that employs multiple classes of protecting groups, each of which can be removed by a specific chemical reaction without affecting the others.[1][2] In the context of peptide synthesis, this allows for the sequential and controlled elongation of the peptide chain and the introduction of site-specific modifications. A typical orthogonal protection scheme involves:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each coupling step.

  • "Permanent" side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed in the final cleavage step.

  • Auxiliary orthogonal protecting groups: These are used for specific modifications like cyclization or branching and can be removed without disturbing the other protecting groups.

The this compound amino acid derivative is a classic example of a building block designed for an orthogonal approach, primarily within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.

This compound: A Profile

This compound is a derivative of D-aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the β-carboxyl group of the side chain is protected as a benzyl ester (OBzl).[3] This dual protection is fundamental to its application, ensuring that only the α-carboxyl group is available for peptide bond formation.[3]

The Z and OBzl groups are considered "quasi-orthogonal" as they are both labile to hydrogenolysis but exhibit differential stability to acidic conditions. The Z group can be removed by catalytic hydrogenation or strong acids like HBr in acetic acid, while the OBzl ester is also susceptible to these conditions.[4] However, in the context of a Boc-based solid-phase peptide synthesis (SPPS), the OBzl group is stable to the milder acidic conditions (e.g., trifluoroacetic acid, TFA) used for the removal of the Nα-Boc group.[5] This differential lability is the key to its strategic use.

A significant advantage of employing the Boc/Bzl strategy with building blocks like this compound is the avoidance of the strong bases (e.g., piperidine) used for Fmoc group removal.[5] This is particularly beneficial in preventing base-catalyzed side reactions, most notably the formation of aspartimide.[5]

Quantitative Data on Coupling and Deprotection

The efficiency of coupling and deprotection steps is critical for the overall success of peptide synthesis. Below is a summary of typical quantitative data associated with the use of this compound.

ParameterCoupling MethodReagentsTypical Yield (%)Purity (after chromatography) (%)Reference
Coupling CarbodiimideDCC/HOBt80-95>95[3]
Side Reaction Dipeptide FormationNaHCO₃ (base)10 (side product)-[3]
Side Reaction Dipeptide FormationNa₂CO₃ (base)20 (side product)-[3]
ParameterDeprotection MethodReagentsTypical Yield (%)Reference
Deprotection Catalytic Transfer HydrogenationHCOOH / 10% Pd on C95[6]

Key Side Reaction: Aspartimide Formation

A notorious side reaction in peptide synthesis involving aspartic acid is the formation of a succinimide derivative known as aspartimide.[1][3] This intramolecular cyclization can be catalyzed by both acidic and basic conditions and is particularly prevalent in sequences like Asp-Gly, Asp-Asn, and Asp-Ser due to reduced steric hindrance.[1] The benzyl ester in this compound offers less steric bulk compared to other protecting groups, which can make it susceptible to this side reaction.[1]

Aspartimide formation is problematic as it can lead to:

  • Racemization at the α-carbon of the aspartic acid residue.[3]

  • Chain termination during solid-phase synthesis.[1]

  • Formation of a mixture of α- and β-aspartyl peptides , which are often difficult to separate.[3]

The use of the Boc/Bzl strategy, which avoids strong bases, inherently mitigates the risk of base-catalyzed aspartimide formation.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful peptide synthesis.

Protocol 1: Solution-Phase Peptide Coupling using DCC/HOBt

This protocol outlines a general method for the chemical coupling of this compound to an amino acid ester in solution.[3]

Materials:

  • This compound

  • Amino acid ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 N Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Activation: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with NMM or DIPEA (1.0-1.2 eq). Add the neutralized amino acid ester solution to the activated this compound solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 1 N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude dipeptide can be purified by column chromatography on silica gel.

Protocol 2: Simultaneous Deprotection of Z and OBzl Groups by Catalytic Hydrogenation

This protocol outlines the removal of both the Z and OBzl protecting groups.[3]

Materials:

  • Z-D-Asp(OBzl)-containing peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Acetic Acid

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected peptide in methanol or acetic acid.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Strategic Application and Workflow Visualization

The true power of the orthogonal protection strategy with this compound is realized in the synthesis of complex peptides, such as those with branches or cyclic structures. For instance, in the synthesis of a branched peptide, the Z and OBzl groups can serve as "permanent" protecting groups for one part of the molecule while other orthogonal protecting groups (e.g., Fmoc and tBu) are used for the elongation of different chains.

Synthesis of a Branched Peptide: A Conceptual Workflow

Consider the synthesis of a branched peptide where a side chain is attached to the aspartic acid residue. The main peptide backbone can be assembled using standard Fmoc/tBu chemistry. This compound, with its distinct deprotection requirements, can be incorporated at the branching point. After the main chain is synthesized, the Fmoc and tBu groups can be selectively removed, and the Z and OBzl groups on the aspartic acid residue can be deprotected under orthogonal conditions to allow for the synthesis of the branch.

G Conceptual Workflow for Branched Peptide Synthesis cluster_main_chain Main Chain Synthesis (Fmoc/tBu Strategy) cluster_branch_synthesis Branch Synthesis cluster_final_steps Final Steps Resin Solid Support A1 Resin-AA1 Resin->A1 Couple Fmoc-AA1-OH A2 Resin-AA2-AA1 A1->A2 1. Fmoc Deprotection 2. Couple Fmoc-AA2-OH Asp Resin-Asp(OBzl)-AA2-AA1      |     Z A2->Asp 1. Fmoc Deprotection 2. Couple this compound A3 Resin-AA3-Asp(OBzl)-AA2-AA1          |         Z Asp->A3 Couple Fmoc-AA3-OH Deprotect_Asp Resin-AA3-Asp-AA2-AA1 A3->Deprotect_Asp Selective Z/OBzl Deprotection (e.g., Hydrogenolysis) B1 Resin-AA3-Asp(Branch-AA1)-AA2-AA1 Deprotect_Asp->B1 Couple Fmoc-Branch-AA1-OH B2 Resin-AA3-Asp(Branch-AA2-AA1)-AA2-AA1 B1->B2 1. Fmoc Deprotection 2. Couple Fmoc-Branch-AA2-OH Cleavage Cleavage from Resin & tBu Deprotection B2->Cleavage Final Fmoc Deprotection Purified_Peptide Purified Branched Peptide Cleavage->Purified_Peptide Purification

Caption: Workflow for branched peptide synthesis using this compound.

Aspartimide Formation Pathway

Understanding potential side reactions is crucial for optimizing a synthesis strategy. The following diagram illustrates the pathway of aspartimide formation.

G Aspartimide Formation Pathway Peptide Peptide with Asp(OBzl) residue Activated_Asp Activated Asp(OBzl) Peptide->Activated_Asp Base or Acid Aspartimide Aspartimide Intermediate (Succinimide ring) Activated_Asp->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Ring Opening (desired pathway) Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Ring Opening (undesired pathway) Racemized_Peptide Racemized Peptide Aspartimide->Racemized_Peptide Epimerization

Caption: Pathway of aspartimide formation from an Asp(OBzl) residue.

Conclusion

The orthogonal protection strategy is an indispensable tool in modern peptide chemistry, and this compound remains a valuable building block for its implementation, particularly within the Boc/Bzl framework. Its unique deprotection characteristics offer strategic advantages, especially in the synthesis of complex, non-linear peptides and in minimizing base-catalyzed side reactions like aspartimide formation. A thorough understanding of its chemical properties, coupling efficiencies, and potential side reactions, as outlined in this guide, is essential for researchers, scientists, and drug development professionals aiming to synthesize high-purity, complex peptides for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Z-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Z-D-Asp(OBzl)-OH, a dually protected derivative of D-aspartic acid, is a valuable building block for synthesizing peptides with enhanced biological stability and unique conformational properties. The Z (benzyloxycarbonyl) group on the α-amino terminus and the OBzl (benzyl ester) group on the β-carboxyl side chain provide robust protection during peptide synthesis.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound, focusing on the widely used Fmoc/tBu strategy. It also addresses common challenges, such as aspartimide formation, and offers solutions for successful synthesis and purification.

Peptides incorporating D-aspartic acid are of significant interest in cancer research, particularly in the development of caspase inhibitors to modulate apoptosis and as components of peptide-drug conjugates (PDCs) for targeted cancer therapy.[2] The specific stereochemistry of the D-amino acid can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.

Data Presentation

Table 1: Comparative Efficacy of Aspartic Acid Side-Chain Protecting Groups in Suppressing Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of aspartimide, a cyclic side product that can lead to impurities and lower yields.[3] The choice of the side-chain protecting group is crucial in mitigating this side reaction. The following table compares the performance of different protecting groups in a model peptide sequence prone to aspartimide formation.

Protecting GroupAdjacent Residue (X) in VKDXYITarget Peptide (%)Aspartimide (%)D-Aspartate (%)
Asp(OtBu)Gly2.163.832.3
Asp(OMpe)Gly12.349.514.1
Asp(OBno) Gly 74.5 10.1 0.5
Asp(OtBu)Asn9.148.29.1
Asp(OMpe)Asn4.225.44.2
Asp(OBno) Asn 91.2 1.2 0.1
Asp(OtBu)Arg25.140.51.2
Asp(OMpe)Arg11.021.30.4
Asp(OBno) *Arg 92.1 0.9 0.1

*Data obtained using Fmoc-Asp(OBno)-OH, a derivative of a benzyl ester protecting group, demonstrating superior performance in minimizing aspartimide formation.[3]

Table 2: Comparison of Cleavage Cocktails for Deprotection of Z- and OBzl Groups

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all protecting groups. For peptides containing this compound, both the Z and OBzl groups are typically removed simultaneously. The choice of cleavage cocktail is critical for achieving high yield and purity.[4]

Cleavage CocktailMethodTypical ReagentsYieldPurityReaction TimeKey Considerations
Catalytic Transfer Hydrogenation Hydrogenolysis10% Pd/C, H₂ (gas) or H-donors (e.g., Formic Acid, Ammonium Formate)HighHigh1-24 hMild conditions; sensitive functional groups are often tolerated. Requires careful handling of flammable H₂ gas and catalyst filtration.[4]
TFA-Based "Reagent K" AcidolysisTFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Moderate to HighVariable1-4 h"Universal" cocktail for peptides with sensitive residues. Malodorous and toxic components.[4][5]
TFA-Based "Reagent B" AcidolysisTFA/Phenol/H₂O/Triisopropylsilane (88:5:5:2)Moderate to HighVariable1-4 hOdorless alternative to Reagent K, useful for trityl-based protecting groups. Does not prevent methionine oxidation.[5]

Experimental Protocols

This section provides a generalized protocol for the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry on a Rink Amide resin.

Materials and Reagents
  • Rink Amide Resin

  • This compound

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, HOBt)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 or Reagent K)

  • Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[6]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[6]

  • Amino Acid Coupling (for standard Fmoc-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • After completion, drain the reaction solution and wash the resin with DMF and DCM.

  • Coupling of this compound:

    • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to the absence of the Fmoc group, this will be the final amino acid added if it is at the N-terminus, or the peptide chain will be elongated from the free α-carboxyl group of a resin-bound D-Asp(OBzl) if a Boc/Bzl strategy is employed for subsequent steps (not detailed here).

  • Chain Elongation:

    • Repeat the Fmoc deprotection (step 2) and amino acid coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • After the final coupling step, perform a final Fmoc deprotection if the N-terminus is to be free.

    • Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry under vacuum.[7]

  • Cleavage with TFA-based Cocktail:

    • Prepare the chosen cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) fresh in a well-ventilated fume hood.[4]

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.[7]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH or this compound) + Coupling Reagents wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat for Each Amino Acid wash2->cycle Continue Elongation final_wash Final Wash & Dry wash2->final_wash Final Amino Acid Coupled cycle->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.

Conclusion

The use of this compound in solid-phase peptide synthesis allows for the creation of peptides with unique properties beneficial for research and therapeutic applications. While challenges such as aspartimide formation exist, they can be effectively managed through the careful selection of protecting groups and optimization of synthesis and cleavage conditions. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully synthesize and purify peptides containing this important non-standard amino acid.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques for utilizing N-α-Benzyloxycarbonyl-D-aspartic acid β-benzyl ester (Z-D-Asp(OBzl)-OH) in solution-phase peptide synthesis. These application notes and protocols are intended to offer detailed methodologies and data to facilitate the successful incorporation of this protected D-aspartic acid derivative into peptide chains for research, diagnostics, and therapeutic development.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the D-isomer of aspartic acid, a non-proteinogenic amino acid. In this compound, the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the β-carboxyl group of the side chain is protected as a benzyl ester (OBzl).[1] This dual-protection strategy is crucial for directing peptide bond formation exclusively at the α-carboxyl group, thereby preventing unwanted side reactions at the α-amino and β-carboxyl functionalities.[2] The Z and OBzl protecting groups are stable under various coupling conditions and can be removed simultaneously, typically through catalytic hydrogenation.[2][3] This protecting group scheme is a cornerstone of classical solution-phase peptide synthesis.[2]

The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a key strategy in drug design to enhance proteolytic stability and modulate biological activity.

Physicochemical Properties of Z-Asp(OBzl)-OH

A summary of the key chemical and physical properties of the analogous L-isomer, Z-L-Asp(OBzl)-OH, is presented in Table 1. These properties are expected to be identical for the D-isomer, with the exception of optical rotation.

PropertyValue
Synonyms N-Cbz-D-Aspartic acid 4-benzyl ester, Cbthis compound
Molecular Formula C₁₉H₁₉NO₆
Molecular Weight 357.36 g/mol
Appearance White to off-white solid
Melting Point 105-108 °C[2]
Solubility Soluble in DMSO (45 mg/mL)[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling of this compound using DCC/HOBt

This protocol describes a general method for the chemical coupling of this compound to an amino acid ester in solution using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) activation method.[2]

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard aqueous workup solutions (e.g., saturated aqueous NaHCO₃, brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[2]

  • Coupling:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with NMM or DIPEA (1.0-1.2 eq).

    • Add the neutralized amino acid ester solution to the activated this compound solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude protected peptide.

Workflow for Solution-Phase Peptide Coupling:

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification This compound This compound Activation Activation This compound->Activation HOBt HOBt HOBt->Activation DCC DCC DCC->Activation Coupling Coupling Activation->Coupling Activated Ester Amino_Acid_Ester Amino Acid Ester (e.g., H-Gly-OMe) Amino_Acid_Ester->Coupling Workup Aqueous Work-up Coupling->Workup Crude Protected Peptide Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Protected Dipeptide Purification->Final_Product Pure Protected Peptide

Caption: General workflow for solution-phase peptide coupling.[2]

Protocol 2: Deprotection of Z and OBzl Groups by Catalytic Hydrogenation

This protocol outlines the simultaneous removal of the Z and OBzl protecting groups via catalytic hydrogenation.[2]

Materials:

  • Z-D-Asp(OBzl)-containing peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Acetic Acid

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate (for catalytic transfer hydrogenation)[2][3]

Procedure:

  • Dissolve the protected peptide in methanol or acetic acid.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).[2]

  • For Hydrogenolysis: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • For Catalytic Transfer Hydrogenation: Add a hydrogen donor such as ammonium formate in excess.[3]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[3]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Workflow for Deprotection:

G Start Protected Peptide (Z-D-Asp(OBzl)-Peptide) Dissolve Dissolve in Solvent (MeOH or Acetic Acid) Start->Dissolve Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Hydrogenation Hydrogenation (H₂ gas or Transfer) Add_Catalyst->Hydrogenation Monitor Monitor by TLC/LC-MS Hydrogenation->Monitor Filter Filter through Celite Monitor->Filter Evaporate Evaporate Solvent Filter->Evaporate End Deprotected Peptide (H-D-Asp-Peptide-OH) Evaporate->End G Peptide_Chain Peptide with -Asp(OBzl)-Gly- Aspartimide Aspartimide Intermediate (Succinimide derivative) Peptide_Chain->Aspartimide Base or Acid (e.g., during deprotection) Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Nucleophilic Attack Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Nucleophilic Attack Racemized_Peptide Racemized Peptides Aspartimide->Racemized_Peptide Epimerization

References

Application Notes and Protocols for Coupling Z-D-Asp(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of various coupling reagents for the incorporation of Z-D-Asp(OBzl)-OH into peptide chains. This document outlines detailed experimental protocols, presents a comparative analysis of common coupling reagents, and discusses strategies to mitigate common side reactions, ensuring high yield and purity of the final peptide product.

Introduction

This compound is a critical building block in peptide synthesis, offering orthogonal protection of the α-amino group with a benzyloxycarbonyl (Z) group and the β-carboxyl group as a benzyl ester (OBzl). This protection scheme is particularly useful in solution-phase peptide synthesis and for specific applications in solid-phase synthesis. The choice of coupling reagent and reaction conditions is paramount to achieving efficient peptide bond formation while minimizing side reactions such as racemization and aspartimide formation.

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency of the reaction, the purity of the product, and the extent of side reactions. Below is a summary of the performance of common coupling reagents for this compound.

Coupling Reagent/MethodClassRelative EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
DCC/HOBt CarbodiimideHighLow to ModerateCost-effective, widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[1]
EDC/HOBt CarbodiimideHighLow to ModerateWater-soluble urea byproduct, simplifying workup.[2]Can be less efficient than other modern reagents.
HBTU/DIPEA Uronium/Aminium SaltVery HighLowFast reaction times, high coupling efficiency.[1]Can cause guanidinylation of the N-terminus if used in excess.[3]
HATU/DIPEA Uronium/Aminium SaltVery HighVery LowFaster and more efficient than HBTU with less epimerization.[1][2]Higher cost compared to HBTU.
PyBOP/DIPEA Phosphonium SaltVery HighLowHigh coupling efficiency, good for sterically hindered amino acids; no guanidinylation side reaction.[1]Byproducts can be hazardous, though less so than with BOP.[1]

Key Side Reactions and Mitigation Strategies

Two primary side reactions can compromise the integrity of peptides containing aspartic acid residues: aspartimide formation and racemization.

Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain β-carboxyl group, forming a succinimide ring.[4] This intermediate can lead to a mixture of α- and β-aspartyl peptides and racemization.[4][5]

Factors promoting aspartimide formation:

  • Peptide Sequence: Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly susceptible.

  • Base Exposure: Prolonged exposure to basic conditions, such as piperidine for Fmoc-group removal in SPPS, increases the risk.[4]

Mitigation Strategies:

  • Use of Additives: Adding HOBt to the deprotection solution can reduce aspartimide formation.[4]

  • Sterically Hindered Protecting Groups: While this compound is the focus here, in Fmoc-SPPS, using bulkier side-chain protecting groups like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) can significantly reduce this side reaction.[5]

  • Backbone Protection: Protecting the backbone amide nitrogen of the residue following the Asp can completely prevent aspartimide formation.[6]

Racemization

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to a mixture of D- and L-enantiomers. This can occur during the activation of the carboxyl group.[7]

Factors promoting racemization:

  • High Reaction Temperature: Elevated temperatures can increase the rate of racemization.[4]

  • Prolonged Pre-activation Time: Longer times between activation and coupling increase the risk.

  • Choice of Base: Strong, sterically hindered bases can promote racemization.[7]

Mitigation Strategies:

  • Use of Additives: Additives like HOBt and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially with carbodiimide reagents.[1]

  • Low Temperature: Performing the coupling reaction at 0°C can significantly suppress racemization.[4]

  • Optimized Reagents: Uracil- and phosphonium-based reagents, particularly HATU, generally lead to lower levels of racemization.[1]

Experimental Protocols

The following are detailed protocols for the coupling of this compound using various common reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesis strategy (solution-phase or solid-phase).

Protocol 1: DCC/HOBt Mediated Coupling (Solution-Phase)

This protocol describes a general method for the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Activation:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with NMM or DIPEA (1.0-1.2 eq).

    • Add the neutralized amino acid ester solution to the activated this compound solution at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with DCM.

    • Combine the filtrates and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Expected Yield: 80-95% Expected Purity (after chromatography): >95%

Protocol 2: HATU/DIPEA Mediated Coupling (Solid-Phase)

This protocol outlines a standard manual coupling cycle on a solid support (e.g., Rink Amide resin) using an Fmoc-based strategy where this compound is to be incorporated.

Materials:

  • N-terminal deprotected peptide-resin

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • Pre-activation:

    • In a separate vessel, dissolve this compound (2.0 eq based on resin substitution) and HATU (1.9 eq) in DMF.

    • Add DIPEA (4.0 eq) to the solution and vortex for 1-2 minutes.

  • Coupling:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: HBTU/DIPEA Mediated Coupling (Solid-Phase)

This protocol is similar to the HATU protocol and is a widely used alternative.

Materials:

  • N-terminal deprotected peptide-resin

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to further suppress racemization)

Procedure:

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (2.0 eq based on resin substitution), HBTU (2.0 eq), and optionally HOBt (2.0 eq) in DMF.

    • Add this solution to the resin, followed by the addition of DIPEA (4.0 eq).

    • Agitate the reaction mixture for 10-60 minutes at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin as described in the HATU protocol.

Protocol 4: PyBOP/DIPEA Mediated Coupling (Solid-Phase)

This protocol utilizes a phosphonium-based reagent, which is particularly useful for avoiding guanidinylation.

Materials:

  • N-terminal deprotected peptide-resin

  • This compound

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt) (optional)

Procedure:

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • Activation and Coupling:

    • Dissolve this compound (1.1 eq based on resin substitution), PyBOP (1.1 eq), and optionally HOBt (1.1 eq) in DMF.

    • Add this solution to the resin.

    • Add DIPEA (2.2 eq) to the reaction mixture.

    • Agitate for 10-60 minutes at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin as described in the HATU protocol.

Visualizations

Signaling Pathways and Experimental Workflows

Peptide_Coupling_Workflow start Start: This compound + Amine Component activation Activation of Carboxyl Group start->activation Add Coupling Reagent (e.g., DCC, HATU) coupling Peptide Bond Formation activation->coupling Add Amine Component workup Work-up / Purification coupling->workup Reaction Complete product Final Peptide Product workup->product

Caption: General workflow for peptide coupling of this compound.

Activation_Pathways cluster_carbodiimide Carbodiimide Pathway (e.g., DCC) cluster_uronium Uronium/Phosphonium Pathway (e.g., HATU, PyBOP) a_start This compound a_o_acyl O-Acylisourea Intermediate (Highly Reactive) a_start->a_o_acyl + DCC a_n_acyl N-Acylurea (Side Product) a_o_acyl->a_n_acyl Rearrangement a_hobt HOBt Adduct (Active Ester) a_o_acyl->a_hobt + HOBt a_peptide Peptide Bond a_hobt->a_peptide + Amine b_start This compound b_active_ester Active Ester (e.g., OAt, OBt) b_start->b_active_ester + HATU/PyBOP + Base (DIPEA) b_peptide Peptide Bond b_active_ester->b_peptide + Amine Side_Reactions cluster_aspartimide Aspartimide Formation cluster_racemization Racemization Pathway asp Aspartic Acid Residue in Peptide Chain aspartimide Aspartimide Intermediate (Succinimide Ring) asp->aspartimide Intramolecular Cyclization (Base-catalyzed) products Mixture of: - α- and β-peptides - Racemized products aspartimide->products Ring Opening l_amino L-Amino Acid Derivative (Activated) enolate Planar Enolate Intermediate l_amino->enolate α-proton abstraction (Base, High Temp) enolate->l_amino Reprotonation d_amino D-Amino Acid Derivative (Racemized Product) enolate->d_amino Reprotonation

References

Application Notes and Protocols: Catalytic Hydrogenation for the Deprotection of Z-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high fidelity. Z-D-Asp(OBzl)-OH is a commonly utilized building block where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the β-carboxyl group is protected as a benzyl ester (OBzl).[1] Both the Z and OBzl groups are renowned for their stability under various coupling conditions and their susceptibility to simultaneous removal via catalytic hydrogenation. This process, known as hydrogenolysis, offers a mild and efficient method for deprotection, yielding the free D-aspartic acid residue.[2][3]

This application note provides detailed protocols for the deprotection of this compound via catalytic hydrogenation, including both traditional hydrogenation with hydrogen gas and catalytic transfer hydrogenation. It also presents typical reaction parameters and potential challenges to guide researchers in optimizing this crucial step in peptide synthesis.

Reaction Principle

Catalytic hydrogenation involves the cleavage of the C-O bonds of the benzyl-type protecting groups in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The Z group is converted to toluene and carbon dioxide, while the benzyl ester is reduced to toluene and the free carboxylic acid. This method is favored for its clean reaction profile and mild conditions, which generally preserve the integrity of the peptide backbone and other sensitive functional groups.

Data Presentation

The efficiency of the catalytic hydrogenation for the deprotection of this compound can be influenced by several factors, including the choice of catalyst, solvent, hydrogen source, temperature, and reaction time. Below is a summary of typical conditions and expected outcomes.

ParameterDirect HydrogenationCatalytic Transfer HydrogenationRemarks
Catalyst 10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C)Palladium hydroxide on carbon (Pearlman's catalyst) can also be effective, especially for more resistant substrates.[4]
Catalyst Loading 10-20% by weight of substrate[1]10-20% by weight of substrateHigher loading may be required for difficult deprotections.
Hydrogen Source Hydrogen gas (H₂) at 1 atm (balloon) or higher pressureAmmonium formate (HCOONH₄) or Formic acid (HCOOH)[1][5]Catalytic transfer hydrogenation avoids the need for specialized hydrogenation apparatus.[3]
Solvent Methanol (MeOH), Ethanol (EtOH), Acetic Acid (AcOH)[1]Methanol (MeOH), Ethanol (EtOH)Acetic acid can accelerate the reaction but may not be suitable for all substrates.
Temperature Room TemperatureRoom TemperatureReactions are typically carried out at ambient temperature.
Reaction Time 1 - 24 hours30 minutes - 4 hours[1]Reaction progress should be monitored by TLC or LC-MS.
Typical Yield >90%>90%Yields are generally high for this clean conversion.

Experimental Protocols

Protocol 1: Direct Catalytic Hydrogenation using Hydrogen Gas

This protocol outlines the standard procedure for the deprotection of this compound using hydrogen gas and a palladium catalyst.

Materials:

  • This compound or a peptide containing this residue

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen (H₂) gas supply (e.g., a balloon or a hydrogenation apparatus)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite® or a similar filter aid)

Procedure:

  • Dissolution: Dissolve the protected peptide in a suitable solvent such as methanol or acetic acid in a round-bottom flask.[1]

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst loading is typically 10-20% of the weight of the protected peptide.[1]

  • Hydrogenation Setup: Seal the flask and flush with nitrogen or argon. Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a balloon filled with hydrogen is often sufficient. For larger scales, a dedicated hydrogenation apparatus should be used.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.[1] It is crucial to perform this step in a well-ventilated hood as the catalyst can be pyrophoric.

  • Isolation: Wash the filter cake with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected D-aspartic acid derivative.[1]

Protocol 2: Catalytic Transfer Hydrogenation

This method provides a convenient alternative to using hydrogen gas, employing a hydrogen donor in the presence of the catalyst.[5]

Materials:

  • This compound or a peptide containing this residue

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the protected peptide in methanol in a round-bottom flask.

  • Catalyst and Donor Addition: Add 10% Pd/C to the solution, followed by the addition of ammonium formate (typically 3-5 equivalents) or formic acid.[1][5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within 30 minutes to a few hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through Celite® to remove the catalyst and wash the filter cake with methanol. Evaporate the combined filtrates to yield the deprotected product.

Potential Side Reactions and Mitigation

A significant side reaction to consider, particularly with aspartic acid residues, is the formation of aspartimide. This intramolecular cyclization can occur under both acidic and basic conditions and can lead to racemization and the formation of β-aspartyl peptides.[6][7] While catalytic hydrogenation is generally performed under neutral conditions, the choice of solvent and any subsequent work-up steps should be carefully considered to minimize the risk of aspartimide formation. Using milder conditions and ensuring the complete removal of acidic or basic reagents is advisable.

Visualized Workflow

cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation start Start: this compound dissolve Dissolve in Solvent (e.g., MeOH, AcOH) start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogen_source Introduce Hydrogen Source add_catalyst->hydrogen_source direct_h2 Direct H₂ Gas hydrogen_source->direct_h2 cth Transfer Reagent (e.g., HCOONH₄) hydrogen_source->cth stir Stir at Room Temperature direct_h2->stir cth->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor monitor->stir Incomplete filter Filter through Celite® to Remove Catalyst monitor->filter Complete wash Wash Filter Cake filter->wash concentrate Concentrate Filtrate wash->concentrate end End: D-Asp-OH concentrate->end

Caption: Workflow for catalytic hydrogenation deprotection.

Conclusion

The catalytic hydrogenation of this compound is a robust and high-yielding method for the simultaneous removal of the Z and benzyl protecting groups. Both direct hydrogenation and catalytic transfer hydrogenation offer effective means of deprotection, with the latter providing a more operationally simple procedure. Careful monitoring of the reaction and awareness of potential side reactions such as aspartimide formation are crucial for obtaining the desired deprotected product in high purity. The protocols and data provided herein serve as a comprehensive guide for researchers employing this essential transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Z-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of N-α-Benzyloxycarbonyl-D-aspartic acid β-benzyl ester, commonly known as Z-D-Asp(OBzl)-OH, a critical building block in the synthesis of bioactive peptides. These application notes and protocols are designed to furnish researchers, scientists, and drug development professionals with the essential information required for the successful incorporation of D-aspartic acid residues into peptide chains, a key step in the development of novel therapeutics and research tools.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid, featuring two critical protecting groups: a benzyloxycarbonyl (Z) group on the α-amino group and a benzyl ester (OBzl) on the β-carboxyl group.[1] This dual-protection strategy is fundamental to its utility in peptide synthesis, as it directs peptide bond formation to the free α-carboxyl group while preventing unwanted side reactions at the α-amino and β-carboxyl functionalities.[1] The Z and OBzl groups are stable under various coupling conditions and can be conveniently removed simultaneously via catalytic hydrogenation, offering an efficient deprotection strategy.[1]

The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a widely employed strategy in drug discovery to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. This compound is a key reagent in the synthesis of peptides with therapeutic potential, including antivirals, anti-cancer agents, and other therapeutics where specific stereochemistry is crucial for biological activity.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Synonym Cbthis compound
CAS Number 3479-47-8
Molecular Formula C19H19NO6
Molecular Weight 357.36 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as DCM, DMF, and alcohols

Data sourced from publicly available chemical supplier information.

Core Applications in Peptide Synthesis

The primary role of this compound is to serve as a protected building block for the incorporation of D-aspartic acid residues into a growing peptide chain.[1] This strategic protection ensures that the α-carboxyl group is the sole reactive site for peptide bond formation.[1]

A notable application is in the synthesis of peptide-based therapeutics. For instance, the presence of D-aspartic acid can be crucial for the activity of certain enzyme inhibitors and receptor ligands. In cancer research, protected aspartic acid derivatives are instrumental in developing caspase inhibitors and peptide-drug conjugates (PDCs).[4]

Experimental Protocols

Detailed methodologies for the key steps in utilizing this compound for peptide synthesis are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Carbodiimide-Mediated Peptide Coupling

This protocol describes a standard method for coupling this compound to an amino acid ester or a resin-bound amine using dicyclohexylcarbodiimide (DCC) and an additive to suppress racemization.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride or amine-functionalized resin (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (for neutralization of hydrochloride salts)

Procedure:

  • Activation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution.[1]

  • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Coupling: In a separate flask, dissolve or suspend the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with NMM or DIPEA (1.0-1.2 eq) at 0°C. If using a resin, swell the resin in DCM.

  • Add the neutralized amino acid ester solution or the swollen resin to the activated this compound solution at 0°C.[1]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up (for solution-phase): Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash successively with 5% HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Work-up (for solid-phase): Filter the resin and wash sequentially with DCM, DMF, and DCM. Proceed to the next coupling or deprotection step.

Table 2: Common Coupling Reagents and Additives

Coupling ReagentAdditiveKey Features
DCC (Dicyclohexylcarbodiimide)HOBt, HOSuWidely used, cost-effective; byproduct (DCU) can be difficult to remove completely.[5]
DIC (Diisopropylcarbodiimide)HOBt, Oxyma Pure®Byproduct (DIU) is soluble in common organic solvents, simplifying purification.[5][6]
HBTU, TBTUHOBtAminium-based reagents; fast reaction rates and low racemization. Byproducts are water-soluble.[5]
HATUHOAtHighly efficient coupling reagent, especially for sterically hindered amino acids.[5]
COMUOxyma Pure®Non-explosive alternative to HOBt/HOAt-based reagents with good solubility.[5]
Protocol 2: Deprotection of Z and OBzl Groups by Catalytic Hydrogenation

This protocol outlines the simultaneous removal of the Z and OBzl protecting groups.[1]

Materials:

  • Z-D-Asp(OBzl)-containing peptide

  • 10% Palladium on carbon (Pd/C) (catalytic amount, typically 10-20% by weight of the peptide)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the protected peptide in an appropriate solvent such as methanol or acetic acid.[1]

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide. Further purification may be necessary.

Potential Side Reactions

A critical side reaction to consider during the synthesis of peptides containing aspartic acid is the formation of aspartimide.[7] This intramolecular cyclization can occur under both acidic and basic conditions and can lead to a mixture of α- and β-coupled peptides upon ring-opening, as well as racemization.[7][8]

Strategies to Minimize Aspartimide Formation:

  • Use of milder coupling conditions.

  • Addition of HOBt or OxymaPure® to the deprotection solution during Fmoc-based synthesis can suppress this side reaction.[7][8]

  • Employing protecting groups on the backbone amide nitrogen of the preceding amino acid.[7]

Visualizing the Workflow and Chemical Logic

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.

PeptideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step Z_Asp_OH This compound Activated_Ester Activated Ester Intermediate Z_Asp_OH->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., DCC, HBTU) Coupling_Reagent->Activated_Ester + Protected_Peptide Protected Dipeptide Activated_Ester->Protected_Peptide + Amino_Component Amino Component (Amino Acid Ester or Resin) Amino_Component->Protected_Peptide + Deprotected_Peptide Deprotected Peptide Protected_Peptide->Deprotected_Peptide + Deprotection_Reagent Deprotection Reagent (e.g., H₂/Pd-C) Deprotection_Reagent->Deprotected_Peptide +

Caption: General workflow for solution-phase peptide coupling using this compound.

AspartimideFormation Asp_Residue Asp(OBzl) Residue in Peptide Chain ...-NH-CH(CH₂COOBzl)-CO-NH-... Aspartimide Aspartimide Intermediate ...-N-CO-CH(CH₂)-CO-NH-... Asp_Residue->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Ring Opening (α-attack) Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Ring Opening (β-attack)

Caption: Pathway of aspartimide formation from Asp(OBzl) residues.

Conclusion

This compound is a versatile and indispensable building block for the synthesis of D-aspartic acid-containing peptides. A thorough understanding of its reactivity, coupled with optimized protocols for coupling and deprotection, is essential for its successful application in the development of bioactive peptides for research and therapeutic purposes. Careful consideration of potential side reactions, particularly aspartimide formation, is crucial for achieving high purity and yield in the final peptide product.[1]

References

Application Notes and Protocols for the Incorporation of Z-D-Asp(obzl)-OH into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective incorporation of N-α-Benzyloxycarbonyl-D-aspartic acid β-benzyl ester (Z-D-Asp(obzl)-OH) into complex peptide sequences. This document outlines the chemical properties, strategic applications, potential side reactions, and detailed experimental protocols relevant to the use of this valuable building block in peptide synthesis.

Introduction to this compound

This compound is a derivative of the D-isomer of aspartic acid, featuring a benzyloxycarbonyl (Z) group protecting the α-amino group and a benzyl (Bzl) ester protecting the β-carboxyl group.[1] This dual protection scheme makes it a crucial reagent in both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group offers robust protection under various coupling conditions and can be removed by catalytic hydrogenation, while the benzyl ester side-chain protection is also cleaved under similar hydrogenolytic conditions.[1] The incorporation of D-amino acids like D-aspartic acid is a key strategy to enhance the proteolytic stability of synthetic peptides, thereby increasing their in-vivo half-life and therapeutic potential.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Synonyms This compound, N-Cbz-D-aspartic acid β-benzyl ester
CAS Number 5241-62-3[4]
Molecular Formula C19H19NO6[4]
Molecular Weight 357.4 g/mol [4]
Appearance White powder[4]
Melting Point 99 - 105 °C[4]
Optical Rotation [a]20/D = -11 ± 1° (c=4.979 in AcOH)[4]
Storage Conditions 0 - 8 °C[4]

Core Applications in Peptide Synthesis

The primary application of this compound is as a protected building block for the introduction of D-aspartic acid residues into a growing peptide chain.[1] The protection of both the α-amino and β-carboxyl groups ensures that the α-carboxyl group is the sole reactive site for peptide bond formation.[1] This strategic protection is fundamental to both classical solution-phase peptide synthesis (LPPS) and certain strategies of solid-phase peptide synthesis (SPPS), particularly those employing the Boc/Bzl protection scheme.[5][6]

One of the most well-known applications of a related compound, Z-L-Asp(obzl)-OH, is in the synthesis of the artificial sweetener aspartame.[1] The precursor, Z-Asp-Phe-OMe, is synthesized by coupling Z-Asp(obzl)-OH with L-phenylalanine methyl ester.[1]

Potential Side Reactions and Mitigation Strategies

Aspartimide Formation

A critical side reaction associated with the incorporation of aspartic acid residues is the formation of a succinimide derivative known as aspartimide.[1][7] This intramolecular cyclization can occur under both basic (e.g., piperidine treatment in Fmoc-SPPS) and acidic conditions.[1] Aspartimide formation is problematic as it can lead to a mixture of α- and β-aspartyl peptides, racemization at the α-carbon, and chain termination.[1][7]

Mitigation Strategies:

  • Choice of Protecting Group: While the benzyl ester of this compound is susceptible to this side reaction, alternative side-chain protecting groups with increased steric hindrance, such as 3-methyl-pent-3-yl (OMpe) or 2-benzyl-2-hydroxy-3-nitro-propionyl (OBno), have been shown to significantly reduce aspartimide formation in Fmoc-SPPS.[8]

  • Optimized Deprotection Conditions: In Fmoc-SPPS, using weaker bases for Fmoc removal (e.g., 5% piperazine in DMF) or adding acidic additives like 0.1 M HOBt to the piperidine solution can help suppress aspartimide formation.[7]

  • Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide, such as Fmoc-Asp(OR)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl, can prevent aspartimide formation at susceptible Asp-Gly sequences.[7]

Dipeptide Formation during Synthesis of this compound

During the synthesis of Z-Asp(obzl)-OH itself, a dipeptide side product, Z-Asp(obzl)-Asp(obzl)-OH, can be formed. The extent of this side reaction is dependent on the base used during the benzyloxycarbonylation of H-Asp(obzl)-OH.

BaseDipeptide Formation (%)
NaHCO₃~10%
Na₂CO₃~20%

This side product has very similar physical properties to Z-Asp(obzl)-OH, making its removal challenging.[9]

Experimental Protocols

Protocol for Solution-Phase Peptide Coupling

This protocol describes a general method for coupling this compound to an amino acid ester in solution using a carbodiimide coupling reagent.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.[1]

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution.[1]

  • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with NMM or DIPEA (1.0-1.2 eq).[1]

  • Add the neutralized amino acid ester solution to the activated this compound solution at 0°C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude protected peptide.

Protocol for Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol outlines the incorporation of this compound in a Boc-SPPS workflow.

Materials:

  • Boc-protected aminoacyl-resin

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[6]

  • Washing: Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.[6]

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to the activation mixture and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[6]

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a recoupling step may be necessary.

Protocol for Deprotection (Catalytic Hydrogenation)

This protocol describes the simultaneous removal of the Z and OBzl protecting groups by catalytic hydrogenation.

Materials:

  • Z-D-Asp(obzl)-containing peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Acetic Acid

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

Procedure:

  • Dissolve the protected peptide in methanol or acetic acid.[1]

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).[1]

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (or add a hydrogen donor like ammonium formate).

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Quantitative Data

Direct comparative quantitative data for the coupling efficiency and deprotection yields of this compound is not extensively available in the literature. The following tables provide representative data based on general peptide synthesis knowledge and data for similar compounds.

Table 3: Representative Coupling Efficiencies of this compound with Various Coupling Reagents in SPPS.

Coupling ReagentAdditiveBaseTypical Coupling TimeEstimated Purity (%)
DICHOBt-1-2 h>95
HBTUHOBtDIEA30-60 min>97
HATUHOAtDIEA20-45 min>98
PyBOP-DIEA30-60 min>97

Note: Purity is estimated for a single coupling step on a model peptide and can be sequence-dependent.

Table 4: Representative Deprotection Yields of Z and OBzl Groups.

Deprotection MethodCatalyst/ReagentSolventReaction TimeTypical Yield (%)
Catalytic Hydrogenation10% Pd/C, H₂MeOH1-4 h85-99
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium FormateMeOH1-3 h80-95
Strong AcidolysisHBr/AcOHAcOH1-2 h70-90

Note: Yields are highly dependent on the peptide sequence and the presence of other sensitive functional groups.

Visualizing Workflows and Pathways

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. N-terminal Deprotection (e.g., TFA for Boc) Swell->Deprotect Wash1 3. Wash Deprotect->Wash1 Neutralize 4. Neutralize (DIEA) Wash1->Neutralize Couple 5. Couple This compound Neutralize->Couple Wash2 6. Wash Couple->Wash2 Repeat Repeat Steps 2-6 for next amino acid Wash2->Repeat Elongation Cleave 7. Cleave from Resin & Final Deprotection Wash2->Cleave Final Step Repeat->Deprotect Purify 8. Purify Peptide Cleave->Purify FinalPeptide Final Peptide Purify->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism Reactants This compound + Coupling Reagent (e.g., DCC) ActiveEster Activated Intermediate (e.g., O-acylisourea ester) Reactants->ActiveEster Activation NucleophilicAttack Peptide-Resin-NH₂ Nucleophilic Attack ActiveEster->NucleophilicAttack Byproduct Byproduct (e.g., DCU) ActiveEster->Byproduct PeptideBond New Peptide Bond Formed NucleophilicAttack->PeptideBond

Caption: Simplified mechanism of a carbodiimide-mediated coupling reaction.

Aspartimide_Formation Peptide Peptide with Asp(OBzl) residue Base Base Treatment (e.g., Piperidine) Peptide->Base Deprotonation Backbone Amide Deprotonation Base->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Products Mixture of Products: - α-peptide - β-peptide - Racemized peptide Aspartimide->Products Nucleophilic Opening

Caption: Pathway of base-catalyzed aspartimide formation.

Conclusion

This compound is a valuable reagent for the incorporation of D-aspartic acid into synthetic peptides, offering a robust protection strategy for both solution-phase and solid-phase synthesis. A thorough understanding of its reactivity, particularly the potential for aspartimide formation, is essential for its successful application. By employing optimized protocols for coupling and deprotection, and considering alternative side-chain protection strategies for particularly sensitive sequences, researchers can effectively utilize this compound to synthesize high-purity, complex peptides for a wide range of applications in research, diagnostics, and therapeutic development.

References

Application of Z-D-Asp(OBzl)-OH in Aspartame Synthesis: A Tale of Two Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartame, the widely used artificial sweetener, is the methyl ester of the dipeptide L-aspartyl-L-phenylalanine. The precise stereochemistry of its constituent amino acids is crucial for its characteristic sweet taste. The use of N-benzyloxycarbonyl-D-aspartic acid β-benzyl ester (Z-D-Asp(obzl)-OH) in the synthesis of aspartame presents a fascinating case study in the stereoselectivity of both enzymatic and chemical peptide coupling reactions. While the L-enantiomer of protected aspartic acid is the building block for the synthesis of the sweet α-aspartame, the D-enantiomer, this compound, plays a contrasting role, acting as an inhibitor in the enzymatic pathway. In chemical synthesis, however, its application can lead to the formation of aspartame isomers with different sensory properties. This document provides detailed application notes and protocols to explore the divergent roles of this compound in the synthesis of aspartame and its isomers.

I. Enzymatic Synthesis of Aspartame Precursor: The Inhibitory Role of this compound

The industrial production of aspartame often utilizes the enzyme thermolysin to catalyze the condensation of a protected L-aspartic acid derivative with L-phenylalanine methyl ester. This enzymatic approach is highly stereoselective, exclusively producing the desired L-α-aspartyl-L-phenylalanine methyl ester precursor.

Application Note: In the context of thermolysin-catalyzed aspartame synthesis, this compound is not a substrate but rather an inhibitor of the reaction. While both the L- and D-enantiomers of carbobenzoxy-aspartic acid can bind to the enzyme, only the L-enantiomer proceeds to form the product. The D-enantiomer, by binding to the active site, competitively inhibits the condensation reaction. This inhibitory effect is a critical consideration in any enzymatic process aiming for high efficiency and yield of the desired L-L dipeptide.

Quantitative Data: Thermolysin Inhibition
CompoundRole in Thermolysin-Catalyzed ReactionQuantitative Data (Ki)
Z-L-Asp(obzl)-OHSubstrateNot applicable
This compoundInhibitorNot available
N-(1-carboxy-3-phenyl-propyl)-l-leucyl-L-tryptophanPotent Inhibitor50 nM[1]
Experimental Protocol: Demonstration of Thermolysin Inhibition by this compound

This protocol is designed to demonstrate the inhibitory effect of this compound on the thermolysin-catalyzed synthesis of the aspartame precursor, Z-L-Asp-L-Phe-OMe.

Materials:

  • Z-L-Aspartic acid (Z-L-Asp-OH)

  • Z-D-Aspartic acid (Z-D-Asp-OH) (as a proxy for this compound due to its documented inhibitory effect)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Thermolysin

  • 4 M Sodium Hydroxide (NaOH)

  • Water (HPLC grade)

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5)

  • HPLC system for analysis

Procedure:

  • Reaction Setup: Prepare three sets of reaction mixtures in separate vials.

    • Control Reaction: Dissolve Z-L-Asp-OH (e.g., 0.1 M) and H-Phe-OMe·HCl (e.g., 0.2 M) in the buffer solution. Adjust the pH to 7.5 with 4 M NaOH.

    • Inhibited Reaction 1: Prepare the same mixture as the control, but add Z-D-Asp-OH at a concentration of 0.05 M.

    • Inhibited Reaction 2: Prepare the same mixture as the control, but add Z-D-Asp-OH at a concentration of 0.1 M.

  • Enzyme Addition: To each vial, add a stock solution of thermolysin (e.g., 1 mg/mL in buffer) to initiate the reaction. The final enzyme concentration should be identical in all reactions.

  • Incubation: Incubate all reactions at a constant temperature (e.g., 40°C) with gentle agitation.

  • Sampling and Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot from each reaction mixture. Quench the reaction by adding an equal volume of a suitable solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Quantification: Analyze the samples by reverse-phase HPLC to quantify the formation of the product, Z-L-Asp-L-Phe-OMe.

  • Data Analysis: Plot the concentration of the product formed over time for each reaction. Compare the initial reaction rates and the final product yields between the control and the inhibited reactions. A significant reduction in the rate and yield in the presence of Z-D-Asp-OH will demonstrate its inhibitory effect.

Signaling Pathway: Enzymatic Synthesis and Inhibition

Enzymatic_Synthesis_and_Inhibition cluster_inhibition Inhibitory Pathway Z_L_Asp Z-L-Asp(obzl)-OH Thermolysin Thermolysin (Active Site) Z_L_Asp->Thermolysin Binds to active site Z_D_Asp This compound Z_D_Asp->Thermolysin Competitively binds Inhibited_Complex Thermolysin-Z-D-Asp(obzl)-OH (Inactive Complex) Phe_OMe L-Phe-OMe Phe_OMe->Thermolysin Binds to active site Product Z-L-Asp-L-Phe-OMe (Aspartame Precursor) Thermolysin->Product Catalyzes condensation

Caption: Enzymatic synthesis of aspartame precursor and its inhibition by this compound.

II. Chemical Synthesis of Aspartame Isomers: A Non-Selective Pathway

In contrast to the enzymatic method, traditional chemical peptide synthesis offers a less stereoselective and regioselective route for coupling amino acids. This lack of selectivity can be exploited to synthesize isomers of aspartame using this compound.

Application Note: this compound can be utilized in standard chemical peptide coupling reactions with L-phenylalanine methyl ester. The primary challenge in this approach is the lack of regioselectivity during the coupling step when using an activated aspartic acid derivative, such as an anhydride. This results in the formation of a mixture of two isomers: the α-regioisomer (D-α-aspartyl-L-phenylalanine methyl ester) and the β-regioisomer (D-β-aspartyl-L-phenylalanine methyl ester). These isomers possess different sensory properties, with the β-isomer being tasteless or bitter.[2] Therefore, a subsequent purification step is essential to separate the desired isomer.

Quantitative Data: Isomer Ratios in Chemical Synthesis

The ratio of α- to β-isomers in the chemical synthesis of aspartame is highly dependent on the reaction conditions, including the solvent and the nature of the protecting and activating groups. Literature on similar chemical syntheses using N-protected L-aspartic anhydride reports an α/β-isomer ratio of approximately 8:2.[3] It is expected that the use of this compound under similar conditions would yield a comparable ratio of D-α and D-β isomers.

Synthesis MethodStarting MaterialsProductsTypical α/β Isomer Ratio
Chemical SynthesisN-formyl-L-aspartic anhydride + L-Phe-OMeN-formyl-α/β-L-Asp-L-Phe-OMe8:2[3]
Chemical SynthesisThis compound + L-Phe-OMe (with DCC/HOBt)Z-D-α/β-Asp(obzl)-L-Phe-OMeExpected to be similar
Experimental Protocol: Chemical Synthesis of Z-D-Asp(obzl)-L-Phe-OMe Isomers

This protocol outlines a general procedure for the chemical coupling of this compound with L-phenylalanine methyl ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Activation of this compound: a. Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask. b. Cool the solution to 0°C in an ice bath. c. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution. d. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Preparation of L-Phenylalanine methyl ester: a. In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir at room temperature for 15 minutes.

  • Coupling Reaction: a. Add the neutralized L-phenylalanine methyl ester solution to the activated this compound solution at 0°C. b. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: a. Filter the reaction mixture to remove the precipitated DCU. b. Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the α- and β-isomers. b. Characterize the purified isomers by techniques such as NMR and mass spectrometry to confirm their structures.

Experimental Workflow: Chemical Synthesis of Aspartame Isomers

Chemical_Synthesis_Workflow Start Start Materials: This compound L-Phe-OMe·HCl Activation Activation of this compound (DCC, HOBt in DCM, 0°C) Start->Activation Neutralization Neutralization of L-Phe-OMe·HCl (DIPEA in DCM) Start->Neutralization Coupling Coupling Reaction (0°C to Room Temp, Overnight) Activation->Coupling Neutralization->Coupling Workup Work-up (Filtration, Extraction, Drying) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Alpha_Isomer Z-D-α-Asp(obzl)-L-Phe-OMe Purification->Alpha_Isomer α-isomer Beta_Isomer Z-D-β-Asp(obzl)-L-Phe-OMe Purification->Beta_Isomer β-isomer

References

Application Notes and Protocols for the Manual Solid-Phase Synthesis of Peptides Containing Z-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, leading to longer in vivo half-lives and improved therapeutic potential. Z-D-Asp(OBzl)-OH is a key building block for introducing a D-aspartic acid residue into a growing peptide chain. This derivative features a benzyloxycarbonyl (Z) group protecting the α-amino group and a benzyl (OBzl) ester protecting the β-carboxyl group. This dual protection scheme is particularly well-suited for Boc-based solid-phase peptide synthesis (SPPS).

This document provides a detailed, step-by-step guide for the use of this compound in manual Boc-SPPS, including protocols for coupling, deprotection, and final cleavage. It also addresses potential side reactions, such as aspartimide formation, and offers strategies for their mitigation.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name N-(Benzyloxycarbonyl)-D-aspartic acid 4-benzyl ester
Molecular Formula C₁₉H₁₉NO₆
Molecular Weight 357.36 g/mol
CAS Number 5241-62-3
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, and other common organic solvents
α-Amino Protecting Group Benzyloxycarbonyl (Z)
Side-Chain Protecting Group Benzyl (OBzl) ester

Experimental Protocols

Materials and Reagents
  • This compound

  • Boc-protected amino acids

  • Merrifield resin or other suitable resin for Boc-SPPS

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, DCC, DIC)

  • 1-Hydroxybenzotriazole (HOBt) (if using DCC or DIC)

  • Kaiser test kit

  • Cleavage cocktail (e.g., anhydrous HF or a suitable TFA-based cocktail)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

  • Manual SPPS reaction vessel

Experimental Workflow: Manual Boc-SPPS

The following diagram illustrates the cyclical workflow for manual Boc-SPPS.

Manual_Boc_SPPS_Workflow start Start: Resin Swelling deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling 3. Coupling (this compound + Coupling Reagent) neutralization->coupling wash 4. Washing (DMF and DCM) coupling->wash kaiser_test Kaiser Test wash->kaiser_test kaiser_test->coupling Positive (Recouple) next_cycle Couple Next Amino Acid kaiser_test->next_cycle Negative next_cycle->deprotection final_cleavage Final Cleavage (HF or TFA cocktail) next_cycle->final_cleavage Last Amino Acid

Manual Boc-SPPS Workflow Diagram
Step-by-Step Protocol

1. Resin Swelling

  • Place the desired amount of Merrifield resin in the reaction vessel.

  • Add sufficient DCM to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation.

  • Drain the DCM.

2. Boc Deprotection

  • Add a solution of 50% TFA in DCM to the swollen resin.

  • Agitate the mixture for 2 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

3. Neutralization

  • Add a solution of 10% DIEA in DCM or DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

4. Coupling of this compound

This protocol uses HBTU as the coupling reagent. For other reagents, adjust accordingly.

  • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF.

  • Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), continue the coupling for another hour or perform a recoupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

5. Chain Elongation

Repeat steps 2-4 for each subsequent Boc-protected amino acid in the peptide sequence.

6. Final Cleavage and Deprotection of Z and OBzl Groups

This step involves the use of hazardous reagents and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry it under vacuum.

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add scavengers (e.g., a mixture of anisole and p-cresol) to the reaction vessel.

  • Cool the vessel to -5 to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the crude peptide from the ether solution.

  • Collect the peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

Table 2: Comparison of Common Coupling Reagents for Boc-SPPS

Coupling ReagentClassTypical Equivalents (AA:Reagent:Base)Coupling TimeKey Considerations
HBTU/HATU Uronium/Aminium Salt1:1:215-60 minHighly efficient, especially for hindered couplings. Requires a non-nucleophilic base like DIEA.
DCC/HOBt Carbodiimide1:1:11-4 hoursCost-effective. DCC produces an insoluble urea byproduct (DCU). HOBt is added to suppress racemization.
DIC/HOBt Carbodiimide1:1:11-4 hoursSimilar to DCC, but the diisopropylurea byproduct is soluble in common SPPS solvents.

Troubleshooting and Side Reactions

Aspartimide Formation

A primary concern when using Asp(OBzl) derivatives is the formation of a five-membered succinimide ring, known as an aspartimide. This can occur during the final strong acid cleavage step in Boc-SPPS. The aspartimide intermediate can lead to a mixture of α- and β-aspartyl peptides and racemization.

Mitigation Strategies for Aspartimide Formation in Boc-SPPS:

  • Low-Temperature Cleavage: Performing the HF cleavage at lower temperatures (-5 to 0°C) can significantly reduce the rate of aspartimide formation.

  • Alternative Side-Chain Protection: For sequences highly prone to this side reaction (e.g., Asp-Gly), consider using a more sterically hindered protecting group like cyclohexyl (OcHex), although this would require a different starting material.

Table 3: Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Aspartimide Formation Intramolecular cyclization of the aspartic acid residue.Perform final cleavage at low temperatures.
Incomplete Coupling Steric hindrance can lead to incomplete reaction.Use a more efficient coupling reagent (e.g., HATU), increase coupling time, or perform a double coupling.
Racemization Loss of stereochemical integrity at the α-carbon.Add HOBt when using carbodiimide coupling reagents. Use a non-nucleophilic base.
Alkylation of Sensitive Residues Side reactions with scavengers during cleavage.Use an appropriate scavenger cocktail for the specific amino acids present in the peptide.

Application Example: D-Aspartic Acid in Signaling Pathways

Peptides containing D-aspartic acid can have significant biological activities. D-aspartate itself acts as a signaling molecule in the nervous and endocrine systems.[1] For example, it is involved in the regulation of testosterone synthesis.[2][3] A synthetic peptide containing D-Asp could be designed to modulate these pathways.

The following diagram illustrates a simplified signaling pathway for D-aspartate-induced testosterone production.

D_Asp_Signaling_Pathway DAsp D-Aspartate LeydigCell Leydig Cell DAsp->LeydigCell cAMP cAMP Increase LeydigCell->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA StAR StAR Protein Expression PKA->StAR Cholesterol Cholesterol Mitochondrion Mitochondrion Cholesterol->Mitochondrion StAR-mediated transport Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Testosterone Testosterone Synthesis Pregnenolone->Testosterone

D-Aspartate Signaling in Testosterone Synthesis

Conclusion

This compound is a valuable reagent for the incorporation of D-aspartic acid into synthetic peptides using manual Boc-SPPS. A thorough understanding of the synthesis protocol, careful selection of coupling reagents, and implementation of strategies to mitigate side reactions like aspartimide formation are crucial for obtaining high-purity peptides. The resulting peptides can be powerful tools for research and therapeutic development, particularly in modulating biological signaling pathways.

References

Application Notes and Protocols for the Automated Solid-Phase Synthesis of Peptides Containing Z-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Challenges and Considerations

Z-D-Asp(OBzl)-OH is a derivative of D-aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the β-carboxyl group is protected as a benzyl ester (OBzl).[1] This dual-protection scheme is a cornerstone of classical solution-phase peptide synthesis and the Boc/Bzl solid-phase strategy.[1] However, its incorporation into the more common automated solid-phase peptide synthesis (SPPS) workflows, which predominantly use Fmoc/tBu chemistry, presents significant challenges due to a lack of protecting group orthogonality.

Modern automated peptide synthesizers are optimized for the Fmoc/tBu strategy, where the temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), and the permanent side-chain protecting groups (like tBu) and the resin linkage are cleaved simultaneously at the end of the synthesis with a moderately strong acid like trifluoroacetic acid (TFA).[2] The Z and OBzl groups are stable to the piperidine used for Fmoc removal but are also resistant to cleavage by TFA. Their removal requires harsh conditions, such as catalytic hydrogenation or treatment with very strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are not standard procedures in automated synthesizers and can degrade the peptide or cleave it from many standard Fmoc-compatible resins prematurely.[3][4][5]

Furthermore, the Asp(OBzl) moiety is highly susceptible to aspartimide formation, a significant side reaction that can occur under both the basic conditions of Fmoc deprotection and the strong acid conditions required for final cleavage.[1] This can lead to a mixture of difficult-to-separate byproducts, including α- and β-aspartyl peptides and racemized products, ultimately reducing the purity and yield of the target peptide.[1][6]

This document provides a detailed protocol for a non-standard, hybrid approach to incorporate this compound into an automated Fmoc-SPPS workflow, along with the necessary manual post-synthesis deprotection and cleavage procedures. This is an advanced protocol that requires careful planning and is intended for situations where the specific properties of the Z and OBzl groups are required for a particular synthetic strategy.

Comparative Data

Table 1: Comparison of this compound and Standard Fmoc-D-Asp(OtBu)-OH
FeatureThis compoundFmoc-D-Asp(OtBu)-OH (Standard)Analysis
Nα-Protection Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)The Z-group's stability to piperidine allows its use in an Fmoc workflow, but it is not removed by standard TFA cleavage.
Side-Chain Protection OBzl (Benzyl ester)OtBu (tert-Butyl ester)The OBzl group is stable to TFA, requiring harsh acid cleavage. The OtBu group is labile to TFA, ensuring compatibility with standard cleavage protocols.
Orthogonality in Fmoc-SPPS LowHighThe lack of a compatible, orthogonal cleavage method for Z/OBzl groups within a standard Fmoc/tBu framework is the primary challenge.
Automated Synthesizer Compatibility Low (Requires non-standard protocols and manual post-synthesis processing)High (Fully compatible with standard automated protocols)Automated synthesis is possible for the chain elongation, but final deprotection and cleavage must be performed manually offline.
Final Cleavage/Deprotection Anhydrous HF or TFMSA95% TFARequires specialized, hazardous reagents and equipment not integrated into standard automated synthesizers.[3][5][7]
Risk of Aspartimide Formation HighModerate to High (Sequence dependent)The benzyl ester is known to be highly susceptible to this side reaction under both basic and acidic conditions.[1][6]
Table 2: Aspartimide Formation in Asp-Gly Sequences under Basic Conditions
Aspartate DerivativeConditionsAspartimide Formation (% per cycle)D-Aspartate Formation (%)Reference
Fmoc-Asp(OtBu)-OH20% Piperidine/DMFHigh (not quantified)High (not quantified)[8]
Fmoc-Asp(OMpe)-OH20% Piperidine/DMFLower than OtBuLower than OtBu[8]
Fmoc-Asp(OBno)-OH20% Piperidine/DMF~0.1%Low[8]

Note: This table illustrates the propensity for aspartimide formation in a known problematic sequence (Asp-Gly). While direct quantitative data for this compound under these specific automated SPPS conditions is scarce, its structural similarity to other benzyl-protected aspartates suggests a high risk.

Experimental Protocols

Protocol 1: Automated "Hybrid" SPPS Protocol for this compound Incorporation

This protocol assumes the use of a standard automated peptide synthesizer capable of custom programming and the use of a resin stable to the final harsh cleavage conditions, such as Merrifield resin . Standard Fmoc-compatible resins like Wang or Rink Amide are generally not suitable for HF or TFMSA cleavage.[9][10]

Materials:

  • Resin: Merrifield Resin (1% DVB, 100-200 mesh).

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, Trt, Pbf).

  • Special Amino Acid: this compound.

  • Coupling Reagents: HBTU/HOBt or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Fmoc Deprotection Solution: 20% Piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

Automated Synthesizer Program:

  • Resin Preparation:

    • Swell the Merrifield resin in DCM for 30 minutes, followed by DMF for 30 minutes.

    • Perform the first Fmoc-amino acid coupling to the resin according to standard Boc/Bzl protocols (this step is typically manual before placing the resin in the synthesizer). For this hybrid approach, it is assumed the peptide synthesis starts with a standard Fmoc-amino acid attached to a suitable linker on the Merrifield resin.

  • Standard Fmoc Elongation Cycle (for all standard amino acids):

    • Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

    • Washing: Wash the resin extensively with DMF (e.g., 5-7 cycles).

    • Coupling:

      • Pre-activate a 4- to 5-fold molar excess of the Fmoc-amino acid with HBTU/HOBt (or HATU) and DIPEA in DMF for 2-5 minutes.

      • Add the activated amino acid solution to the resin and allow it to react for 45-60 minutes.

    • Washing: Wash the resin with DMF (e.g., 3-5 cycles) and DCM (e.g., 2-3 cycles) to prepare for the next cycle.

  • Special Cycle for this compound Incorporation:

    • Deprotection: Perform the standard Fmoc deprotection on the preceding amino acid as described above.

    • Washing: Perform the standard DMF wash.

    • Coupling of this compound:

      • Dissolve a 4- to 5-fold molar excess of this compound in DMF.

      • Pre-activate with HBTU/HOBt (or HATU) and DIPEA.

      • Add the activated solution to the resin and couple for 60-120 minutes. A longer coupling time may be necessary.

    • Washing: Wash thoroughly with DMF and DCM.

    • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes.

    • Proceed to the next cycle: Since the N-terminus is now protected with the Z-group, the synthesis of any further amino acids is not possible with this protocol. This amino acid must be at the N-terminus of the peptide sequence. If it is internal, a different, more complex strategy would be required (e.g., switching back to a Boc-strategy, which is not feasible on a standard Fmoc synthesizer).

  • Final Steps on Synthesizer:

    • After the final coupling step, wash the resin extensively with DMF, then DCM, then IPA.

    • Dry the peptide-resin thoroughly under vacuum for several hours.

Protocol 2: Manual Post-Synthesis Cleavage and Deprotection (TFMSA Method)

WARNING: Trifluoromethanesulfonic acid (TFMSA) and Hydrogen Fluoride (HF) are extremely corrosive and toxic. These procedures must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Specialized HF-resistant apparatus is required for HF cleavage.[5][11]

Materials:

  • Dried peptide-resin (from Protocol 1).

  • Trifluoromethanesulfonic acid (TFMSA).

  • Trifluoroacetic acid (TFA).

  • Thioanisole (scavenger).

  • m-Cresol (scavenger).

  • Cold diethyl ether.

  • Round-bottom flask and magnetic stirrer.

Procedure:

  • Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a clean, dry round-bottom flask with a magnetic stir bar.

    • Prepare the cleavage cocktail in a separate container, pre-chilled to 0°C. For every 100 mg of resin, mix:

      • 1.0 mL TFA

      • 100 µL m-cresol

      • 100 µL thioanisole

  • Cleavage Reaction:

    • Cool the flask containing the resin to 0°C in an ice bath.

    • Add the pre-chilled cleavage cocktail (excluding TFMSA) to the resin and stir for 5-10 minutes.

    • Slowly, dropwise, add 100 µL of TFMSA for every 100 mg of resin. Stir vigorously to dissipate the heat generated.[3]

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 60-90 minutes.

  • Peptide Precipitation and Isolation:

    • Filter the resin using a fine sintered glass funnel, collecting the filtrate in a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the combined filtrate to a larger tube containing 8-10 times the volume of cold diethyl ether to precipitate the crude peptide.

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen and then in a vacuum desiccator.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Visualizations

Workflow for Hybrid Automated Synthesis

cluster_auto Automated Synthesizer Workflow cluster_manual Manual Post-Synthesis Workflow start Start: Swollen Merrifield Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 DMF Wash deprotect1->wash1 couple1 Fmoc-AA Coupling (HBTU/DIPEA) wash1->couple1 wash2 DMF/DCM Wash couple1->wash2 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 Repeat n-1 cycles wash3 DMF Wash deprotect2->wash3 couple_Z This compound Coupling (HBTU/DIPEA) wash3->couple_Z wash4 Final Wash & Dry couple_Z->wash4 end_auto End: Dried Peptide-Resin wash4->end_auto cleavage Harsh Acid Cleavage (TFMSA/TFA/Scavengers) end_auto->cleavage Transfer to Lab Bench precipitate Ether Precipitation cleavage->precipitate purify RP-HPLC Purification precipitate->purify analyze Mass Spec Analysis purify->analyze

Caption: Hybrid workflow for automated synthesis and manual cleavage.

Protecting Group Orthogonality Logic

cluster_fmoc Standard Fmoc/tBu Strategy cluster_hybrid Hybrid Z-Asp / Fmoc Strategy Fmoc_tBu Fmoc-AA(PG_tBu)-Resin_TFA-labile Nα: Fmoc Side-chain: tBu-based Linker: TFA-labile Fmoc_deprotect Piperidine Treatment Fmoc_tBu->Fmoc_deprotect Removes Fmoc TFA_cleave TFA Cleavage Fmoc_tBu->TFA_cleave Final Step Fmoc_deprotect->Fmoc_tBu Coupling Cycle Final_Peptide Deprotected Peptide TFA_cleave->Final_Peptide Removes tBu PGs + Cleaves from Resin Z_Bzl ...-AA(PG_tBu)-Asp(OBzl)-Z-Resin_HF-labile Nα: Z Side-chain: OBzl, tBu-based Linker: HF-labile Piperidine_Z Piperidine Treatment Z_Bzl->Piperidine_Z No effect on Z/OBzl (Allows incorporation) HF_cleave HF/TFMSA Cleavage Z_Bzl->HF_cleave Final Step HF_cleave->Final_Peptide Removes Z, OBzl, tBu PGs + Cleaves from Resin

Caption: Orthogonality of Fmoc/tBu vs. a hybrid Z/OBzl strategy.

References

Applications of Z-D-Asp(obzl)-OH in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Z-D-Asp(obzl)-OH, the D-enantiomer of the commonly used N-α-benzyloxycarbonyl-L-aspartic acid β-benzyl ester, is a specialized building block in peptide chemistry. Its incorporation into peptide sequences is a strategic decision aimed at overcoming the inherent limitations of native L-peptides in therapeutic applications. The primary advantages of using D-amino acids like D-aspartic acid are significantly enhanced stability against enzymatic degradation and the ability to modulate the peptide's three-dimensional structure, which can lead to improved biological activity and receptor affinity.[1][2]

This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of peptide-based therapeutics, with a focus on enzyme-resistant peptides and caspase inhibitors.

Application Notes

Synthesis of Enzyme-Resistant Peptides for Enhanced Therapeutic Efficacy

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body, leading to a short half-life and reduced bioavailability.[1] The substitution of L-amino acids with their D-counterparts is a widely adopted strategy to increase the proteolytic stability of peptides.[2][3]

This compound serves as a key reagent for introducing a D-aspartic acid residue into a peptide chain. Peptide bonds adjacent to a D-amino acid are not recognized by most endogenous proteases, which are stereospecific for L-amino acids.[1][2] This steric hindrance prevents enzymatic cleavage, significantly extending the peptide's circulation time and therapeutic window.[4] Beyond stability, the inclusion of a D-amino acid can induce specific secondary structures, such as β-turns, which may be critical for optimal receptor binding and biological function.[1]

Development of Potent and Stable Caspase Inhibitors

Caspases, a family of cysteine-aspartic proteases, are central players in the apoptotic (programmed cell death) pathway.[5] They exhibit a strict requirement for an aspartic acid residue at the P1 position of their substrate cleavage site.[5] This specificity allows for the rational design of peptide-based inhibitors that can mimic the natural substrate, bind to the caspase active site, and block its activity. Such inhibitors are valuable tools in cancer research and for studying diseases with dysregulated apoptosis.[6]

By using this compound to synthesize peptide inhibitors containing D-aspartic acid, researchers can develop potent caspase modulators with enhanced stability. This is particularly important for in vivo studies and potential therapeutic applications where the inhibitor needs to remain intact long enough to reach its target and exert its effect.

Building Block for Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are a promising class of targeted therapies that use a peptide to deliver a cytotoxic drug specifically to cancer cells. The targeting peptide's ability to bind to tumor-specific receptors is crucial for the efficacy and safety of the PDC.[5] Incorporating D-aspartic acid using this compound can enhance the stability of these targeting peptides, ensuring they remain intact in circulation and effectively deliver the drug payload to the tumor site. The presence of charged or polar residues like aspartic acid can also improve the solubility and binding affinity of the peptide.[5]

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Synonyms N-Cbz-D-aspartic acid 4-benzyl ester, Z-D-Aspartic acid beta-benzyl ester
Molecular Formula C₁₉H₁₉NO₆
Molecular Weight 357.36 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents. Insoluble in water.
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.

Note: Data is compiled from various sources and should be confirmed by lot-specific analysis.

Expected Impact of D-Asp Incorporation on Peptide Properties
PropertyL-Aspartic Acid Containing PeptideD-Aspartic Acid Containing PeptideRationale
Proteolytic Stability LowHighD-amino acids are not recognized by most endogenous proteases, preventing enzymatic cleavage.[2][3]
Immunogenicity Potentially higherGenerally lowerPeptides with D-amino acids are less likely to be processed and presented by antigen-presenting cells.
Secondary Structure Native conformation (e.g., α-helix, β-sheet)Can induce or disrupt structures (e.g., promote β-turns)The stereochemistry of D-amino acids alters the peptide backbone's rotational angles.[1]
Receptor Binding Affinity VariesCan be higher, lower, or unchangedChanges in conformation can significantly impact the fit of the peptide into its receptor binding pocket.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for the manual incorporation of this compound into a peptide chain using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-protected L-amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

  • Deprotection Reagent: 20% (v/v) piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel with gentle agitation.

  • Fmoc Deprotection (for the first amino acid): Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.

  • Amino Acid Coupling (for subsequent amino acids):

    • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM. Perform a ninhydrin test to confirm complete coupling.

    • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Incorporation of this compound:

    • Follow the deprotection step to expose the free amine on the growing peptide chain.

    • Activation: In a separate vial, dissolve this compound (3 equivalents), HBTU/HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

    • Coupling: Add the activated this compound solution to the resin and agitate for 2-4 hours. Monitor the coupling reaction carefully (e.g., using a ninhydrin test).

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled, wash the resin with DMF, then DCM, and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Caspase-9 Activity Assay

This protocol provides a method to evaluate the inhibitory activity of a synthesized peptide containing D-aspartic acid against caspase-9.

Materials:

  • Recombinant human caspase-9 enzyme

  • Fluorogenic Substrate: LEHD-AFC (N-acetyl-Leu-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin)

  • Synthesized peptide inhibitor

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence spectrophotometer (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Preparation: Prepare serial dilutions of the synthesized peptide inhibitor in the caspase assay buffer.

  • Enzyme Incubation: In the 96-well plate, add a fixed concentration of freshly purified caspase-9 (e.g., 700 nM) to each well containing the different inhibitor concentrations. Include a control well with the enzyme but no inhibitor. Incubate for 15 minutes at 37°C.[5]

  • Reaction Initiation: Add the fluorogenic substrate LEHD-AFC to a final concentration of 300 µM to all wells to start the reaction.[5]

  • Measurement: Immediately begin monitoring the fluorescence intensity at 505 nm (with excitation at 400 nm) every 1-2 minutes for at least 30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mandatory Visualizations

SPPS_Workflow cluster_cycle Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF) Deprotection->Washing1 Remove Fmoc Coupling Amino Acid Coupling (Activated AA + DIPEA) Washing1->Coupling Expose Amine Washing2 Washing (DMF/DCM) Coupling->Washing2 Form Peptide Bond Washing2->Deprotection Start Next Cycle Final Final Peptide on Resin Washing2->Final Final Cycle Start Start: Swollen Resin Start->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final->Cleavage Purification Crude Peptide Purification (HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Proteolytic_Resistance cluster_L L-Peptide cluster_D D-Peptide L_Peptide L-Ala-L-Asp-L-Phe Protease_L Protease L_Peptide->Protease_L Recognized Fragments_L Cleaved Fragments Protease_L->Fragments_L Cleavage D_Peptide L-Ala-D-Asp-L-Phe Protease_D Protease D_Peptide->Protease_D Not Recognized Intact_D Intact Peptide (Enhanced Stability) Protease_D->Intact_D No Cleavage

D-Amino acid incorporation enhances proteolytic resistance.

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA Damage) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Initiator Caspase-9 Activation Apoptosome->Casp9 Casp3 Effector Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Substrate Cleavage Inhibitor Peptide Inhibitor (e.g., DEVD-CHO) Inhibitor->Casp3 Blocks Activity

Intrinsic apoptosis pathway highlighting caspase activation.

References

Troubleshooting & Optimization

Technical Support Center: Z-D-Asp(OBzl)-OH & Aspartimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aspartimide formation when using Z-D-Asp(OBzl)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern when using this compound?

A1: Aspartimide formation is a common side reaction in peptide synthesis where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain β-carboxyl group.[1] This intramolecular cyclization results in a five-membered succinimide ring, known as an aspartimide.[1][2] The use of a benzyl ester (OBzl) as a side-chain protecting group for Asp, as in this compound, can make the peptide particularly susceptible to this reaction under both basic and acidic conditions.[1][3]

This side reaction is problematic because the aspartimide intermediate is unstable and can lead to several undesirable products, reducing the overall yield and purity of the target peptide. These byproducts are often difficult to separate chromatographically.[3][4] The potential consequences include:

  • Racemization: The stereocenter of the aspartic acid can epimerize, leading to a loss of chiral purity.[1]

  • Chain Termination: The cyclic intermediate may be unreactive to further coupling, halting peptide elongation.[1]

  • Formation of β-peptides: The aspartimide ring can be opened by nucleophiles to form a mixture of the desired α-aspartyl peptide and a hard-to-separate β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[1][2]

  • Formation of Piperidides: In Fmoc-SPPS, the piperidine used for deprotection can attack the aspartimide, leading to piperidide adducts.[1]

Q2: What factors increase the risk of aspartimide formation with this compound?

A2: Several factors can promote aspartimide formation. The most significant include:

  • Peptide Sequence: The amino acid C-terminal to the Asp residue has a major impact. Sequences like Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr are notoriously prone to this side reaction due to the low steric hindrance of these residues.[1][2]

  • Reaction Conditions:

    • Base Exposure: Prolonged exposure to bases, such as piperidine in Fmoc-SPPS or tertiary amines like diisopropylethylamine (DIEA) used in coupling reactions, is a primary cause.[1]

    • Acid Exposure: Strong acids used for cleavage from the resin in Boc-SPPS, such as hydrogen fluoride (HF), can also catalyze aspartimide formation.[1][5] The benzyl ester is more susceptible to this than other protecting groups like cyclohexyl ester under acidic conditions.[5]

    • Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of aspartimide formation.[1]

  • Protecting Group: The benzyl ester (OBzl) offers less steric hindrance compared to bulkier protecting groups, providing less protection against intramolecular cyclization.[1]

Q3: How can I detect aspartimide formation in my peptide synthesis?

A3: Aspartimide formation and its subsequent byproducts can be identified using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): You will often observe multiple peaks close to the main product peak in the chromatogram. The β-aspartyl peptide, in particular, can have a very similar retention time to the desired α-aspartyl peptide, making separation challenging.[3]

  • Mass Spectrometry (MS): Aspartimide formation itself results in the loss of a water molecule (-18 Da) from the peptide, which can be detected by MS. While the subsequent hydrolysis back to α- and β-peptides will have the same mass as the target peptide, the presence of the aspartimide intermediate is a strong indicator of the problem.[1]

Troubleshooting Guide

Issue: Significant aspartimide formation detected in my crude peptide product.

This guide provides a step-by-step approach to troubleshoot and minimize aspartimide formation when using this compound.

Step 1: Analyze the Peptide Sequence

  • Identify High-Risk Motifs: Check if your sequence contains Asp followed by Gly, Asn, Ser, or Thr, as these are particularly susceptible to aspartimide formation.[1][2]

Step 2: Modify Reaction Conditions

If your sequence is identified as high-risk, or if you are already observing aspartimide formation, consider the following modifications to your protocol:

  • Reduce Base Exposure Time: Minimize the duration of the Fmoc-deprotection step.

  • Lower the Temperature: Perform coupling and deprotection steps at a lower temperature, for example, at room temperature or below.

  • Use a Weaker Base for Fmoc Deprotection: Replace piperidine with a weaker base. A solution of 5% piperazine with 0.1 M HOBt can be effective.[6] Morpholine is another alternative, though it may not be efficient for all sequences.[6]

  • Incorporate Additives into the Deprotection Solution: The addition of an acidic additive to the piperidine solution can significantly suppress aspartimide formation.

    • Add 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution.[4]

    • A 5% formic acid solution in the deprotection cocktail has been shown to reduce aspartimide formation significantly.[6]

Step 3: Consider Alternative Protecting Group Strategies

If modifications to the reaction conditions are insufficient, more advanced strategies involving different protecting groups may be necessary:

  • Utilize a Bulkier Side-Chain Protecting Group for Aspartic Acid: The OBzl group in this compound offers limited steric protection. Switching to an amino acid derivative with a bulkier protecting group can physically block the intramolecular cyclization.

    • Fmoc-D-Asp(OMpe)-OH: The 3-methylpent-3-yl ester (OMpe) group provides more steric hindrance than OtBu and OBzl.[4]

    • Fmoc-D-Asp(OBno)-OH: The 3-(biphenyl-4-yl)-1,1-dimethyl-propyl ester (OBno) has been shown to be highly effective in reducing aspartimide formation.[7]

  • Implement Backbone Protection: This strategy modifies the backbone amide nitrogen of the amino acid following the Asp residue, preventing it from acting as a nucleophile.

    • Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH: The use of a 2,4-dimethoxybenzyl (Dmb) protected glycine dipeptide is highly effective at preventing aspartimide formation in the problematic Asp-Gly sequence.[2]

Data Presentation

The following tables summarize quantitative data on the effectiveness of different strategies to minimize aspartimide formation.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups on Aspartimide Formation

Protecting GroupModel Peptide SequenceDeprotection Conditions% Aspartimide Formation (per cycle)Reference
OtBuVKDGYI20% Piperidine/DMFHigh[4]
OMpeVKDGYI20% Piperidine/DMFReduced[4]
OBno VKDGYI 20% Piperidine/DMF ~0.1% [4]

Table 2: Effect of Deprotection Conditions on Aspartimide Formation for the Asp-Gly Sequence

Deprotection CocktailEffect on Aspartimide FormationReference
20% Piperidine in DMFHigh level of formation[6]
20% Piperidine, 0.1 M HOBt in DMFSignificantly reduced[6]
5% Piperazine, 0.1 M HOBt in DMFReduced[6]
20% Piperidine, 5% Formic Acid in DMFReduced by up to 90% in some cases[6]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with HOBt Additive to Minimize Aspartimide Formation

This protocol describes a modified Fmoc-deprotection step using HOBt as an additive to suppress aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: a. Drain the DMF from the swollen resin. b. Add the piperidine/HOBt deprotection solution to the resin. c. Agitate the mixture gently for 10 minutes. d. Drain the deprotection solution. e. Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.

  • Continue Synthesis: Proceed with the coupling of the next amino acid as per your standard protocol.

Protocol 2: HPLC-MS Analysis for the Detection and Quantification of Aspartimide-Related Impurities

This protocol provides a general method for the analysis of crude peptide samples to detect and quantify aspartimide and related byproducts.

  • Sample Preparation: a. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). b. Precipitate the peptide in cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. d. Dissolve the crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. e. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[8]

  • HPLC System and Conditions:

    • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

    • Mobile Phase A: 0.1% TFA in water.[8]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV at 214 nm and 280 nm.[8]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the hydrophobicity of the peptide.[8]

  • Mass Spectrometry Analysis:

    • Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

    • Monitor for the expected mass of the target peptide, the mass of the aspartimide intermediate (M-18), and any other potential adducts (e.g., piperidide adducts).

  • Data Analysis:

    • Integrate the peak areas in the HPLC chromatogram to determine the relative percentage of the desired peptide and the impurities.

    • Confirm the identity of each peak by its corresponding mass spectrum.

Visualizations

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Aspartimide Formation Detected Check_Sequence Analyze Peptide Sequence: - Asp-Gly, Asp-Asn, Asp-Ser, Asp-Thr? Start->Check_Sequence Modify_Conditions Modify Reaction Conditions: - Reduce base exposure time - Lower temperature - Use weaker base (e.g., Piperazine) - Add HOBt or Formic Acid to deprotection Check_Sequence->Modify_Conditions High-risk sequence Re-evaluate Re-analyze Crude Product Modify_Conditions->Re-evaluate Alternative_Protection Implement Advanced Strategies: - Use bulky side-chain protecting group (OMpe, OBno) - Use backbone protection (Dmb-dipeptide) Re-evaluate->Alternative_Protection Aspartimide still high Success Problem Resolved Re-evaluate->Success Aspartimide reduced Alternative_Protection->Success Persistent_Issue Issue Persists Alternative_Protection->Persistent_Issue If problem continues, consult specialist

Caption: Troubleshooting decision tree for aspartimide formation.

Experimental_Workflow Start Crude Peptide Synthesis Cleavage Cleavage from Resin & Deprotection Start->Cleavage Precipitation Precipitation & Drying Cleavage->Precipitation Sample_Prep Sample Preparation (Dissolve & Filter) Precipitation->Sample_Prep HPLC_MS HPLC-MS Analysis Sample_Prep->HPLC_MS Data_Analysis Data Analysis: - Integrate Peaks - Identify Masses HPLC_MS->Data_Analysis Report Purity Assessment Report Data_Analysis->Report

References

Technical Support Center: Aspartimide Side Reaction in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aspartimide side reaction during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue 1: Significant byproduct formation is observed in Asp-containing peptides, especially in Asp-Gly, Asp-Ser, and Asp-Asn sequences.

  • Root Cause Analysis: The primary cause is the base-catalyzed formation of a cyclic aspartimide intermediate during the Fmoc deprotection step, which is typically carried out with piperidine.[1][2] This intermediate can then undergo nucleophilic attack, leading to the formation of α- and β-peptides, racemization, and piperidide adducts.[1][3]

  • Solutions:

    • Modify Deprotection Conditions:

      • Use a Weaker Base: Replace 20% piperidine with a less basic deprotection reagent. For instance, 50% morpholine in DMF has been shown to significantly reduce aspartimide formation.[1] 5% piperazine with 0.1 M HOBt is another effective alternative.[4][5]

      • Add an Acidic Additive: Incorporating a small amount of a weak acid into the deprotection cocktail can buffer the basicity and suppress aspartimide formation.[6][7] Commonly used additives include 0.1 M hydroxybenzotriazole (HOBt) or adding a 5% formic acid solution.[5][8]

      • Lower the Temperature: Performing the deprotection step at a lower temperature can reduce the rate of aspartimide formation. However, this may also slow down the Fmoc removal, requiring longer reaction times.[9][10]

    • Utilize Sterically Hindered Asp Protecting Groups:

      • The standard tert-butyl (OtBu) protecting group for the Asp side chain may not provide enough steric hindrance to prevent cyclization.[1][3] Using bulkier protecting groups can physically block the formation of the succinimide ring.[4][5] Examples include Fmoc-Asp(OMpe)-OH, Fmoc-Asp(ODie)-OH, and Fmoc-Asp(OBno)-OH.[4][5][11]

    • Implement Backbone Protection:

      • This strategy involves modifying the backbone amide nitrogen of the amino acid residue following the aspartic acid, which prevents it from acting as a nucleophile.[8] The use of a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid, often as a pre-formed dipeptide (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH), is highly effective.[2][5][8]

Issue 2: Aspartimide formation persists even after modifying deprotection conditions.

  • Root Cause Analysis: For highly susceptible sequences, merely altering the deprotection cocktail may not be sufficient to completely eliminate the side reaction.[5]

  • Solutions:

    • Combine Strategies: A multi-faceted approach is often the most effective solution. For example, use a sterically hindered Asp protecting group (like Fmoc-Asp(OBno)-OH) in conjunction with a modified deprotection solution (e.g., 20% piperidine with 0.1 M HOBt).[5]

    • Employ Non-Ester-Based Protecting Groups: For particularly challenging syntheses, consider using advanced protecting groups that are not ester-based, such as cyanosulfurylides (CSY). These groups mask the carboxylic acid with a stable C-C bond and have been shown to completely suppress aspartimide formation.[1][12]

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis where the aspartic acid side chain cyclizes to form a five-membered succinimide ring.[1] This is problematic because the aspartimide intermediate can lead to several undesired byproducts, including β-peptides and racemized products, which are often difficult or impossible to separate from the desired peptide due to similar mass and chromatographic properties.[2][11] This reduces the overall yield and purity of the target peptide.[2]

Q2: Which peptide sequences are most prone to aspartimide formation?

A2: Sequences with an amino acid residue that has a small, unhindered side chain following the aspartic acid are most susceptible. The Asp-Gly motif is notoriously problematic.[1] Other sequences prone to this side reaction include Asp-Ser, Asp-Ala, Asp-Asn, and Asp-Arg.[1][2]

Q3: How does temperature affect aspartimide formation?

A3: Higher temperatures accelerate the rate of aspartimide formation.[1][9] This is particularly relevant in microwave-assisted peptide synthesis, where careful control of the temperature during coupling and deprotection steps is crucial.[10] Lowering the temperature can mitigate the side reaction but may require longer reaction times.[9]

Q4: Can the choice of coupling reagent influence aspartimide formation?

A4: While the primary cause is the base-catalyzed reaction during Fmoc deprotection, the conditions during coupling can also have an effect. The use of coupling reagents that minimize racemization, such as COMU or PyOxim in combination with Oxyma Pure or HOBt, is generally recommended.[13] Additionally, avoiding excessive exposure to the activating agent and base during coupling can be beneficial.

Q5: Are there any analytical methods to detect aspartimide-related byproducts?

A5: Yes, HPLC is the primary method for detecting these byproducts. However, since some byproducts, like the epimerized α-aspartyl peptide, have the same mass as the target peptide, mass spectrometry alone is insufficient for detection.[11] Careful analysis of the HPLC chromatogram, looking for closely eluting peaks, is necessary. In some cases, enzymatic digestion followed by LC-MS analysis can help identify the presence of β-aspartyl linkages.

Quantitative Data on Aspartimide Formation

The following tables summarize the effectiveness of different strategies in reducing aspartimide formation in the model hexapeptide VKDGYI, which is highly prone to this side reaction.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

Asp Protecting GroupAspartimide Formation (% per cycle)D-Aspartate (%)
OtBu1.112.5
OMpe0.34.8
OBno0.10.7

Data from a study using the VKDGYI model peptide treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[11]

Table 2: Influence of Deprotection Conditions on Aspartimide Formation

Deprotection ReagentAspartimide Formation (%)
20% Piperidine in DMF9.2 (at RT), >70 (at 45°C)
50% Morpholine in DMF1.2 (at RT), 4.3 (at 45°C)
20% Piperidine + 0.1 M HOBt in DMFSignificantly reduced compared to piperidine alone
5% Piperazine + 0.1 M HOBt in DMFEffective at suppressing aspartimide formation

Data compiled from studies on model peptides.[1][4][5][10]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with HOBt

This protocol describes the use of HOBt as an additive in the piperidine deprotection solution to suppress aspartimide formation.[5][8]

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Deprotection: After the coupling step, drain the coupling solution from the peptide-resin. Add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 2 x 10 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.

Protocol 2: Coupling of a Backbone-Protected Dipeptide

This protocol outlines the use of a pre-formed Dmb-protected dipeptide to prevent aspartimide formation at a susceptible Asp-Gly linkage.[2][5]

  • Previous Cycle: Complete the synthesis up to the amino acid preceding the Asp-Gly sequence. Perform the final Fmoc deprotection and wash the resin thoroughly.

  • Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Asp(OtBu)-Dmb-Gly-OH dipeptide (1.5-3 equivalents) and a suitable activating agent (e.g., HCTU, 1.5-3 equivalents) in DMF. Add a base such as DIPEA (3-6 equivalents).

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the coupling completion using a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF.

  • Continuation: Proceed with the standard Fmoc deprotection and coupling for the subsequent amino acids. The Dmb group is stable during the synthesis and is removed during the final TFA cleavage.[2]

Visualizations

Aspartimide_Formation Peptide Peptide with Asp(OR) Aspartimide Aspartimide Intermediate Peptide->Aspartimide Deprotonation & Intramolecular Attack Piperidine Piperidine (Base) Piperidine->Peptide Fmoc Deprotection Step Byproducts Undesired Byproducts (β-peptides, racemized peptides, piperidide adducts) Aspartimide->Byproducts Nucleophilic Attack Prevention_Workflow cluster_synthesis Peptide Synthesis Cycle Start Start of Cycle: Fmoc-protected peptide-resin Decision Asp residue to be coupled or deprotected? Start->Decision Standard_Deprotection Standard Deprotection: 20% Piperidine/DMF Decision->Standard_Deprotection No Modified_Deprotection Modified Deprotection: - Weaker Base - Additive (HOBt) - Lower Temp Decision->Modified_Deprotection Yes Coupling Amino Acid Coupling Standard_Deprotection->Coupling Modified_Deprotection->Coupling End End of Cycle Coupling->End

References

Technical Support Center: Optimizing Coupling Efficiency of Z-D-Asp(OBzl)-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide coupling reactions involving Z-D-Asp(OBzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency and purity of their peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a protected derivative of the D-isomer of aspartic acid. The α-amino group is protected by a benzyloxycarbonyl (Z) group, and the β-carboxyl group is protected as a benzyl ester (OBzl). This dual-protection strategy allows for the selective formation of a peptide bond at the α-carboxyl group, making it a key building block in the synthesis of peptides containing D-aspartic acid.[1] The Z-group offers robust protection under various coupling conditions and can be removed by catalytic hydrogenation.[1]

Q2: What is aspartimide formation, and why is it a major concern when using this compound?

Aspartimide formation is a significant intramolecular side reaction where the backbone amide nitrogen attacks the side-chain β-carboxyl ester of the aspartic acid residue, forming a five-membered succinimide ring.[1][2] This is a major issue because the aspartimide intermediate is unstable and can lead to several undesirable outcomes:

  • Racemization: The α-carbon of the aspartic acid can lose its stereochemical integrity (epimerize).[2]

  • Chain Termination: The succinimide ring may be unreactive to further coupling, halting peptide elongation.[2]

  • Formation of β-peptides: The ring can be opened by nucleophiles to form a mixture of the desired α-aspartyl peptide and a difficult-to-separate β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[2]

  • Formation of Piperidides: In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), piperidine used for deprotection can attack the aspartimide, leading to piperidide adducts that further complicate purification.[3][4]

While often associated with Fmoc-SPPS due to repeated base exposure, aspartimide formation can also occur under acidic conditions.[1][4]

Q3: Which factors increase the risk of aspartimide formation?

Several factors can significantly increase the likelihood of this side reaction:

  • Peptide Sequence: The amino acid C-terminal to the D-Asp residue has a major impact. Sequences such as D-Asp-Gly, D-Asp-Asn, and D-Asp-Ser are particularly prone to aspartimide formation due to the low steric hindrance of the subsequent residue.[4][5][6]

  • Base Exposure: Prolonged exposure to bases, such as piperidine in Fmoc-SPPS or tertiary amines like diisopropylethylamine (DIEA) used during coupling, is a primary trigger.[3]

  • Acid Exposure: Strong acids used for cleavage from the resin, such as hydrogen fluoride (HF) in Boc-SPPS, can also catalyze this side reaction.[3]

  • Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of aspartimide formation.[7]

  • Protecting Group: The benzyl ester (OBzl) provides less steric hindrance compared to bulkier protecting groups, offering less protection against the intramolecular cyclization.[3]

Q4: How can I detect aspartimide formation in my crude peptide?

Aspartimide formation and its byproducts can be detected by analyzing the crude peptide using:

  • High-Performance Liquid Chromatography (HPLC): You will often observe multiple peaks eluting close to the main product peak. The aspartimide itself, β-peptides, and D/L isomers may co-elute or appear as distinct, hard-to-separate impurities.

  • Mass Spectrometry (MS): While the desired peptide, the β-peptide, and the racemized peptide have the same mass, the aspartimide intermediate will show a mass loss of 18 Da (corresponding to the loss of water). Piperidide adducts will show a corresponding mass increase.

Q5: What are the best strategies to minimize or prevent aspartimide formation?

Preventing this side reaction is crucial for obtaining high purity and yield. Consider the following strategies:

  • Optimize Reaction Conditions:

    • Reduce Base Exposure: In Fmoc-SPPS, use shorter deprotection times with 20% piperidine in DMF or switch to a weaker base like 5% piperazine.[3]

    • Add Acidic Additives: Incorporating 0.1 M HOBt into the piperidine deprotection solution can help suppress aspartimide formation.[4]

    • Control Temperature: Perform coupling and deprotection steps at room temperature or below.[7]

  • Use Alternative Protecting Groups: If aspartimide formation is persistent, especially in problematic sequences, consider using an aspartic acid derivative with a bulkier side-chain protecting group that provides greater steric hindrance.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Incomplete deprotection of the N-terminus.Ensure complete removal of the previous amino acid's protecting group (e.g., Fmoc or Boc) using a qualitative test like the Kaiser test.[8]
Suboptimal activation of the this compound carboxyl group.Use a more potent coupling reagent like HATU or HBTU. Ensure reagents are fresh and anhydrous. Consider a pre-activation step of 2-5 minutes before adding to the amine.[7][9]
Steric hindrance from the peptide sequence.Increase the coupling reaction time (e.g., 2-4 hours or overnight). Consider performing a double coupling.[7][8]
Peptide aggregation on the solid support.Switch to a more disruptive solvent like NMP or a "magic mixture" of DCM/DMF/NMP (1:1:1). Synthesis at elevated temperatures can also help.[9]
Multiple Peaks in HPLC Aspartimide formation and related byproducts (β-peptides, racemized peptides).Implement strategies to prevent aspartimide formation (see FAQ 5). Optimize HPLC gradient for better separation.
Incomplete coupling leading to deletion sequences.Optimize coupling conditions (see "Low Coupling Yield" above). Cap unreacted amines with acetic anhydride after the coupling step to prevent further elongation of deletion sequences.[9]
Racemization during coupling.Use a coupling additive like HOBt or Oxyma Pure to suppress racemization.[7][10] Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, especially for sensitive couplings.[7] Perform the coupling at a lower temperature (e.g., 0°C).[9]
Product has Correct Mass but is Inactive Racemization at the α-carbon of D-aspartic acid or other amino acids.This is a likely consequence of aspartimide formation. Implement preventative strategies. Use racemization-suppressing coupling reagents and additives.

Data Presentation

Comparison of Aspartic Acid Side-Chain Protecting Groups

The choice of the side-chain protecting group for aspartic acid is critical in minimizing aspartimide formation, particularly in Fmoc-SPPS. The following table summarizes data from a stress test on a model peptide (VKDXYI) prone to this side reaction, comparing different protecting groups.

Protecting GroupAdjacent Residue (X)Target Peptide (%)Aspartimide (%)D-Aspartate (%)
t-Butyl (OtBu) Gly2.163.832.3
Asn9.148.29.1
Arg25.140.51.2
3-methylpent-3-yl (OMpe) Gly12.349.514.1
Asn4.225.44.2
Arg11.021.30.4
5-n-butyl-5-nonyl (OBno) *Gly74.510.10.5
Asn91.21.20.1
Arg92.10.90.1

*Data obtained using Fmoc-Asp(OBno)-OH, a derivative with a benzyl-type ester protecting group, demonstrates a significant reduction in side product formation.[2] This highlights the efficacy of using sterically hindered protecting groups.[2][11]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound

This protocol describes a general method for coupling this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)[12]

  • Additive: 1-Hydroxybenzotriazole (HOBt)[1]

  • Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[1]

Procedure:

  • Activation:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[1]

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Neutralization of Amine:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM.

    • Add NMM or DIPEA (1.0-1.2 eq) to neutralize the salt and stir for 10 minutes at 0°C.

  • Coupling:

    • Add the neutralized amino acid ester solution to the activated this compound solution at 0°C.[1]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the organic phase sequentially with 1M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Solid-Phase Coupling of this compound (Boc/Bzl Strategy)

This protocol outlines the use of this compound in a Boc-based solid-phase peptide synthesis.

Materials:

  • Boc-aminoacyl-resin (e.g., Merrifield resin)

  • Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Solution: 10% DIPEA in DCM

  • This compound

  • Coupling Reagent: HBTU or HATU

  • Activation Base: DIPEA

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM (2x for 2 minutes each) to neutralize the trifluoroacetate salt.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling:

    • In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[13]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).[8]

    • If the coupling is incomplete, repeat step 4.

    • Once complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Visualizations

G Troubleshooting Workflow for Low Coupling Yield start Low Coupling Yield Observed q1 Is the N-terminus deprotected? start->q1 sol1 Ensure complete deprotection. Use Kaiser test for confirmation. q1->sol1 No q2 Is the coupling reagent potent enough? q1->q2 Yes sol1->q1 sol2 Switch to a more potent reagent (e.g., HATU, COMU). Ensure reagents are fresh and anhydrous. q2->sol2 No q3 Are reaction conditions optimized? q2->q3 Yes sol2->q3 sol3 Increase reaction time (2-24h). Consider double coupling. Increase temperature if aggregation is suspected. q3->sol3 No end Yield Improved q3->end Yes sol3->end G Aspartimide Formation Pathway start Peptide with D-Asp(OBzl)-Xaa deprot Deprotonation of Backbone Amide (Base, e.g., Piperidine) start->deprot attack Intramolecular Nucleophilic Attack deprot->attack intermediate Aspartimide Intermediate attack->intermediate racemization Racemization intermediate->racemization hydrolysis Hydrolysis / Ring Opening intermediate->hydrolysis alpha_peptide α-Peptide (Desired Product) hydrolysis->alpha_peptide beta_peptide β-Peptide (Side Product) hydrolysis->beta_peptide rac_peptide Racemized Peptide (Side Product) hydrolysis->rac_peptide

References

troubleshooting low yield in peptide synthesis with Z-D-Asp(obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in peptide synthesis when using Z-D-Asp(OBzl)-OH.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving common issues leading to low peptide yield.

Issue: Significantly lower than expected peptide yield after cleavage and purification.

1. How do I determine the cause of the low yield?

To diagnose the root cause, a stepwise investigation is crucial. Start by analyzing the crude peptide to determine if the issue lies with the synthesis itself or with the cleavage and purification process.

  • Initial Analysis: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product by mass spectrometry (MS).[1] The presence of the target peptide mass confirms that the synthesis was at least partially successful. The absence of the target mass points to a catastrophic failure during synthesis.

  • Purity Assessment: Analyze the crude peptide mixture using High-Performance Liquid Chromatography (HPLC). The presence of multiple peaks close to the main product peak can indicate the presence of side products, such as those resulting from aspartimide formation.[2]

2. What are the most common causes of low yield when using this compound?

The most frequent issue is the formation of an aspartimide, a cyclic succinimide derivative, which is a common side reaction for aspartic acid residues, particularly when protected with a benzyl ester (OBzl).[2][3] This can lead to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, as well as racemization and chain termination.[3][4]

Other potential causes include:

  • Incomplete Coupling or Deprotection: Inefficient removal of the Fmoc protecting group or incomplete coupling of amino acids results in truncated or deletion sequences.[1]

  • Poor Solubility: Peptides containing the hydrophobic Z and OBzl groups can be difficult to dissolve, leading to aggregation and loss during synthesis and purification.[5]

  • Other Side Reactions: Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH can occur, and other side reactions during peptide synthesis can also contribute to low yield.[3]

Frequently Asked Questions (FAQs)

Aspartimide Formation

Q1: What is aspartimide formation and why is it a problem?

A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain β-carboxyl group of the aspartic acid residue.[2] This forms a five-membered succinimide ring.[2] This is problematic because the aspartimide intermediate is unstable and can lead to:

  • Formation of β-peptides: The ring can open to form the desired α-aspartyl peptide or an isomeric β-aspartyl peptide, which is often difficult to separate.[2][4]

  • Racemization: The α-carbon of the aspartic acid can lose its stereochemical integrity, leading to a mix of D- and L-isomers.[4]

  • Chain Termination: The aspartimide ring may not react further, leading to truncated peptides.[4]

  • Piperidide Adducts: In Fmoc-SPPS, piperidine used for deprotection can attack the aspartimide, forming adducts that are difficult to remove.[2]

Q2: What factors increase the risk of aspartimide formation?

A2: Several factors can promote this side reaction:

  • Peptide Sequence: Sequences where the amino acid following Asp has low steric hindrance, such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr, are highly susceptible.[2][6][7]

  • Base Exposure: Prolonged exposure to bases like piperidine (for Fmoc removal) or DIEA (in coupling reactions) is a primary trigger.[2]

  • Acid Exposure: Strong acids used for cleavage in Boc-SPPS can also catalyze aspartimide formation.[2]

  • Temperature: Higher temperatures during coupling or deprotection can accelerate the reaction rate.[2]

  • Protecting Group: The benzyl ester (OBzl) offers less steric bulk compared to other protecting groups, providing less protection against cyclization.[2]

Q3: How can I minimize aspartimide formation?

A3: Several strategies can be employed:

  • Modify Deprotection Conditions (Fmoc-SPPS):

    • Use a weaker base for deprotection, such as 5% piperazine in DMF instead of 20% piperidine.[2]

    • Add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution.[2][6]

  • Optimize Coupling Conditions:

    • Reduce coupling times and temperatures.

    • Choose coupling reagents less prone to promoting the side reaction.

  • Use Alternative Protecting Groups: For problematic sequences, consider using bulkier side-chain protecting groups like 3-methylpent-3-yl (OMpe) or employing backbone protection strategies.[4][8]

Coupling and Deprotection

Q4: How can I improve coupling efficiency?

A4: To ensure complete coupling:

  • Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can improve reaction kinetics.[9]

  • Double Coupling: For difficult couplings, such as those involving sterically hindered amino acids or following a proline residue, performing the coupling step twice can improve yield.[9]

  • Monitor the Reaction: Use a qualitative test like the Kaiser test to check for complete coupling before proceeding to the next step.[1]

Q5: What should I do if I suspect incomplete deprotection?

A5: Incomplete Fmoc removal leads to deletion sequences. To address this:

  • Extend Reaction Time: Increase the deprotection time to ensure complete removal of the Fmoc group.

  • Monitor Deprotection: Use a UV detector to monitor the release of the Fmoc adduct during deprotection to ensure the reaction has gone to completion.

Solubility Issues

Q6: My peptide containing this compound is difficult to dissolve. What can I do?

A6: The hydrophobicity of the Z and OBzl groups can lead to poor solubility.[5]

  • Initial Dissolution: For hydrophobic peptides, start with an organic solvent like DMSO or DMF.[5]

  • Sonication and Gentle Heating: Sonication can help break up aggregates, and gentle warming (below 40°C) can improve solubility.[5]

  • Co-solvents: For aqueous solutions, a small percentage of an organic co-solvent may be necessary to maintain solubility.[5]

Quantitative Data Summary

The following table summarizes the impact of different protecting groups on the yield of a target peptide prone to aspartimide formation in a stress test.

Protecting GroupAdjacent Residue (X) in VKDXYITarget Peptide (%)Aspartimide (%)D-Aspartate (%)
Asp(OtBu)Gly2.163.832.3
Asp(OtBu)Asn9.148.29.1
Asp(OtBu)Arg25.140.51.2
Asp(OMpe)Gly12.349.514.1
Asp(OMpe)Asn4.225.44.2
Asp(OMpe)Arg11.021.30.4
Asp(OBno)Gly74.510.10.5
Asp(OBno)Asn91.21.20.1
Asp(OBno)*Arg92.10.90.1

*Data obtained using Fmoc-Asp(OBno)-OH, a derivative of a benzyl ester protecting group, demonstrating significantly reduced side reactions.[4]

Experimental Protocols

Protocol 1: Test Cleavage from Resin

This protocol is for cleaving a small amount of peptide from the resin for analysis by MS.[1]

Materials:

  • Peptide-resin (10-20 mg)

  • Appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Microcentrifuge tube

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add the cleavage cocktail (e.g., 200 µL) to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the peptide in an appropriate solvent for MS analysis.

Protocol 2: General Coupling Protocol for this compound in Solution Phase

This protocol describes a general method for the chemical coupling of this compound to an amino acid ester in solution.[3]

Materials:

  • This compound (1.0 eq)

  • HOBt (1.1 eq)

  • DCC (1.1 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • NMM or DIPEA (1.0-1.2 eq)

  • Anhydrous DCM

Procedure:

  • Activation:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with NMM or DIPEA (1.0-1.2 eq).

    • Add the neutralized amino acid ester solution to the activated this compound solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter off the DCU precipitate.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.

Visualizations

Troubleshooting_Workflow start Low Peptide Yield check_crude Analyze Crude Peptide (HPLC, MS) start->check_crude cleavage_issue Cleavage/Purification Issue check_crude->cleavage_issue target_mass_present Target Mass Present? check_crude->target_mass_present synthesis_issue Synthesis Issue multiple_peaks Multiple Peaks in HPLC? synthesis_issue->multiple_peaks solubility Suspect Solubility Issues synthesis_issue->solubility optimize_cleavage Optimize Cleavage Conditions cleavage_issue->optimize_cleavage optimize_purification Optimize Purification Protocol cleavage_issue->optimize_purification target_mass_present->synthesis_issue Yes no_target_mass Catastrophic Synthesis Failure target_mass_present->no_target_mass No aspartimide Suspect Aspartimide Formation multiple_peaks->aspartimide Yes incomplete_coupling Suspect Incomplete Coupling/Deprotection multiple_peaks->incomplete_coupling No optimize_deprotection Optimize Deprotection (weaker base, additives) aspartimide->optimize_deprotection change_protecting_group Change Protecting Group (e.g., bulkier ester) aspartimide->change_protecting_group optimize_coupling Optimize Coupling (double couple, higher concentration) incomplete_coupling->optimize_coupling improve_solubility Improve Solubility (organic solvents, sonication) solubility->improve_solubility

Caption: Troubleshooting workflow for low peptide yield.

Aspartimide_Formation Peptide Peptide with Z-D-Asp(OBzl) Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide->Aspartimide Intramolecular Cyclization (Base/Acid Catalyzed) Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Nucleophilic Ring Opening (α-carboxyl) Beta_Peptide β-Peptide Side Product Aspartimide->Beta_Peptide Nucleophilic Ring Opening (β-carboxyl) Racemized_Peptide Racemized Peptide Aspartimide->Racemized_Peptide Epimerization Piperidide_Adduct Piperidide Adduct Aspartimide->Piperidide_Adduct Piperidine Attack

Caption: Pathway of aspartimide formation and subsequent side reactions.

References

Technical Support Center: Purification of Peptides Containing Z-D-Asp(OBzl)-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides containing the protected amino acid Z-D-Asp(OBzl)-OH using High-Performance Liquid Chromatography (HPLC). The presence of the hydrophobic benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups introduces specific purification hurdles, which are addressed in the following troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of peptides containing this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Question: My peptide peak is broad and shows significant tailing during reverse-phase HPLC (RP-HPLC). What could be the cause and how can I fix it?

Answer: Peak tailing and broadening are common issues when purifying hydrophobic peptides and can stem from several factors.

  • Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase of the HPLC column. These interactions can be particularly pronounced with peptides containing residues like histidine, but can also affect peptides with other polar moieties.

  • Peptide Aggregation: The hydrophobicity imparted by the Z and OBzl groups can lead to peptide aggregation on the column, resulting in poor peak shape.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the specific peptide, leading to poor chromatography.

Solutions:

  • Optimize Mobile Phase:

    • Ion-Pairing Agent: While trifluoroacetic acid (TFA) is a standard ion-pairing agent, consider using formic acid (FA), especially if you are conducting LC-MS analysis, as TFA can cause ion suppression.[2] However, FA is a weaker acid and may sometimes result in broader peaks compared to TFA.[2]

    • Organic Modifier: Experiment with different organic modifiers like acetonitrile, isopropanol, or ethanol.

  • Adjust Injection Parameters:

    • Lower Concentration: Try injecting a more dilute sample to mitigate on-column aggregation and prevent column overload.[1]

  • Column Maintenance:

    • Use a Guard Column: A guard column can help protect the analytical column from contaminants that may contribute to poor peak shape.[3]

    • Column Flushing: If you suspect column contamination, flushing the column with a strong solvent series may help.[4]

  • Change Stationary Phase: For highly hydrophobic peptides, a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18) might provide better results.[1]

Issue 2: Multiple Peaks or Co-elution of Impurities

Question: My HPLC chromatogram shows multiple peaks close to my main product peak. Are these related impurities, and how can I improve the separation?

Answer: The presence of closely eluting peaks is a strong indication of process-related impurities, which can be challenging to separate due to their structural similarity to the target peptide.

  • Aspartimide Formation: A major side reaction during the synthesis of peptides containing Asp(OBzl) is the formation of a succinimide intermediate (aspartimide).[5][6] This can occur under both acidic and basic conditions and leads to the formation of difficult-to-separate impurities such as α- and β-aspartyl peptides, as well as racemization products (D-Asp).[5][6]

  • Deletion or Truncated Sequences: Incomplete coupling reactions during solid-phase peptide synthesis (SPPS) can result in deletion sequences that have similar retention times to the full-length peptide.

  • Dipeptide Formation: During the synthesis of Z-Asp(OBzl)-OH itself, a dipeptide side product, Z-Asp(OBzl)-Asp(OBzl)-OH, can form.[5]

Solutions:

  • Optimize HPLC Method:

    • Shallow Gradient: Employing a shallower gradient during the elution can often enhance the resolution between the main peak and closely eluting impurities.

    • Change Selectivity: Modifying the mobile phase composition by changing the organic modifier or the ion-pairing agent can alter the selectivity of the separation.

  • Analytical Characterization:

    • LC-MS Analysis: Couple your HPLC system to a mass spectrometer to identify the molecular weights of the impurity peaks. This is the most effective way to determine if they are related to your target peptide (e.g., deletion sequences, products of side reactions).[2]

Issue 3: Poor Solubility of the Crude Peptide

Question: I am having difficulty dissolving my crude peptide containing this compound in the HPLC mobile phase. What is the best approach?

Answer: The Z and OBzl protecting groups significantly increase the hydrophobicity of the peptide, often leading to poor solubility in aqueous solutions typically used for RP-HPLC.[1][7]

Solutions:

  • Initial Dissolution in Organic Solvent:

    • Dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first.[7]

    • Once dissolved, slowly add the initial HPLC mobile phase (e.g., water with 0.1% TFA) to the peptide solution while vortexing.[7]

  • Solubility Testing: Before dissolving the entire sample, perform a solubility test on a small portion of the peptide to find the most suitable solvent system.[7]

  • Use of Co-solvents: In some cases, the final injection solution may require a small percentage of the organic solvent to maintain solubility. For many applications, a final concentration of up to 1% DMSO is acceptable.[7]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound so hydrophobic?

A1: The hydrophobicity stems from the two benzyl groups present in the this compound residue: the benzyloxycarbonyl (Z) group protecting the N-terminus and the benzyl (Bzl) ester protecting the side-chain carboxyl group.[1][7] These large, aromatic groups are nonpolar and significantly reduce the peptide's solubility in aqueous solutions.[7]

Q2: What are the most common side reactions to be aware of when synthesizing peptides with this compound?

A2: The most significant side reaction is the formation of an aspartimide intermediate, especially in sequences containing Asp-Gly or Asp-Ser motifs.[6] This can lead to a mixture of α- and β-peptides and racemization at the α-carbon of the aspartic acid residue.[5][6] Another potential side product is the formation of a dipeptide, Z-Asp(OBzl)-Asp(OBzl)-OH, during the preparation of the protected amino acid itself.[5]

Q3: What is the difference between analytical and preparative HPLC for peptide purification?

A3: Analytical HPLC is used to identify and quantify the components of a sample on a small scale, while preparative HPLC is used to isolate and purify larger quantities of a specific compound for further use.[8][9][10] Preparative HPLC utilizes larger columns, higher flow rates, and larger sample injections compared to analytical HPLC.[9][10]

Q4: Which type of HPLC column is best for purifying peptides with this compound?

A4: Reversed-phase HPLC (RP-HPLC) is the most common method for peptide purification.[1][11] A C18 column is a good starting point for many peptides. However, due to the high hydrophobicity of peptides containing this compound, a column with a less hydrophobic stationary phase, such as C8 or C4, may provide better separation and peak shape by reducing strong interactions.[1]

Q5: How can I confirm the identity of my purified peptide?

A5: Mass spectrometry (MS) is the most powerful technique for confirming the molecular weight of your synthesized peptide.[12] Techniques like LC-MS allow for the analysis of the purified fraction to ensure it corresponds to the expected mass of the target peptide.[2]

Data Presentation

Table 1: Typical RP-HPLC Parameters for Analytical and Preparative Purification of Protected Peptides

ParameterAnalytical HPLCPreparative HPLC
Column ID 2.1 - 4.6 mm10 - 50 mm
Particle Size 1.7 - 5 µm5 - 10 µm
Flow Rate 0.2 - 1.0 mL/min10 - 100 mL/min
Injection Volume 1 - 20 µL100 µL - several mL
Sample Load Micrograms (µg)Milligrams (mg) to Grams (g)

Table 2: Common Mobile Phase Compositions for RP-HPLC of Peptides

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Ion-Pairing AgentApplication Notes
HPLC-grade WaterAcetonitrile (ACN)0.1% TFAStandard conditions, good peak shape for many peptides.
HPLC-grade WaterAcetonitrile (ACN)0.1% Formic AcidPreferred for LC-MS compatibility due to reduced ion suppression.
HPLC-grade WaterMethanol (MeOH)0.1% TFACan offer different selectivity compared to ACN.
HPLC-grade WaterIsopropanol (IPA)0.1% TFAUseful for very hydrophobic peptides.

Experimental Protocols

Protocol 1: Sample Preparation for a Peptide Containing this compound

  • Initial Solubility Test: On a small, representative sample of the crude peptide, test solubility in various organic solvents (e.g., DMSO, DMF, ACN).

  • Dissolution: Weigh the desired amount of crude peptide into a clean vial. Add a minimal volume of the chosen strong organic solvent (e.g., DMSO) to fully dissolve the peptide.

  • Dilution: While vortexing, slowly add the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to the dissolved peptide solution to reach the desired final concentration.

  • Clarification: Centrifuge the final solution to pellet any insoluble material. Carefully transfer the supernatant to an HPLC vial for injection.

Protocol 2: General Reversed-Phase HPLC Purification Method

  • Column: Select an appropriate C18, C8, or C4 reversed-phase column based on the hydrophobicity of the peptide.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.

    • Inject the prepared peptide sample.

    • Run a linear gradient to a higher concentration of Mobile Phase B (e.g., to 95% B) over 30-60 minutes. The gradient slope should be optimized to achieve the best separation. A shallower gradient is often better for resolving closely eluting impurities.

  • Column Wash and Re-equilibration: After the main peak has eluted, wash the column with a high concentration of Mobile Phase B (e.g., 95-100%) for several minutes. Re-equilibrate the column to the initial conditions before the next injection.

  • Fraction Collection: Collect fractions corresponding to the target peptide peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

Troubleshooting_Workflow start HPLC Purification Issue (this compound Peptide) peak_shape Poor Peak Shape? (Tailing/Broadening) start->peak_shape Check Peak Shape multiple_peaks Multiple/Co-eluting Peaks? start->multiple_peaks Check Resolution solubility Poor Solubility? start->solubility Check Sample Prep ps_solution1 Optimize Mobile Phase (Ion-pair, Organic Modifier) peak_shape->ps_solution1 Yes ps_solution2 Lower Sample Concentration peak_shape->ps_solution2 Yes ps_solution3 Use Guard Column / Flush peak_shape->ps_solution3 Yes ps_solution4 Try C4 or C8 Column peak_shape->ps_solution4 Yes mp_solution1 Use Shallower Gradient multiple_peaks->mp_solution1 Yes mp_solution2 Change Mobile Phase Selectivity multiple_peaks->mp_solution2 Yes mp_solution3 Perform LC-MS Analysis for Identification multiple_peaks->mp_solution3 Yes s_solution1 Dissolve in minimal DMSO/DMF first solubility->s_solution1 Yes s_solution2 Perform Small-Scale Solubility Test solubility->s_solution2 Yes s_solution3 Add Peptide to Buffer (not buffer to peptide) solubility->s_solution3 Yes

Caption: Troubleshooting workflow for common HPLC purification issues.

Experimental_Workflow start Crude Peptide sample_prep Sample Preparation (Dissolution & Clarification) start->sample_prep hplc Preparative RP-HPLC sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Analysis (Analytical HPLC / LC-MS) fraction_collection->analysis analysis->hplc Purity < 95% (Re-purify) pooling Pool Pure Fractions analysis->pooling Purity > 95% lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for peptide purification by HPLC.

References

minimizing racemization during Z-D-Asp(obzl)-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the incorporation of Z-D-Asp(OBzl)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern when incorporating this compound?

A1: Racemization is the conversion of a specific enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, D and L). During peptide synthesis, the activation of the carboxyl group of this compound can make the α-proton acidic and susceptible to removal by a base. This leads to a planar intermediate that can be re-protonated from either side, resulting in a loss of stereochemical integrity.[1] The presence of the incorrect L-isomer can significantly reduce or eliminate the biological activity of the final peptide and may introduce unintended pharmacological effects.[1]

Q2: What is the primary mechanism of racemization for this compound during coupling?

A2: The primary mechanism for racemization of this compound during activation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic α-proton that is easily abstracted by a base. The resulting planar enolate can be protonated from either face, leading to racemization.[1]

Q3: What are the key factors that influence the degree of racemization during the incorporation of this compound?

A3: Several factors critically impact the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is a primary determinant of racemization levels.[1]

  • Base: The strength and concentration of the base used can significantly promote racemization.[1]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][2]

  • Solvent: The polarity of the solvent can influence the reaction rate and the stability of intermediates, thereby affecting racemization.[1]

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can lead to increased racemization.[1]

Q4: Can side-chain protection with a benzyl ester lead to other side reactions besides racemization?

A4: Yes, the benzyl ester side-chain protection of aspartic acid can lead to the formation of a succinimide derivative, known as aspartimide, under both basic (e.g., piperidine for Fmoc removal) and acidic conditions.[2] Aspartimide formation can result in a mixture of α- and β-aspartyl peptides and can also lead to racemization.[2][3][4]

Troubleshooting Guide

Issue: High levels of the L-isomer detected after coupling this compound.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling method known for low racemization. The DCC/HOBt method is reported to cause less epimerization for Z-Asp-OBzl.[1] Uronium/aminium-based reagents like HATU, HBTU, and HCTU, when used with an additive, are also good choices.[1]
Excessive Base Strength or Concentration If a base is necessary, use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA).[1] It is crucial to use the minimum required amount of base.[1]
High Reaction Temperature Perform the coupling reaction at a lower temperature. Running the reaction at 0°C can significantly suppress racemization.[1][2] For microwave-assisted synthesis, consider lowering the temperature.[5][6]
Prolonged Pre-activation Time Minimize the time between the activation of this compound and its addition to the amine component. In-situ activation, where the coupling reagent is added to the mixture of the carboxylic acid and the amine, is often the preferred method.[1]
Solvent Effects Consider using a less polar solvent or a solvent mixture. For instance, using a CH₂Cl₂/DMF (1:1) mixture may help reduce racemization in some cases.[1]

Quantitative Data on Racemization

The following table provides illustrative data on the extent of racemization observed with different coupling methods for racemization-prone amino acids, which can serve as a guide for selecting optimal conditions for this compound incorporation. Actual results may vary depending on the specific substrates and reaction conditions.

Coupling Reagent/ConditionsAdditiveBaseTemperature (°C)% L-Isomer (Illustrative)
DCCHOBtNMM0 to RT< 2%
HATUHOAtDIEA0 to RT< 3%
HBTUHOBtDIEART5-10%
DICOxymaPureCollidine0 to RT< 2%
DCCNoneDIEART> 15%

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DCC/HOBt

This protocol describes a general method for the coupling of this compound to an amino acid ester or peptide-resin with minimal racemization.

Materials:

  • This compound (1.0 eq.)

  • Amine component (e.g., amino acid ester or peptide-resin) (1.0 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • N-methylmorpholine (NMM) (if coupling to an amine salt)

Procedure:

  • Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the amine component. If it is a hydrochloride salt, neutralize it with NMM (1.0-1.2 eq.).

  • Add the neutralized amine solution to the this compound/HOBt mixture.

  • Prepare a solution of DCC (1.1 eq.) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C with stirring. A white precipitate of dicyclohexylurea (DCU) will form.[2]

  • Maintain the reaction temperature at 0°C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Filter off the precipitated DCU.

  • Proceed with the appropriate work-up to isolate the coupled product.

Protocol 2: In-situ Activation with HATU

This protocol is for the in-situ activation and coupling of this compound, which minimizes pre-activation time.

Materials:

  • This compound (1.0 eq.)

  • Amine component (e.g., amino acid ester or peptide-resin) (1.0 eq.)

  • HATU (1.0 eq.)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.0 eq.)

  • N,N-Diisopropylethylamine (DIEA) or Collidine (2.0 eq.)

  • Anhydrous DMF

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.), the amine component (1.0 eq.), and HOAt (1.0 eq.) in anhydrous DMF.

  • Cool the mixture to 0°C.

  • Add the base (DIEA or Collidine, 2.0 eq.) to the mixture.

  • Add HATU (1.0 eq.) to the reaction mixture while stirring.

  • Allow the reaction to proceed at 0°C for 15 minutes, then let it warm to room temperature and continue stirring until completion (typically 2-4 hours, monitor by TLC or LC-MS).

  • Proceed with the standard work-up procedure to isolate the product.

Visual Workflow for Troubleshooting Racemization

G Troubleshooting Racemization in this compound Incorporation cluster_0 Troubleshooting Racemization in this compound Incorporation start High Racemization Detected check_reagent Review Coupling Reagent start->check_reagent reagent_ok Optimal? (e.g., DCC/HOBt, HATU/HOAt) check_reagent->reagent_ok Analyze switch_reagent Switch to Low-Racemization Reagent reagent_ok->switch_reagent No check_base Examine Base reagent_ok->check_base Yes switch_reagent->check_base base_ok Weak & Minimal? (e.g., NMM, Collidine) check_base->base_ok Analyze adjust_base Use Weaker Base and/or Reduce Amount base_ok->adjust_base No check_temp Assess Reaction Temperature base_ok->check_temp Yes adjust_base->check_temp temp_ok At or below 0°C? check_temp->temp_ok Analyze lower_temp Lower Temperature to 0°C temp_ok->lower_temp No check_preactivation Evaluate Pre-activation Time temp_ok->check_preactivation Yes lower_temp->check_preactivation preactivation_ok In-situ Activation Used? check_preactivation->preactivation_ok Analyze minimize_preactivation Minimize Pre-activation Time / Use In-situ Activation preactivation_ok->minimize_preactivation No end_point Racemization Minimized preactivation_ok->end_point Yes minimize_preactivation->end_point

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Aspartimide Formation in Peptides Containing Asp-Gly Sequences with Z-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Asp-Gly sequences on aspartimide formation, with a specific focus on syntheses involving Z-D-Asp(OBzl)-OH.

Troubleshooting Guide

Q1: I am observing significant byproduct formation in my peptide synthesis, particularly with a peptide containing an Asp-Gly sequence. Could this be due to aspartimide formation?

A1: Yes, the presence of an Asp-Gly sequence in your peptide makes it highly susceptible to aspartimide formation.[1][2] This side reaction occurs when the backbone amide nitrogen following the aspartic acid residue attacks the side-chain β-carboxyl group, forming a cyclic succinimide intermediate known as an aspartimide.[3] This intermediate is unstable and can lead to several undesirable byproducts, including:

  • α- and β-peptides: The aspartimide ring can be opened by nucleophiles, resulting in a mixture of the desired α-aspartyl peptide and the difficult-to-separate β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[2][3][4]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, leading to a loss of stereochemical purity.[2][3][4]

  • Piperidide Adducts: In Form-SPPS, the piperidine used for Fmoc deprotection can attack the aspartimide, forming piperidide adducts.[2][3]

  • Chain Termination: The cyclic intermediate may be unreactive to further coupling reactions, leading to truncated peptide sequences.[3]

The use of a benzyl ester (OBzl) for the side-chain protection of aspartic acid, as in this compound, can make the residue prone to this side reaction under both acidic and basic conditions.[5]

Q2: My peptide contains an Asp-Gly sequence, and I am using Z-D-Asp(OtBu)-OH. I am still observing byproducts. What can I do to minimize aspartimide formation?

A2: While the tert-butyl ester (OtBu) is a commonly used protecting group for the Asp side chain, its relatively low steric hindrance may not be sufficient to prevent aspartimide formation in highly prone sequences like Asp-Gly.[1] Here are several strategies to mitigate this issue:

  • Employ Bulkier Side-Chain Protecting Groups: Increasing the steric bulk of the ester group on the Asp side chain can effectively shield the β-carboxyl group and reduce the rate of cyclization.[2][6][7] Consider using aspartic acid derivatives with more sterically demanding protecting groups.

  • Modify Fmoc-Deprotection Conditions:

    • Use a Weaker Base: Replacing piperidine with a weaker base like piperazine for Fmoc removal can suppress aspartimide formation.[6] However, this may not completely eliminate the side reaction.[6]

    • Add Acidic Additives: The addition of an acid, such as 0.1 M formic acid or hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can reduce aspartimide formation.[2][6][8]

  • Utilize Backbone Protection: This is a highly effective method to prevent aspartimide formation.[3] By temporarily protecting the backbone amide nitrogen of the glycine residue following the aspartic acid, the intramolecular nucleophilic attack is blocked. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose and can be introduced by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[2][6][8] The Dmb group is cleaved during the final TFA treatment.[2][8]

Q3: How can I detect and quantify aspartimide formation and its related byproducts in my crude peptide product?

A3: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying aspartimide-related impurities. However, it is important to note that some byproducts, such as the epimerized α-aspartyl peptide and the β-aspartyl peptide, may have very similar retention times to the desired product, making them difficult to resolve and quantify accurately.[4] These byproducts also have the same mass as the target peptide, making them challenging to identify by mass spectrometry alone.[4]

A common analytical approach involves treating a sample of the resin-bound peptide with a strong base solution (e.g., 20% piperidine in DMF) for an extended period to intentionally induce aspartimide formation and then analyzing the cleavage products by HPLC to identify the potential impurity peaks.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of aspartimide formation?

A1: Aspartimide formation is an intramolecular cyclization reaction. Under basic conditions, such as during Fmoc deprotection with piperidine, the backbone amide proton of the amino acid C-terminal to the aspartic acid is deprotonated. The resulting amide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester. This leads to the formation of a five-membered succinimide ring (the aspartimide) and the displacement of the side-chain protecting group's alcohol (e.g., benzyl alcohol from OBzl).

References

Technical Support Center: Improving the Solubility of Z-D-Asp(obzl)-OH-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with peptides containing the protected amino acid derivative, Z-D-Asp(obzl)-OH. The presence of the hydrophobic Z (carbobenzyloxy) and benzyl (Bzl) protecting groups significantly decreases the aqueous solubility of peptides incorporating this moiety, often leading to challenges in synthesis, purification, and biological assays.[1]

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: The lyophilized peptide powder will not dissolve in aqueous buffers.

  • Question: Why is my this compound-containing peptide insoluble in aqueous solutions like PBS or Tris buffer?

    • Answer: The insolubility stems from the highly hydrophobic nature of the this compound residue.[1] It contains two benzyl groups: the N-terminal Z-group and the side-chain benzyl ester (OBzl).[1] These large, aromatic groups promote peptide aggregation and resist dissolution in water.[1] Peptides with a high content of hydrophobic residues (over 50%) are often insoluble or sparingly soluble in aqueous solutions.[1][2]

  • Question: What is the recommended first step for dissolving my peptide?

    • Answer: Always perform a small-scale solubility test with a small amount of your peptide (e.g., 1 mg) before attempting to dissolve the entire sample.[1][2] Given the hydrophobicity, the recommended starting point is a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][2][3]

  • Question: My peptide won't even dissolve in DMSO. What can I do?

    • Answer: If initial vortexing in DMSO is insufficient, several techniques can be employed:

      • Sonication: Use an ultrasonic bath to break up peptide aggregates.[1][2] This can significantly aid dissolution.

      • Gentle Heating: Carefully warm the solution to a temperature below 40°C.[1][3] Exercise caution as excessive heat can degrade the peptide.

      • Alternative Solvents: If DMSO is ineffective or incompatible with your downstream application (e.g., experiments with Cys or Met residues which can be oxidized), consider other organic solvents such as DMF, acetonitrile, methanol, or isopropanol.[1]

Issue 2: The peptide dissolves in an organic solvent but precipitates upon dilution with an aqueous buffer.

  • Question: I successfully dissolved my peptide in DMSO, but it crashed out of solution when I added my aqueous buffer. What happened?

    • Answer: This is a common problem that occurs when the peptide's solubility limit in the final aqueous solution is exceeded.[1] The addition of water increases the polarity of the solvent system, causing the hydrophobic peptide to aggregate and precipitate.

  • Question: How can I prevent my peptide from precipitating during aqueous dilution?

    • Answer: The key is to add the aqueous buffer very slowly to the peptide-organic solvent mixture while vortexing.[1][4] This avoids creating localized high concentrations of the peptide that can trigger precipitation.[1] Other strategies include:

      • Reduce Final Concentration: Your target concentration in the aqueous buffer may be too high. You might need to start over, aiming for a lower final concentration.[1]

      • Utilize Co-solvents: The final solution may require a certain percentage of the organic solvent to maintain peptide solubility. For many cell-based assays, a final DMSO concentration of up to 1% is generally well-tolerated.[1]

Issue 3: Inconsistent experimental results are suspected to be due to peptide solubility issues.

  • Question: My bioassay results are variable. Could this be related to peptide solubility?

    • Answer: Yes, poor solubility can lead to inaccurate peptide concentrations and inconsistent results. If the peptide is not fully dissolved, you may be working with a suspension rather than a true solution, leading to variability in the amount of active peptide in each experiment.

  • Question: How can I ensure my peptide is fully dissolved before use?

    • Answer: A properly solubilized peptide will result in a clear, particle-free solution.[2] If the solution appears cloudy or contains visible particulates, even after sonication, the peptide is not fully dissolved.[4] It is recommended to centrifuge your final solution (e.g., at 10,000 x g for 5 minutes) to pellet any micro-precipitates before transferring the supernatant for use in your experiments.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the key chemical properties of this compound?

    • A1: this compound is a white, powdery solid with a molecular weight of 357.36 g/mol . It is considered insoluble in water but is soluble in various organic solvents, including DMSO, DMF, acetone, chloroform, ether, methanol, and acetic acid.[1][5]

  • Q2: How does the overall charge of the peptide affect solvent selection?

    • A2: The net charge of the peptide is a crucial factor.[1]

      • Positively Charged (Basic) Peptides: Attempt to dissolve in sterile water first. If unsuccessful, try an acidic solution like 10% acetic acid.[1][2]

      • Negatively Charged (Acidic) Peptides: Attempt to dissolve in sterile water or a buffer like PBS (pH 7.4). If needed, a basic solution such as 0.1 M ammonium bicarbonate can be used.[1][2]

      • Neutral or Hydrophobic Peptides: These peptides, which are common for sequences containing this compound, typically require an organic solvent for initial dissolution.[1]

  • Q3: Are there any long-term strategies to improve the solubility of my peptide for future syntheses?

    • A3: Yes, several molecular engineering strategies can be employed during the peptide design phase:

      • Amino Acid Substitution: Where the sequence allows, replacing hydrophobic amino acids with more hydrophilic ones can improve solubility.[1][6]

      • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide creates a hydrophilic shield, which can significantly increase water solubility.[1][6]

      • Solubility Tags: Fusing polypeptide "tags," such as a poly-arginine sequence, can increase the net charge and help prevent aggregation.[1][6]

      • Backbone Protection: Incorporating backbone-protecting groups can disrupt the hydrogen bonding network that leads to aggregation, thereby improving solubility.[7][8]

  • Q4: Can I use denaturing agents to dissolve my peptide?

    • A4: Denaturing agents like 6M urea or 6M guanidine hydrochloride can be effective in solubilizing aggregating peptides by disrupting the hydrogen bonding network.[2] However, these compounds can interfere with most biological systems and their use is therefore limited.[2]

Data Presentation

Table 1: Solubility Properties of this compound

PropertyValueReference(s)
Molecular Weight 357.36 g/mol [1][9]
Appearance White, powdery substance[1][5]
Water Solubility Insoluble[1][5]
Organic Solvents Soluble in DMSO, DMF, acetone, chloroform, ether, methanol, and acetic acid.[1]
DMSO Solubility 45 mg/mL (125.92 mM)[9], 100 mg/mL (279.83 mM) - sonication and freshly opened DMSO recommended.[9][10]

Table 2: Troubleshooting Summary for Solubility Issues

IssueRecommended ActionKey Considerations
Peptide insoluble in aqueous buffer 1. Perform a small-scale test.2. Dissolve in a minimal volume of DMSO or DMF.3. If needed, sonicate and/or gently warm (<40°C).Always start with organic solvents for hydrophobic peptides containing this compound.
Precipitation upon adding aqueous buffer 1. Add aqueous buffer dropwise to the organic solution while vortexing.2. Reduce the final peptide concentration.3. Maintain a percentage of organic co-solvent (e.g., <1% DMSO) in the final solution.Rapid mixing can cause localized high concentrations, leading to precipitation.
Inconsistent assay results 1. Visually inspect the solution for clarity.2. Centrifuge the final solution to pellet any micro-precipitates before use.A cloudy or hazy solution indicates incomplete dissolution.
Persistent solubility problems 1. Consider alternative organic solvents (DMF, acetonitrile, etc.).2. For future syntheses, consider peptide modifications like amino acid substitution, PEGylation, or adding solubility tags.The choice of solvent can be critical and may require empirical testing. Proactive design of the peptide sequence is the most effective strategy.

Experimental Protocols

Protocol 1: General Solubilization Procedure for a this compound-Containing Peptide

  • Preparation:

    • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.[1][2]

    • Weigh a small, test amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.[1]

  • Initial Dissolution in Organic Solvent:

    • Add a minimal volume of high-purity DMSO (e.g., 10-20 µL) to the peptide.[1]

    • Vortex the tube for 30-60 seconds.

    • If the peptide is not fully dissolved, sonicate the solution for 5-10 minutes.[1]

    • Visually inspect for any remaining particulate matter. If the solution is clear, the peptide is dissolved in the organic solvent.

  • Aqueous Dilution:

    • Prepare your desired aqueous buffer (e.g., PBS, Tris) in a separate tube.

    • While vigorously vortexing the peptide/DMSO solution, slowly add the aqueous buffer dropwise until the desired final concentration is reached.[1]

  • Troubleshooting and Final Steps:

    • If precipitation occurs during dilution, you must either lower the final peptide concentration or increase the percentage of the organic co-solvent in the final solution.[1]

    • Once a clear solution is achieved, it is recommended to centrifuge the final solution (e.g., 10,000 x g for 5 minutes) to pellet any micro-precipitates before use in downstream applications.[1]

    • For storage, aliquot the peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Visualizations

Peptide_Aggregation_Concept cluster_soluble Soluble Peptides in Solution cluster_aggregated Aggregated Peptides (Insoluble) p1 Peptide Monomer p2 Peptide Monomer p3 Peptide Monomer a2 Peptide Aggregation Aggregation (e.g., High Concentration, Aqueous Buffer) p2->Aggregation p4 Peptide Monomer a1 Peptide a1->a2 H-Bonds a3 Peptide a1->a3 Hydrophobic Interactions a2->a3 H-Bonds Solubilization Solubilization (e.g., DMSO, Sonication) a2->Solubilization a4 Peptide a3->a4 H-Bonds Solubilization->p2 Aggregation->a2

References

Technical Support Center: Optimizing Deprotection Conditions to Avoid Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize deprotection conditions and avoid common side reactions during chemical synthesis.

Section 1: Acid-Labile Protecting Groups (e.g., Boc, Trt)

Trifluoroacetic acid (TFA) is a common reagent for removing acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and trityl (Trt). While effective, TFA can generate reactive carbocations that lead to unwanted side reactions. Proper optimization of deprotection cocktails is crucial for clean and efficient reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during TFA deprotection?

A1: The primary cause of side reactions is the generation of highly reactive carbocations, particularly the tert-butyl cation, from the cleavage of tert-butyl-based protecting groups by TFA.[1] These carbocations can then electrophilically attack nucleophilic amino acid side chains, leading to undesired modifications.[1][2]

Q2: Which amino acid residues are most susceptible to side reactions during TFA deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to modification. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation, particularly S-tert-butylation.[3]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive carbocations and other electrophilic species generated during deprotection.[1][4] By reacting with these species, scavengers prevent them from modifying the desired product.[2]

Troubleshooting Guides

Issue 1: Alkylation (tert-butylation) of Sensitive Residues

  • Symptom: Observation of unexpected peaks in HPLC or mass spectrometry analysis corresponding to the addition of a tert-butyl group (+56 Da).

  • Cause: The tert-butyl cation generated during Boc deprotection alkylates nucleophilic side chains of residues like Trp, Met, Cys, and Tyr.[1]

  • Solution: Incorporate appropriate scavengers into the cleavage cocktail to trap the tert-butyl cations.

Table 1: Common Scavengers for Preventing tert-Butylation

Sensitive ResidueRecommended ScavengersRationale
Tryptophan (Trp)Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), ThioanisoleTIS is a highly effective carbocation scavenger. EDT helps prevent both alkylation and oxidation.[4][5]
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)These thioethers act as sacrificial nucleophiles to protect the methionine side chain.[1][4]
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)These thiols help maintain the cysteine in its reduced form and scavenge carbocations.[3][6]
Tyrosine (Tyr)Phenol, ThioanisoleThese scavengers compete with the tyrosine ring for reaction with the carbocation.[7]

Issue 2: Oxidation of Methionine and Tryptophan

  • Symptom: Detection of oxidized species (e.g., methionine sulfoxide, +16 Da).

  • Cause: Oxidation of the sulfur-containing side chain of methionine or the indole ring of tryptophan, which can be catalyzed by acidic conditions and exposure to air.[1][8]

  • Solution: Use scavengers with reducing properties and perform the cleavage under an inert atmosphere.

Table 2: Effectiveness of Scavenger Cocktails in Minimizing S-tert-butylation of Cysteine

Cleavage Cocktail Composition (TFA/Scavengers)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 2.5% H₂O / 2.5% TIS81.5%18.5%
90% TFA / 5% Thioanisole / 2.5% H₂O / 2.5% TIS88.2%11.8%
90% TFA / 5% DMS / 2.5% H₂O / 2.5% TIS89.1%10.9%
70% TFA / 10% Thioanisole / 10% DMS / 5% TIS / 5% H₂O / 1% DTT (Two-step)>95%<5%
Data adapted from a study on S-tert-butylation of Cysteine-containing peptides.[9]

Issue 3: Incomplete Deprotection

  • Symptom: Presence of starting material or partially deprotected intermediates in the crude product.

  • Cause: Insufficient reaction time, low temperature, or steric hindrance around the protecting group.[10]

  • Solution: Increase the reaction time or temperature. For sterically hindered groups, a stronger acid concentration may be required. However, harsher conditions may necessitate a more robust scavenger cocktail.[10]

Experimental Protocols

Protocol 1: General Procedure for TFA Deprotection and Cleavage from Resin

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 3). A common general-purpose cocktail is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[4] For peptides without sensitive residues, a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the protecting groups and the peptide sequence.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[7]

  • Washing and Drying: Centrifuge to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice to remove residual scavengers. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

Table 3: Common TFA Cleavage Cocktails

Cocktail NameComposition (v/v)Primary Application
StandardTFA/H₂O/TIS (95:2.5:2.5)General purpose, for peptides without highly sensitive residues.[11]
Reagent KTFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[4]
Thiol-BasedTFA/EDT/TIS/H₂O (94:2.5:1:2.5)Peptides containing Cys, Met, or Trp to minimize side reactions.[11]

Diagrams

Deprotection_Workflow start Start: Protected Peptide choose_cocktail Select Scavenger Cocktail (based on peptide sequence) start->choose_cocktail deprotection TFA Deprotection (1-4 hours, RT) choose_cocktail->deprotection filtration Filter to Remove Resin deprotection->filtration precipitation Precipitate Peptide (cold diethyl ether) filtration->precipitation wash_dry Wash and Dry Crude Peptide precipitation->wash_dry analysis Analyze Purity (HPLC, MS) wash_dry->analysis end End: Purified Peptide analysis->end

Caption: General workflow for TFA deprotection of peptides.

Side_Reaction_Prevention cluster_0 TFA Deprotection cluster_1 Potential Reactions Boc Boc-Protected Peptide Carbocation Reactive Carbocation (e.g., t-butyl+) Boc->Carbocation TFA Side_Product Side Product (Alkylated Peptide) Carbocation->Side_Product Attacks Nucleophilic Residue Scavenger Scavenger (e.g., TIS, EDT) Carbocation->Scavenger Trapped Desired_Product Desired Peptide Scavenger->Desired_Product Prevents Side Reaction

Caption: Mechanism of scavenger action in preventing side reactions.

Section 2: Base-Labile Protecting Groups (e.g., Fmoc)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis and is removed under mild basic conditions, typically with piperidine.[12] While this allows for an orthogonal protection strategy with acid-labile side-chain protecting groups, side reactions can still occur.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Fmoc deprotection?

A1: Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide. The DBF is then scavenged by another molecule of piperidine.[1][13]

Q2: What are the most common side reactions during Fmoc deprotection?

A2: Common side reactions include:

  • Aspartimide formation: Particularly in sequences containing Asp-Gly or Asp-Ser, the side chain can cyclize with the backbone amide.[14]

  • Diketopiperazine formation: At the dipeptide stage, especially with proline as one of the first two residues, the N-terminal amine can cleave the ester linkage to the resin, forming a cyclic dipeptide.[15]

  • Racemization: C-terminal cysteine and other sensitive residues can be susceptible to racemization under basic conditions.[12]

Q3: Are there alternatives to piperidine for Fmoc deprotection?

A3: Yes, due to the toxicity and potential for side reactions with piperidine, alternatives such as piperazine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and pyrrolidine have been investigated.[13][16]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

  • Symptom: Negative or weak Kaiser test result, indicating the absence of free primary amines.

  • Cause: Degraded deprotection reagent, insufficient reaction time, or steric hindrance.[14]

  • Solution: Use fresh 20% piperidine in DMF. For "difficult" sequences, increase the deprotection time or use a stronger base like DBU (e.g., 2% DBU in DMF).[14][17]

Issue 2: Aspartimide Formation

  • Symptom: Presence of a mass-neutral impurity that is difficult to separate from the desired peptide.

  • Cause: Base-catalyzed cyclization of aspartic acid residues.

  • Solution: Use a bulkier side-chain protecting group for aspartic acid. Alternatively, using piperazine instead of piperidine for deprotection has been shown to reduce aspartimide formation.

Table 4: Comparison of Deprotection Reagents on Aspartimide Formation

Deprotection Reagent% Aspartimide Formation (Test Peptide 1)% Aspartimide Formation (Test Peptide 2)
20% Piperidine in DMF25.4%18.2%
20% Piperazine in DMF8.9%6.5%
2% DBU / 2% Piperidine in DMF15.1%11.7%
Data is illustrative and based on trends reported in the literature.
Experimental Protocols

Protocol 2: Standard Fmoc Deprotection with Piperidine

  • Resin Swelling: Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate for 5-10 minutes.[1]

  • Second Deprotection (Optional but Recommended): Drain the solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the DBF-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test on a few resin beads. A positive result (blue beads) confirms the presence of free primary amines.[14]

Diagrams

Fmoc_Deprotection_Cycle start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-Amino Acid wash1->coupling wash2 Wash with DMF coupling->wash2 end_cycle Ready for next cycle wash2->end_cycle end_cycle->deprotection Repeat for next residue Orthogonal_Deprotection_Strategy cluster_0 N-terminal Deprotection cluster_1 Final Cleavage & Side Chain Deprotection Peptide Fmoc-NH-Peptide(SideChain-Boc)-Resin Fmoc_Removal Fmoc Removal (Piperidine) Peptide->Fmoc_Removal Base Peptide_Free_Amine H2N-Peptide(SideChain-Boc)-Resin Fmoc_Removal->Peptide_Free_Amine TFA_Cleavage TFA Cleavage (+ Scavengers) Peptide_Free_Amine->TFA_Cleavage Acid Final_Peptide H2N-Peptide(SideChain-OH)-OH TFA_Cleavage->Final_Peptide

References

Technical Support Center: Managing Impurities in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with impurities arising from the use of Z-D-Asp(OBzl)-OH and other aspartic acid derivatives in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is a derivative of the amino acid D-aspartic acid. In this molecule, the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the β-carboxyl group is protected as a benzyl ester (OBzl).[1] This dual-protection strategy allows for the specific incorporation of a D-aspartic acid residue into a peptide chain by preventing unwanted side reactions at its amino and side-chain carboxyl groups.[1] It is a key building block in both solution-phase and solid-phase peptide synthesis (SPPS), particularly in Boc/Bzl-based strategies.[1][2]

Q2: What are the most common impurities associated with using this compound?

A2: The most significant and challenging impurity is the formation of aspartimide and its related products.[3] This side reaction is particularly prevalent in Fmoc-based SPPS due to repeated exposure to the basic conditions of piperidine treatment.[4] The aspartimide intermediate can lead to a mixture of by-products, including α- and β-peptides, racemized D/L isomers, and piperidide adducts, which are often difficult to separate from the target peptide.[5] Another notable impurity can be the formation of a dipeptide, Z-Asp(OBzl)-Asp(OBzl)-OH, during the synthesis of the building block itself.[6][7]

Q3: What causes aspartimide formation?

A3: Aspartimide formation is a base-catalyzed intramolecular cyclization reaction.[5] The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain β-carboxyl ester.[5] This forms a five-membered succinimide ring, known as the aspartimide.[3] This reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[4][8]

Q4: How can I detect and characterize these impurities?

A4: A combination of analytical techniques is essential for detecting and characterizing impurities. The most common workflow involves:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity.[9] Impurities often appear as pre-peaks or post-peaks relative to the main product. β-peptides, for example, frequently elute slightly earlier than the desired α-peptide.[10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is a powerful tool for identifying impurities by their molecular weight.[11][12] Aspartimide formation is a mass-neutral rearrangement, so the resulting α- and β-peptides will have the same mass as the target peptide, making them hard to detect by MS alone.[13] However, MS can identify piperidide adducts or by-products from incomplete deprotection.

  • Tandem MS (MS/MS): For isomeric impurities that share the same mass, MS/MS can provide fragmentation data to verify the peptide sequence and identify the modified residue.[11]

Impurity Profile and Identification

The table below summarizes common impurities encountered when using aspartic acid derivatives.

Impurity TypeMass Difference from TargetTypical RP-HPLC BehaviorIdentification MethodProbable Cause
Aspartimide Intermediate -18 Da (Loss of H₂O)Usually transient, may appear as a pre-peakLC-MSBase-catalyzed cyclization of Asp side chain
β-Peptide Isomer 0 Da (Isomeric)Often co-elutes or appears as a pre-peak to the α-peptide[10]LC-MS/MS, Chiral Amino Acid AnalysisRing-opening of the aspartimide intermediate
Racemized Peptide (D/L) 0 Da (Isomeric)Very difficult to separate from the target peptideChiral Amino Acid AnalysisEpimerization of the labile aspartimide intermediate
Piperidide Adducts +84 DaAppears as post-peaksLC-MSNucleophilic attack of piperidine on the aspartimide ring
Z-Asp(OBzl)-Asp(OBzl)-OH +339.3 Da (if incorporated)Varies based on sequenceLC-MSImpurity present in the starting amino acid material[7]
Incomplete Z/OBzl Removal +134.1 Da (Z) / +90.1 Da (OBzl)More hydrophobic, longer retention timeLC-MSInefficient hydrogenolysis or cleavage conditions

Troubleshooting Guide

Problem: My HPLC shows multiple peaks around my target peptide's retention time, and the mass spectrometer shows they all have the same mass.

  • Possible Cause: This is a classic sign of aspartimide-related impurity formation, leading to α/β-isomers and racemized products.

  • Solution:

    • Optimize Synthesis Conditions: The most effective strategy is prevention. During synthesis, especially Fmoc-SPPS, reduce the risk of aspartimide formation.

    • Modify Deprotection: Add an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to lower its basicity.[10][13]

    • Use Sterically Hindered Protecting Groups: Instead of standard side-chain protecting groups like OtBu (or OBzl in Boc chemistry), consider using bulkier groups such as 3-methylpent-3-yl (OMpe) or benzyloxymethyl (OBno), which physically block the cyclization reaction.[10][13][14]

    • Backbone Protection: For highly susceptible sequences (like Asp-Gly), protect the backbone amide nitrogen of the residue following Asp with a group like 2-hydroxy-4-methoxybenzyl (Hmb).[10]

Problem: My crude peptide purity is very low after a synthesis involving an Asp-Gly sequence.

  • Possible Cause: The Asp-Gly motif is extremely prone to aspartimide formation due to the lack of steric hindrance from the glycine residue.[5]

  • Solution:

    • Employ Alternative Protecting Groups: This is a situation where standard protecting groups are likely to fail. Using a benzyl-type derivative like Fmoc-Asp(OBno)-OH has been shown to dramatically reduce side product formation in Asp-Gly sequences.[14]

    • Use Weaker Bases for Fmoc Removal: Consider using a weaker base like piperazine or dipropylamine (DPA) instead of piperidine for the Fmoc deprotection steps after the Asp residue has been incorporated.[5][13]

    • Incorporate Dipeptides: Use a pre-formed and protected dipeptide building block, such as one with a Dmb/Hmb backbone protecting group, to bypass the problematic coupling step.[3]

Key Experimental Protocols

Protocol 1: Analytical RP-HPLC-MS for Impurity Profiling

This protocol outlines a general method for analyzing crude peptide purity.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of approximately 1 mg/mL.[6]

  • Instrumentation: Use a UHPLC or HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).[9]

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., ACQUITY UPLC CSH C18).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might be 5-65% Mobile Phase B over 30 minutes, but this must be optimized for the specific peptide.[11]

    • Flow Rate: 0.2-0.5 mL/min.

    • Detection: UV absorbance at 210-220 nm.[9][15]

  • MS Data Acquisition: Acquire mass spectra in a positive ion mode across a relevant m/z range for the expected peptide and its impurities.

  • Data Analysis: Integrate the peak areas in the UV chromatogram to calculate the percentage of purity.[6] Analyze the mass spectra of each peak to identify the molecular weights of the main product and any impurities.[11]

Protocol 2: Modified Fmoc Deprotection to Suppress Aspartimide Formation

This protocol can reduce the rate of base-catalyzed aspartimide formation.

  • Reagent Preparation: Prepare a 20% (v/v) piperidine solution in DMF containing 0.1 M HOBt.

  • Deprotection Step: After coupling an amino acid onto the resin-bound peptide, drain the coupling solution.

  • Wash: Wash the resin thoroughly with DMF (3x).

  • Modified Deprotection: Add the 20% piperidine / 0.1 M HOBt solution to the resin and agitate for 10-20 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine and HOBt.

  • Proceed: Continue with the next coupling cycle.

Comparative Data

The choice of side-chain protecting group for aspartic acid has a significant impact on the prevention of aspartimide formation and racemization, especially in challenging sequences.

Protecting GroupAdjacent Residue (X) in VKDX YITarget Peptide (%)Aspartimide (%)D-Aspartate (%)
Asp(OtBu) Gly2.163.832.3
Asn9.148.29.1
Arg25.140.51.2
Asp(OMpe) Gly12.349.514.1
Asn4.225.44.2
Arg11.021.30.4
Asp(OBno) *Gly74.510.10.5
Asn91.21.20.1
Arg92.10.90.1
Data adapted from a stress test designed to simulate numerous deprotection cycles.[14]

This data clearly shows that for sequences prone to this side reaction, a benzyl-type protecting group like OBno provides superior protection compared to the standard OtBu or the bulkier OMpe group.[14]

Visual Guides

Caption: Base-catalyzed formation of an aspartimide intermediate and its subsequent hydrolysis.

Analytical_Workflow Workflow for Impurity Identification Crude Crude Peptide Sample HPLC 1. RP-HPLC Separation Crude->HPLC UV 2. UV Detection (Purity %) HPLC->UV Assess Purity MS 3. Mass Spectrometry (MS) HPLC->MS Determine Mass Analysis 4. Data Analysis & Identification UV->Analysis MS->Analysis Troubleshooting_Tree Troubleshooting HPLC Results Start Unexpected Peak in HPLC CheckMass Run LC-MS Start->CheckMass MassSame Mass = Target Peptide? CheckMass->MassSame MassDiff Mass ≠ Target Peptide? CheckMass->MassDiff Result_Isomer Likely α/β Isomer or Racemized Product. ACTION: Optimize synthesis (see protocol 2). MassSame->Result_Isomer Yes Result_Adduct Possible Deletion, Truncation, or Adduct. ACTION: Check MS difference to identify. MassDiff->Result_Adduct Yes

References

Validation & Comparative

A Comparative Guide to Aspartic Acid Protection in SPPS: Z-D-Asp(OBzl)-OH vs. Fmoc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the selection of appropriately protected amino acid derivatives is paramount to achieving high yield and purity. This guide provides an objective, data-driven comparison between two protected forms of aspartic acid: Z-D-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH. The choice between them is not merely a matter of preference but is fundamentally tied to the overarching synthetic strategy employed—typically the Boc/Bzl strategy for the former and the Fmoc/tBu strategy for the latter.

This comparison will delve into their chemical properties, performance in Solid-Phase Peptide Synthesis (SPPS), susceptibility to side reactions, and provide detailed experimental protocols to guide practical application.

Fundamental Chemical and Strategic Differences

This compound and Fmoc-L-Asp(OtBu)-OH belong to two distinct, orthogonal protection schemes. The Z (benzyloxycarbonyl) and OBzl (benzyl ester) groups are typically removed by hydrogenolysis or strong acids, making them suitable for the traditional Boc (tert-butyloxycarbonyl) synthesis strategy. Conversely, the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, and the OtBu (tert-butyl ester) group is acid-labile, which are the cornerstones of the more modern and widely used Fmoc-SPPS strategy.

It is important to note the use of the D-stereoisomer in this compound, which is a specific design choice often intended to increase the resulting peptide's resistance to enzymatic degradation. The principles of chemical protection and deprotection discussed here apply equally to the more common L-isomers.

G cluster_Z This compound cluster_Fmoc Fmoc-L-Asp(OtBu)-OH Z_struct This compound Structure Z_N Nα-Protection: Z (Benzyloxycarbonyl) Z_struct->Z_N Protects Z_C Side-Chain Protection: OBzl (Benzyl Ester) Z_struct->Z_C Protects Z_N_deprotect Deprotection: Catalytic Hydrogenation or Strong Acid (HBr/AcOH) Z_N->Z_N_deprotect Removed by Z_C_deprotect Deprotection: Catalytic Hydrogenation or Strong Acid (HF) Z_C->Z_C_deprotect Removed by Z_strategy Strategy: Boc/Bzl SPPS Z_N_deprotect->Z_strategy Compatible with Z_C_deprotect->Z_strategy Compatible with Fmoc_struct Fmoc-L-Asp(OtBu)-OH Structure Fmoc_N Nα-Protection: Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc_struct->Fmoc_N Protects Fmoc_C Side-Chain Protection: OtBu (tert-Butyl Ester) Fmoc_struct->Fmoc_C Protects Fmoc_N_deprotect Deprotection: Base (e.g., 20% Piperidine) Fmoc_N->Fmoc_N_deprotect Removed by Fmoc_C_deprotect Deprotection: Strong Acid (TFA) Fmoc_C->Fmoc_C_deprotect Removed by Fmoc_strategy Strategy: Fmoc/tBu SPPS Fmoc_N_deprotect->Fmoc_strategy Orthogonal to Fmoc_C_deprotect->Fmoc_strategy Orthogonal to G cluster_products Undesired Byproducts start Peptide-Asp(OtBu)-Xaa-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection intermediate Deprotonated Backbone Amide (Anionic Intermediate) deprotection->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization Fast for Asp-Gly, Asp-Asn aspartimide Aspartimide Intermediate (Succinimide Ring) cyclization->aspartimide beta_peptide β-Peptide aspartimide->beta_peptide Nucleophilic Opening alpha_peptide_rac Racemized α-Peptide (D-Asp) aspartimide->alpha_peptide_rac Nucleophilic Opening piperidide Piperidide Adduct aspartimide->piperidide Nucleophilic Opening G start Fmoc-AA(n-1)-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Couple Fmoc-Asp(OtBu)-OH (HBTU/DIEA in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 end Fmoc-Asp-AA(n-1)-Resin wash2->end

Comparative Guide to Purity Assessment of Z-D-Asp(OBzl)-OH Peptides via HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Z-D-Asp(OBzl)-OH, a protected D-aspartic acid derivative crucial in peptide synthesis. We will explore Reversed-Phase HPLC for chemical purity, Chiral HPLC for enantiomeric purity, and compare these with alternative methods, supported by experimental protocols and data.

The synthesis of peptides using protected amino acids like this compound can introduce specific impurities. These may include byproducts from protecting groups, truncated sequences, or diastereomers arising from racemization.[1] A robust analytical strategy is therefore essential to separate, identify, and quantify the target peptide from these contaminants.

Comparison of Analytical Techniques

Reversed-Phase HPLC (RP-HPLC) is the industry standard for determining the chemical purity of synthetic peptides. It separates molecules based on hydrophobicity. However, for a chiral molecule like this compound, assessing enantiomeric purity is equally vital, necessitating Chiral HPLC. Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) to confirm molecular weight and identify impurities.[1]

Table 1: Comparison of Key Purity Assessment Methods

FeatureReversed-Phase HPLC (RP-HPLC)Chiral HPLCLC-Mass Spectrometry (LC-MS)
Principle Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[2]Separation of enantiomers based on differential interaction with a Chiral Stationary Phase (CSP).[3]Separation by liquid chromatography followed by mass-to-charge ratio analysis for mass determination.[4]
Primary Use Quantifying chemical purity (e.g., presence of synthesis-related byproducts).[5]Quantifying enantiomeric/diastereomeric purity (e.g., distinguishing D- from L-isomers).Confirming molecular weight of the target peptide and identifying impurities.
Strengths High resolution, robust, excellent for quantification, widely available.[2]The definitive method for resolving stereoisomers.[3]High sensitivity, provides molecular weight information, excellent for impurity identification.
Limitations Cannot separate enantiomers.May require extensive method development; not suitable for general chemical purity.[3]Quantification can be less precise than UV-based HPLC without careful validation and standards.
Typical Column C18, C8, or C4 silica-based columns.[1]Columns with a Chiral Stationary Phase (e.g., polysaccharide-based, macrocyclic glycopeptide).[6][7]C18, C8 (coupled to a mass spectrometer).
Detection UV Absorbance (typically 210-230 nm).[2][5]UV Absorbance.Mass Analyzer (e.g., TOF, Quadrupole).

Experimental Workflows and Methodologies

A comprehensive purity analysis of this compound involves a multi-step workflow, beginning with a broad assessment of chemical purity and followed by a specific analysis of stereoisomeric integrity.

G cluster_workflow Purity Analysis Workflow for this compound prep Sample Preparation (Dissolve in 0.1% TFA in Water/ACN) rphplc 1. RP-HPLC Analysis (Chemical Purity) prep->rphplc Inject Sample decision Purity > 95% and Single Major Peak? rphplc->decision Analyze Chromatogram chiral_hplc 2. Chiral HPLC Analysis (Enantiomeric Purity) decision->chiral_hplc Yes fail Further Purification or Re-synthesis Required decision->fail No pass Purity Confirmed (High Chemical & Enantiomeric Purity) chiral_hplc->pass Enantiomeric Excess (e.e.) > 99% chiral_hplc->fail e.e. < 99%

Caption: Logical workflow for the complete purity assessment of this compound.

During the synthesis of peptides containing this compound, several side reactions can occur, leading to specific impurities that RP-HPLC aims to resolve.

G cluster_impurities Common Impurities in this compound Synthesis start This compound (Starting Material) synthesis Peptide Synthesis (Coupling & Deprotection Steps) start->synthesis product Target Peptide synthesis->product imp1 Aspartimide Formation (α- and β-peptides, Racemization) synthesis->imp1 Side Reaction (Acidic/Basic Conditions) imp2 Dipeptide Byproduct (Z-Asp(OBzl)-Asp(OBzl)-OH) synthesis->imp2 Side Reaction (During Synthesis) imp3 Incomplete Deprotection synthesis->imp3 Incomplete Reaction

Caption: Potential side reactions leading to impurities during peptide synthesis.[8]

Experimental Protocols

This protocol outlines a standard method for determining the chemical purity of a this compound containing peptide.

  • Objective: To quantify the purity of the synthetic peptide by separating it from synthesis-related impurities.[1]

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile) to a concentration of approximately 1 mg/mL.[1]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1]

  • Chromatographic Conditions: The following table provides a typical starting point for method development.

Table 2: Typical RP-HPLC Chromatographic Conditions

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
Mobile Phase A 0.1% TFA in HPLC-grade water.
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile.
Gradient Start with a linear gradient of 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized for the specific peptide.[1]
Flow Rate 1.0 mL/min.[1]
Detection UV absorbance at 214 nm or 220 nm (where the peptide bond absorbs).[2]
Injection Volume 10 µL.[9]
  • Data Analysis:

    • Integrate the peak areas of the main product and all impurities in the chromatogram.[9]

    • Calculate the purity percentage by dividing the peak area of the target peptide by the total area of all peaks and multiplying by 100.[1]

This protocol is essential for confirming the stereochemical integrity of the D-amino acid derivative.

  • Objective: To separate and quantify the desired D-enantiomer from any contaminating L-enantiomer that may have been introduced or formed via racemization.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, ensuring the solvent is compatible with the chiral stationary phase (CSP).

  • Chromatographic Conditions: Method development is often empirical.[3] A screening approach using different CSPs and mobile phases is recommended.

Table 3: Example Chiral HPLC Chromatographic Conditions

ParameterRecommended Setting
Column Chiral Stationary Phase (CSP) column (e.g., CHIROBIOTIC™ T, Chiralcel® OD-H).[6][10]
Mobile Phase Varies by column. Common systems include: - Normal Phase: n-Hexane / 2-propanol mixtures.[10] - Reversed Phase: Acetonitrile / Aqueous buffer (e.g., ammonium acetate).[11]
Elution Mode Isocratic (constant mobile phase composition) is often preferred for chiral separations to maximize resolution.
Flow Rate 0.5 - 1.0 mL/min.
Detection UV absorbance at 254 nm (for the Z-group) or 220 nm.[9][11]
Injection Volume 5-10 µL.
  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers (requires a reference standard for the L-isomer if available).

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the D and L isomers: % e.e. = [(A_D - A_L) / (A_D + A_L)] * 100.

Disclaimer: The experimental protocols and data provided are for illustrative purposes. Researchers should develop and validate analytical methods specific to their peptide and equipment.

References

Validating Z-D-Asp(obzl)-OH Incorporation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids is a critical checkpoint in peptide synthesis. Z-D-Asp(obzl)-OH, a protected form of D-aspartic acid, is a key building block for creating peptides with unique structural and functional properties. Verifying its precise incorporation is paramount to ensure the final product's integrity, purity, and intended biological activity. Mass spectrometry (MS) stands out as the gold standard for this validation, offering unparalleled sensitivity and structural detail.

This guide provides an objective comparison of mass spectrometry techniques for the validation of this compound incorporation, supported by experimental protocols and data.

Mass Spectrometry: The Definitive Tool for Validation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] Its high sensitivity and accuracy make it indispensable for confirming the molecular weight and sequence of synthetic peptides.[2] The incorporation of a this compound residue, with a molecular weight of 357.36 g/mol , results in a residual mass of 339.35 Da within the peptide backbone after the loss of a water molecule during peptide bond formation.[1][3] This distinct mass shift is readily detectable by MS.

Two primary MS techniques are employed for this purpose:

  • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): This technique is highly effective for rapidly determining the molecular weight of the final peptide.[2] It provides a clear confirmation of whether the full-length peptide was successfully synthesized with the expected mass, which would include the this compound residue. MALDI-TOF is known for its tolerance to salts and buffers and typically generates singly charged ions, simplifying spectral interpretation.[2]

  • ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry): Often coupled with Liquid Chromatography (LC-MS/MS), this technique offers a deeper level of analysis. Not only does it confirm the overall molecular weight, but it also provides sequence information through fragmentation analysis.[1][4] The peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID), producing a series of b- and y-ions.[4] Analyzing the mass differences between these fragment ions confirms the amino acid sequence and pinpoints the exact location of the 339.35 Da this compound residue.[1]

Comparative Analysis of Analytical Techniques

While mass spectrometry is the primary method for validation, other spectroscopic techniques can provide complementary information.

FeatureMass Spectrometry (ESI-MS/MS)MALDI-TOF MS¹H NMR SpectroscopyFTIR Spectroscopy
Information Provided Precise mass-to-charge ratio and amino acid sequence via fragmentation.[1]Precise mass-to-charge ratio, confirming overall molecular weight.[2]Detailed structural information and chemical environment of protons.[1]Identification of functional groups present.[1]
Primary Use Case Gold standard for sequence confirmation and locating the modification.Rapid confirmation of final product molecular weight and purity assessment.Unambiguous structural confirmation of pure final product.Quick check for the presence of protecting groups (Z and OBzl).
Sensitivity High (Picomole to femtomole)[1]Very High (Sub-millimolar)[2]Lower sensitivity compared to MS.[1]Moderate
Sample Requirement Low, in a volatile solvent.[1]Low, co-crystallized with a matrix.[2]High (~1-5 mg), in deuterated solvent.[1]Low (~1-2 mg)[1]
Limitations Does not provide stereochemical information.[1]Primarily provides molecular weight, not sequence, in standard mode.Complex spectra for larger peptides; requires very pure samples.[1]Does not provide sequence or positional information.

Experimental Protocols

Rigorous and well-defined protocols are essential for obtaining reliable and reproducible mass spectrometry data.

Protocol 1: MALDI-TOF MS for Molecular Weight Confirmation

This protocol is designed to quickly confirm the molecular weight of the synthesized peptide containing this compound.

  • Sample Preparation:

    • Dissolve the lyophilized peptide sample in a 1:1 acetonitrile/water solution, containing 0.1% trifluoroacetic acid (TFA), to a final concentration of 0.01–0.1 mg/mL (approx. 10 pmol/µL).[2][5]

    • Prepare the matrix solution: a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 1:1 acetonitrile/water with 0.1% TFA.[6]

  • Sample Spotting (Dried Droplet Method):

    • Mix 1.0 µL of the peptide solution with 1.0 µL of the matrix solution directly on the MALDI target plate.[2]

    • Allow the spot to air dry completely until co-crystallization is observed.[5]

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.[2]

    • Acquire the mass spectrum in positive ion linear or reflector mode, covering the expected mass range of the peptide.[6]

    • Calibrate the instrument externally using a standard peptide mixture of known masses.[7]

  • Data Analysis:

    • Identify the peak corresponding to the singly protonated molecule [M+H]⁺.

    • Compare the observed m/z value with the theoretical calculated mass of the peptide incorporating this compound.[5]

Protocol 2: LC-MS/MS for Sequence and Positional Validation

This protocol provides definitive evidence of this compound incorporation and its location within the peptide sequence.

  • Sample Preparation:

    • Reconstitute the lyophilized peptide sample in a solution of 50% acetonitrile in water with 0.1% formic acid to a concentration of 1-10 µM.[4]

    • Filter the sample through a 0.22 µm or 0.45 µm membrane to remove particulates.[5]

  • Liquid Chromatography (LC) Separation:

    • LC System: A high-performance liquid chromatography system coupled to the mass spectrometer.[4]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 80-90% acetonitrile with 0.1% formic acid in water.[5][8]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 0.5-1.0 mL/min. This should be optimized for the specific peptide.[2][5]

  • Mass Spectrometry (MS/MS) Analysis:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[4]

    • Ionization Mode: Positive Ion Electrospray (ESI+).[4]

    • Full Scan (MS1): Acquire a full scan spectrum to identify the precursor ion of the target peptide (e.g., m/z range 100-2000).

    • Tandem MS (MS2): Select the precursor ion corresponding to the peptide for fragmentation using Collision-Induced Dissociation (CID).[4] Acquire the product ion spectrum.[1]

  • Data Analysis:

    • From the MS1 spectrum, confirm the experimental mass of the peptide.[1]

    • Analyze the MS2 spectrum to identify the b- and y-ion series.[1]

    • Confirm the amino acid sequence by calculating the mass differences between adjacent b- or y-ions.

    • The presence of a mass difference corresponding to the this compound residue (339.35 Da) between sequential fragment ions will definitively confirm its incorporation and location.[1]

Quantitative Data Summary

The following table presents hypothetical data for the analysis of a model peptide, Ac-Gly-Asp(Z,OBzl)-Ala-Phe-NH2, to illustrate expected results.

Theoretical Monoisotopic Mass [M+H]⁺: 703.30 Da

Analysis MethodParameterExpected/Observed ValueConfirmation
MALDI-TOF MS Observed [M+H]⁺703.28 DaCorrect molecular weight confirmed.
LC-MS/MS (MS1) Observed [M+H]⁺703.3015 DaHigh-resolution mass confirmed.
LC-MS/MS (MS2) b₂ ion202.08 Da (Ac-Gly)Sequence start confirmed.
b₃ ion541.43 Da (Ac-Gly-Asp(Z,OBzl))Incorporation of this compound confirmed.
y₁ ion166.09 Da (Phe-NH₂)Sequence end confirmed.
y₂ ion237.13 Da (Ala-Phe-NH₂)Sequence confirmed.
y₃ ion576.48 Da (Asp(Z,OBzl)-Ala-Phe-NH₂)Incorporation of this compound confirmed.

Mandatory Visualizations

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows.

G cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis cluster_validation Data Validation synthesis Solid-Phase or Solution-Phase Peptide Synthesis with This compound cleavage Cleavage & Deprotection synthesis->cleavage purification Crude Peptide Purification (e.g., RP-HPLC) cleavage->purification sample_prep Sample Preparation (Dissolution, Matrix/Solvent) purification->sample_prep ms_analysis MS Instrument Analysis sample_prep->ms_analysis ms_analysis_maldi MALDI-TOF MS ms_analysis->ms_analysis_maldi ms_analysis_lcms LC-MS/MS ms_analysis->ms_analysis_lcms mw_confirm Molecular Weight Confirmation ms_analysis_maldi->mw_confirm ms_analysis_lcms->mw_confirm seq_confirm Sequence & Site Confirmation ms_analysis_lcms->seq_confirm data_interp Data Interpretation data_interp->mw_confirm data_interp->seq_confirm G peptide H-Gly Z-D-Asp(obzl) Ala-OH b1 b₁ Gly peptide:f0->b1 +57.02 Da y1 y₁ Ala peptide:f2->y1 +71.04 Da b_ions b-Ions (N-Terminus) y_ions y-Ions (C-Terminus) b2 b₂ Gly-Asp(Z,OBzl) b1->b2 +339.12 Da y2 y₂ Asp(Z,OBzl)-Ala y1->y2 +339.12 Da

References

A Comparative Guide to Aspartic Acid Protection: Evaluating Z-D-Asp(OBzl)-OH Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for trifunctional amino acids is a cornerstone of successful peptide synthesis. Aspartic acid, with its β-carboxylic acid side chain, presents a persistent challenge due to the propensity for aspartimide formation, a notorious side reaction that can lead to racemization, chain termination, and the formation of difficult-to-separate β-peptides. This guide provides an objective, data-driven comparison of the classical Z-D-Asp(OBzl)-OH protecting group strategy with a range of modern alternatives, enabling informed decisions for your synthetic campaigns.

At a Glance: Key Strategies for Aspartic Acid Protection

The choice of an aspartic acid protecting group is intrinsically linked to the overall peptide synthesis strategy, primarily distinguishing between Boc-SPPS (tert-butyloxycarbonyl solid-phase peptide synthesis) and the more prevalent Fmoc-SPPS (9-fluorenylmethoxycarbonyl solid-phase peptide synthesis). This compound, and more commonly its counterpart Boc-D-Asp(OBzl)-OH, are staples of the Boc/Z strategy, while a diverse array of alternatives have been developed for the Fmoc-based approach.

Key Differentiation in Synthetic Strategies:

  • Boc/Z Strategy: This approach utilizes acid-labile Boc groups for Nα-protection, which are removed with acids like trifluoroacetic acid (TFA). The side chains are protected with groups like benzyl (Bzl) esters, which are typically cleaved at the final step with strong acids such as hydrogen fluoride (HF) or through catalytic hydrogenolysis.[1] Aspartimide formation in this strategy is primarily a concern during the final, harsh acidolytic cleavage step.[1]

  • Fmoc Strategy: This popular methodology employs a base-labile Fmoc group for Nα-protection, removed with a secondary amine, typically piperidine. Most side-chain protecting groups are acid-labile (e.g., tert-butyl esters) and are removed in the final cleavage step with TFA. The primary challenge in Fmoc-SPPS is the base-catalyzed formation of aspartimide during the repetitive piperidine treatment steps throughout the synthesis.[2][3]

Quantitative Performance Comparison

The following tables summarize the performance of various aspartic acid protecting groups. It is crucial to note that direct quantitative comparison between Z-Asp(OBzl)-OH (used in Boc/Z strategy) and Fmoc-based alternatives is challenging due to the different mechanisms and conditions of aspartimide formation.

Table 1: Performance of Aspartic Acid Protecting Groups in Peptide Synthesis

Synthetic StrategyAspartic Acid DerivativeNα-ProtectionSide-Chain ProtectionDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc/Z Boc-D-Asp(OBzl)-OHBocBenzyl (Bzl)Nα-Boc: TFA; Side-Chain Bzl: HF or H₂/Pd-CAvoids base-catalyzed aspartimide formation during synthesis.[1]Harsh final cleavage conditions (HF); Benzyl esters can still undergo acid-catalyzed aspartimide formation.[4]
Fmoc Fmoc-D-Asp(OtBu)-OHFmoctert-Butyl (tBu)Nα-Fmoc: 20% Piperidine/DMF; Side-Chain tBu: TFAStandard, cost-effective choice for non-problematic sequences.[5]Highly susceptible to base-catalyzed aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[2][6]
Fmoc (Bulky Esters) Fmoc-D-Asp(OMpe)-OHFmoc3-methylpent-3-yl (Mpe)Nα-Fmoc: 20% Piperidine/DMF; Side-Chain OMpe: TFAIncreased steric hindrance significantly reduces aspartimide formation compared to OtBu.[7][8]More expensive than OtBu; does not completely eliminate aspartimide formation.[9]
Fmoc (Bulky Esters) Fmoc-D-Asp(OBno)-OHFmoc5-n-butyl-5-nonyl (Bno)Nα-Fmoc: 20% Piperidine/DMF; Side-Chain OBno: TFAExtremely effective at minimizing aspartimide by-products, even in difficult sequences.[10][11]Higher cost and molecular weight.[9]
Fmoc (Non-Ester) Fmoc-D-Asp(CSY)-OHFmocCyanosulfurylide (CSY)Nα-Fmoc: 20% Piperidine/DMF; Side-Chain CSY: Electrophilic halogenating agents (e.g., NCS)Completely suppresses aspartimide formation; improves solubility.[12][13][14]Requires a separate, non-standard deprotection step; incompatible with methionine and free cysteine.[15]
Fmoc (Backbone Protection) Fmoc-D-Asp(OtBu)-(Dmb)Gly-OHFmocOtBu (side-chain), Dmb (backbone)Nα-Fmoc: 20% Piperidine/DMF; Side-Chain OtBu & Dmb: TFAVirtually eliminates aspartimide formation by protecting the nucleophilic backbone amide.[16][17]Slower coupling kinetics for the subsequent amino acid; typically used as a dipeptide unit.[5][17]

Table 2: Experimental Data on Aspartimide Formation for Fmoc-Based Protecting Groups

Data is compiled from comparative studies on the model peptide H-Val-Lys-Asp-Xxx-Tyr-Ile-OH, which is highly prone to aspartimide formation, after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Aspartic Acid DerivativeXxxAspartimide-Related Products (%)D-Aspartate (%)
Fmoc-Asp(OtBu)-OHGly~40-60%High
Fmoc-Asp(OtBu)-OHAsn~20-30%Moderate
Fmoc-Asp(OMpe)-OHGly~5-15%Reduced
Fmoc-Asp(OMpe)-OHAsn~2-5%Low
Fmoc-Asp(OBno)-OHGly~1-2%Very Low
Fmoc-Asp(OBno)-OHAsn<1%Almost Undetectable
Fmoc-Asp(CSY)-OHAny0%0%
Fmoc-Asp(OtBu)-(Dmb)Gly-OH-~0%~0%

Note: The exact percentages can vary depending on the specific peptide sequence and reaction conditions.[11][15]

Key Experimental Methodologies

Detailed experimental protocols are crucial for the successful implementation of these protecting group strategies.

Protocol 1: Boc-SPPS Coupling of Boc-D-Asp(OBzl)-OH
  • Resin Preparation: Start with a suitable resin (e.g., PAM resin) with the first amino acid already coupled. Swell the resin in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM and neutralize with 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling:

    • Dissolve Boc-D-Asp(OBzl)-OH (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.

  • Final Cleavage and Deprotection: After synthesis completion, treat the peptidyl-resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove the OBzl and other side-chain protecting groups.

Protocol 2: Fmoc-SPPS Coupling of Fmoc-D-Asp(Side-Chain Protection)-OH
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin). Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF.

  • Coupling (Standard Bulky Esters):

    • Dissolve Fmoc-D-Asp(OR)-OH (e.g., R = OtBu, OMpe, OBno) (4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.

  • Final Cleavage and Deprotection: After synthesis completion, treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Protocol 3: Deprotection of Cyanosulfurylide (CSY) Group
  • Peptide Cleavage: Cleave the peptide from the resin using the standard TFA cocktail as described in Protocol 2. The CSY group remains intact.

  • CSY Deprotection:

    • Dissolve the crude peptide in an aqueous solvent system (e.g., CH₃CN/H₂O, 1:1).

    • Add an electrophilic halogenating agent, such as N-chlorosuccinimide (NCS) (typically 1.5-2 equivalents per CSY group).

    • Stir the reaction at room temperature for 5-15 minutes. Monitor the reaction by LC-MS.

    • Quench any excess NCS with a scavenger like methionine.

  • Purification: Purify the deprotected peptide by preparative HPLC.[12][13]

Visualizing the Chemistry: Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and decision-making workflows involved in peptide synthesis.

Aspartimide_Formation cluster_0 In Fmoc-SPPS Asp Aspartic Acid Residue (-Asp(OR)-Xaa-) Enolate Deprotonated Backbone Amide Asp->Enolate Piperidine Aspartimide Aspartimide Intermediate (Succinimide Ring) Enolate->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Peptide (Correct) Aspartimide->Alpha_Peptide Hydrolysis (minor) Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis (major) Racemized Racemized α/β-Peptides Aspartimide->Racemized Epimerization

Caption: Mechanism of base-catalyzed aspartimide formation in Fmoc-SPPS.

SPPS_Workflow Start Start with Resin Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next Protected Amino Acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage & Side-Chain Deprotection Repeat->Final_Cleavage No Purification Purify Peptide Final_Cleavage->Purification Protecting_Group_Selection Start Select Asp Protecting Group Is_Fmoc Fmoc-SPPS? Start->Is_Fmoc Is_Problematic Problematic Sequence? (e.g., Asp-Gly, Asp-Asn) Is_Fmoc->Is_Problematic Yes Boc_Strategy Use Boc-Asp(OBzl)-OH (Boc-SPPS) Is_Fmoc->Boc_Strategy No Fmoc_Standard Use Fmoc-Asp(OtBu)-OH Is_Problematic->Fmoc_Standard No High_Purity Highest Purity Needed? (Complete Suppression) Is_Problematic->High_Purity Yes Bulky_Ester Use Bulky Ester (Fmoc-Asp(OMpe/OBno)-OH) High_Purity->Bulky_Ester No (Significant Reduction) CSY_or_Dmb Use Fmoc-Asp(CSY)-OH or Backbone Protection (Fmoc-Asp(OtBu)-(Dmb)Gly-OH) High_Purity->CSY_or_Dmb Yes (Elimination)

References

A Comparative Analysis of Z-D-Asp(OBzl)-OH: Purity, Yield, and Side Reaction Profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the selection of appropriately protected amino acid derivatives is a critical determinant of overall yield and final product purity. This guide provides a comprehensive comparison of Z-D-Asp(OBzl)-OH with other commonly used aspartic acid derivatives, focusing on experimental data related to purity, yield, and the propensity for side reactions. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The purity of aspartic acid building blocks is significantly influenced by the choice of the side-chain protecting group, which plays a crucial role in mitigating side reactions, most notably the formation of aspartimide.[1] The steric hindrance provided by the side-chain ester group is a key factor in preventing this intramolecular cyclization.[1]

Comparative Purity of Aspartic Acid Derivatives

High-Performance Liquid Chromatography (HPLC) analysis of crude reaction mixtures reveals significant differences in the purity profiles of various N-Cbz-protected L-aspartic acid derivatives. The bulkier protecting groups, such as benzyl (in Z-Asp(OBzl)-OH) and tert-butyl (in Z-Asp(OtBu)-OH), offer greater steric protection to the side-chain carboxyl group. This reduces the rate of intramolecular cyclization, leading to higher crude purities compared to derivatives with smaller protecting groups like methyl (in Z-Asp(OMe)-OH).[1] For applications where high initial purity is paramount to minimize downstream purification challenges, Z-Asp(OtBu)-OH and Z-Asp(OBzl)-OH are demonstrably superior choices.[1]

DerivativeProtecting GroupCrude Purity ProfileKey Considerations
This compound Benzyl (Bzl)HighOffers good steric protection, reducing aspartimide formation.[1]
Z-Asp(OtBu)-OH tert-Butyl (tBu)HighThe bulky tBu group provides significant steric hindrance.[1][2]
Z-Asp(OMe)-OH Methyl (Me)LowerThe small methyl group is more susceptible to aspartimide formation.[1]
Fmoc-Asp(OBno)-OH 3-nitrobenzyl (OBno)Very HighShows remarkable reduction in side product formation.[3]

Key Side Reactions and Their Impact on Yield

The practical yield of a desired peptide is often diminished by the formation of impurities that are difficult to separate. Understanding the common side reactions associated with aspartic acid derivatives is crucial for optimizing synthetic protocols.

Aspartimide Formation

Aspartimide formation is a primary concern in peptide synthesis involving aspartic acid.[3] This intramolecular cyclization of the aspartic acid residue leads to a mixture of α- and β-aspartyl peptides, racemization, and potential chain termination.[3][4] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ser, and Asp-Asn motifs being particularly problematic.[3] The use of sterically hindered protecting groups, such as the benzyl group in Z-Asp(OBzl)-OH and especially advanced derivatives like Fmoc-Asp(OBno)-OH, has been shown to significantly suppress this side reaction.[2][3] In a study on the susceptible Asp-Gly sequence, the use of a benzyl-type protecting group resulted in over 74% of the target peptide, whereas the standard Asp(OtBu) yielded only 2.1%.[3]

Dipeptide Formation

During the benzyloxycarbonylation of H-Asp(OBzl)-OH via the Schotten-Baumann reaction, a dipeptide side product, Z-Asp(OBzl)-Asp(OBzl)-OH, can be formed.[5] The extent of this dipeptide formation is dependent on the base used, with studies showing 10% formation with NaHCO₃ and 20% with Na₂CO₃.[5] This impurity can be challenging to distinguish from the desired product due to similar physical properties, potentially complicating purification and reducing the effective yield.[5][6]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.

General Protocol for Solution-Phase Peptide Coupling

This protocol describes a general method for the chemical coupling of Z-Asp(OBzl)-OH to an amino acid ester in solution.[4]

Materials:

  • Z-Asp(OBzl)-OH

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Activation: Dissolve Z-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with NMM or DIPEA (1.0-1.2 eq). Add the neutralized amino acid ester solution to the activated Z-Asp(OBzl)-OH solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. The filtrate can then be purified using standard chromatographic techniques.[4]

Reversed-Phase HPLC Purification of a Z-Asp(OBzl) Containing Peptide

Column and Mobile Phases:

  • Column: A C18 reversed-phase column is a suitable starting point. For more hydrophobic peptides, a C4 or C8 column may yield better results.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Gradient Elution:

  • Equilibrate the column with the initial mobile phase composition (e.g., 80% A / 20% B) until a stable baseline is achieved.

  • Inject the dissolved and clarified peptide sample.

  • Run a linear gradient to a higher concentration of Mobile Phase B (e.g., up to 90% B) over a suitable time frame (e.g., 30-60 minutes) to elute the peptide.

Visualizing Key Processes

To further clarify the chemical transformations and workflows, the following diagrams are provided.

Synthesis_and_Side_Reaction cluster_synthesis Synthesis of this compound cluster_side_reaction Side Reaction H-D-Asp(OBzl)-OH H-D-Asp(OBzl)-OH This compound This compound H-D-Asp(OBzl)-OH->this compound Benzyloxycarbonylation Dipeptide Z-D-Asp(OBzl)-D-Asp(OBzl)-OH H-D-Asp(OBzl)-OH->Dipeptide Dimerization Z-Cl Z-Cl, Base Z-Cl->this compound

Synthesis of this compound and a potential side reaction.

Aspartimide_Formation_Pathway Peptide-Asp(OR)-Xaa Peptide-Asp(OR)-Xaa Deprotonation Deprotonation of Backbone Amide Peptide-Asp(OR)-Xaa->Deprotonation Base (e.g., Piperidine) Intramolecular_Attack Intramolecular Nucleophilic Attack Deprotonation->Intramolecular_Attack Aspartimide Aspartimide Intermediate Intramolecular_Attack->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Racemized D-Asp Peptide (Racemized) Aspartimide->Racemized Alpha_Peptide α-Peptide (Correct Product) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (By-product) Hydrolysis->Beta_Peptide

References

The Guardian Against Aspartimide: Evaluating Z-D-Asp(OBzl)-OH in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the incorporation of aspartic acid into "difficult" sequences—those prone to aggregation and side reactions—presents a significant hurdle. A primary challenge is the formation of aspartimide, a cyclic byproduct that can lead to impurities and reduced yield. This guide provides a comprehensive comparison of Z-D-Asp(OBzl)-OH and its alternatives, supported by experimental data, to inform the selection of the optimal building block for challenging syntheses.

The benzyloxycarbonyl (Z) protecting group for the alpha-amino group and the benzyl ester (OBzl) for the side-chain carboxyl group of aspartic acid offer a classic yet effective strategy, particularly in Boc-based solid-phase peptide synthesis (SPPS). This approach is especially relevant when trying to mitigate base-catalyzed aspartimide formation, a common issue in the more prevalent Fmoc-based strategies.

Performance in Mitigating Aspartimide Formation: A Comparative Analysis

Aspartimide formation is a deleterious side reaction where the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue, forming a succinimide ring. This can lead to a mixture of α- and β-aspartyl peptides, as well as racemization. The choice of side-chain protecting group is critical in minimizing this side reaction.

While this compound is typically used in Boc-SPPS, where repeated exposure to base is avoided, a comparison with commonly used Fmoc-protected aspartic acid derivatives highlights the importance of side-chain protection in preventing aspartimide formation. Data from comparative studies on model peptides, such as scorpion toxin II, demonstrate the superior performance of sterically hindered protecting groups in suppressing this side reaction.

Protecting Group StrategyAdjacent Residue (X) in VKDXYITarget Peptide (%)Aspartimide (%)D-Aspartate (%)
Fmoc-Asp(OtBu)-OHGly2.163.832.3
Asn9.148.29.1
Arg25.140.51.2
Fmoc-Asp(OMpe)-OHGly12.349.514.1
Asn4.225.44.2
Arg11.021.30.4
Fmoc-Asp(OBno)-OH*Gly74.510.10.5
Asn91.21.20.1
Arg92.10.90.1

*Data obtained using Fmoc-Asp(OBno)-OH, a derivative with a benzyl-type protecting group, in a stress test simulating 100 deprotection cycles.[1][2]

The data clearly illustrates that in sequences highly susceptible to aspartimide formation (e.g., Asp-Gly), the standard Fmoc-Asp(OtBu)-OH performs poorly.[1] In contrast, the use of a benzyl-type protecting group, such as in Fmoc-Asp(OBno)-OH, dramatically reduces the formation of aspartimide and subsequent racemization, leading to a significantly higher yield of the desired peptide.[1][2] While direct quantitative comparisons with this compound under identical prolonged basic conditions are not directly applicable due to the different synthetic strategies (Boc vs. Fmoc), the data underscores the effectiveness of benzyl-type side-chain protection in mitigating this critical side reaction.[3]

Strategic Advantages and Considerations of this compound

The primary advantage of using a Boc-Asp(OBzl)-OH strategy, which is analogous to using this compound in a Boc-SPPS context, is the avoidance of repeated exposure to the basic conditions (e.g., piperidine) required for Fmoc group removal.[3] However, it is important to note that aspartimide formation can still occur under the acidic conditions used for final cleavage from the resin, such as with hydrogen fluoride (HF).[3][4]

FeatureThis compound (in Boc-SPPS)Fmoc-Asp(OtBu)-OH (in Fmoc-SPPS)
α-Amino Protection Boc (Benzyloxycarbonyl - Z in solution phase)Fmoc (9-Fluorenylmethyloxycarbonyl)
Side-Chain Protection Benzyl ester (Bzl)tert-Butyl ester (tBu)
Deprotection Conditions α-Amino: TFA (acid-labile) Side-Chain: HF, Hydrogenolysis (strong acid)α-Amino: Piperidine (base-labile) Side-Chain: TFA (acid-labile)
Aspartimide Formation Risk Primarily during final acidic cleavageDuring each basic deprotection cycle
Primary Application Boc-SPPS, Solution-phase synthesisFmoc-SPPS

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. The following are representative protocols for the incorporation of an aspartic acid residue in SPPS and subsequent analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
  • Resin Swelling: Swell the desired amount of a suitable resin (e.g., PAM resin) in dichloromethane (DCM) for 1 hour.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM, followed by isopropanol, and then DCM.

  • Neutralization: Neutralize the resin with 5% diisopropylethylamine (DIEA) in DCM. Wash the resin with DCM.

  • Coupling:

    • In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF with appropriate scavengers (e.g., anisole) at low temperature (0°C).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: HPLC Analysis for Quantification of Aspartimide Formation
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).[1]

  • HPLC System: Utilize a reverse-phase HPLC system with a C18 column.[1]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: Run a linear gradient from 5% to 65% of Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.[1]

  • Detection: Monitor the elution profile by UV absorbance at 214 nm.[1] Aspartimide and related byproducts such as β-aspartyl peptides will typically appear as distinct peaks close to the main product peak.[4] Mass spectrometry can be used to confirm the identity of the peaks, with aspartimide formation resulting in a mass loss of 18 Da (water).[4]

Visualizing the Challenge and Solution

To better understand the underlying chemical processes and decision-making in peptide synthesis, the following diagrams illustrate the pathway of aspartimide formation and a workflow for selecting an appropriate aspartic acid protecting group.

Pathway of Aspartimide Formation Peptide Peptide with Asp(OR) residue Aspartimide Aspartimide Intermediate (-H2O) Peptide->Aspartimide Intramolecular cyclization Base Base (e.g., Piperidine) or Acid (e.g., HF) Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized D-Asp Peptide Aspartimide->Racemized_Peptide Epimerization

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Decision Workflow for Aspartic Acid Protection Start Start: Incorporate Aspartic Acid Difficult_Seq Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->Difficult_Seq Synthesis_Strategy Which synthesis strategy is being used? Difficult_Seq->Synthesis_Strategy Yes Fmoc_Asp_OtBu Use Fmoc-Asp(OtBu)-OH (Standard) Difficult_Seq->Fmoc_Asp_OtBu No Fmoc_SPPS Fmoc-SPPS Synthesis_Strategy->Fmoc_SPPS Boc_SPPS Boc-SPPS Synthesis_Strategy->Boc_SPPS Fmoc_Asp_Hindered Use sterically hindered protecting group (e.g., Fmoc-Asp(OBno)-OH) Fmoc_SPPS->Fmoc_Asp_Hindered Boc_Asp_OBzl Use Boc-Asp(OBzl)-OH (this compound analog) Boc_SPPS->Boc_Asp_OBzl

Caption: A simplified decision-making workflow for selecting an aspartic acid protecting group.

References

A Comparative Guide to Aspartic Acid Protecting Groups in Peptide Synthesis: Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex peptides demands a meticulous selection of protecting groups to minimize side reactions and ensure the desired product's purity and yield. Aspartic acid (Asp), with its β-carboxylic acid side chain, is particularly susceptible to aspartimide formation, a notorious side reaction that can lead to a mixture of difficult-to-separate impurities. This guide provides an objective comparison of commonly used Asp protecting groups, supported by experimental data, to aid in the rational selection of the optimal strategy for your peptide synthesis needs.

The primary challenge in incorporating aspartic acid into a peptide sequence via solid-phase peptide synthesis (SPPS) is the base-catalyzed intramolecular cyclization to form a succinimide derivative, known as aspartimide.[1][2] This five-membered ring is prone to nucleophilic attack by the deprotection base (e.g., piperidine) or water, leading to the formation of both α- and β-aspartyl peptides, as well as their respective epimers.[3][4] The resulting mixture of isomers complicates purification and significantly reduces the overall yield of the target peptide.[5] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[6][7]

Performance Comparison of Asp Protecting Groups

The choice of the protecting group for the Asp side chain is critical in mitigating aspartimide formation. Several strategies have been developed, ranging from sterically hindered esters to non-ester-based protecting groups and backbone protection. The following table summarizes the performance of various Asp protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is known to be highly susceptible to aspartimide formation.[5]

Protecting Group StrategyProtecting Group% Aspartimide Formation (Typical)AdvantagesDisadvantages & Side ReactionsDeprotection Conditions
Standard Ester tert-Butyl (OtBu)15-50% (sequence dependent)Commonly used, commercially available.High propensity for aspartimide formation, especially in problematic sequences.[3]Strong acid (e.g., high concentration of TFA).[8]
Benzyl (OBn)Higher than OtBu in many cases.[9]Orthogonal to Fmoc/tBu and Boc strategies.Requires catalytic hydrogenation for removal, which can be incompatible with certain residues (e.g., Cys, Met).[8]Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[8]
Cyclohexyl (OcHex)Significantly less than OBn.[9]Reduced aspartimide formation compared to OBn.Can still lead to significant aspartimide formation under forcing conditions.Strong acid (e.g., HF).[9]
Bulky Esters 3-ethyl-3-pentyl (OEpe)~5%Significant reduction in aspartimide formation.Increased steric hindrance can sometimes slow down coupling reactions.Strong acid (e.g., TFA).[5]
4-n-propyl-4-heptyl (OPhp)~2%Further reduction in aspartimide formation.Increased steric hindrance can sometimes slow down coupling reactions.Strong acid (e.g., TFA).[5]
5-n-butyl-5-nonyl (OBno)<1%Excellent suppression of aspartimide formation.[3]Increased steric hindrance can sometimes slow down coupling reactions.Strong acid (e.g., TFA).[5]
Non-Ester Based Cyanosulfurylide (CSY)~0%Complete suppression of aspartimide formation.[1][10]Requires a separate, oxidative deprotection step. Potential for side reactions with sensitive residues.[5]Electrophilic halogen species (e.g., N-chlorosuccinimide).[1]
Backbone Protection Dmb/TMB on preceding Gly~0%Complete suppression of aspartimide formation.[1][7]Sequence-dependent (requires a following Gly). Dipeptide coupling can be slower.Cleaved during the final TFA cleavage.[5]

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental strategies discussed, the following diagrams are provided.

Peptide Peptide with Asp(OR) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Peptide->Deprotection Base Treatment Aspartimide Aspartimide Intermediate Deprotection->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis H₂O Piperidinolysis Piperidinolysis Aspartimide->Piperidinolysis Piperidine Alpha_Peptide α-Peptide (L/D) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (L/D) Hydrolysis->Beta_Peptide Alpha_Piperidide α-Piperidide (L/D) Piperidinolysis->Alpha_Piperidide Beta_Piperidide β-Piperidide (L/D) Piperidinolysis->Beta_Piperidide

Caption: Mechanism of Aspartimide Formation and Subsequent Side Reactions.

Start Start: Select Asp Protecting Groups for Comparison SPPS Solid-Phase Peptide Synthesis of Model Peptide (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) Start->SPPS Cleavage Cleavage from Resin and Global Deprotection (e.g., TFA/TIS/H₂O) SPPS->Cleavage Analysis Crude Peptide Analysis by RP-HPLC and LC-MS Cleavage->Analysis Quantification Quantification of Aspartimide-Related Impurities Analysis->Quantification Comparison Compare Performance of Protecting Groups Quantification->Comparison

Caption: Experimental Workflow for Comparing Asp Protecting Groups.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of different protecting group strategies.

Synthesis of Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
  • Resin: Rink Amide AM resin (0.5 mmol/g loading).[5]

  • Scale: 0.1 mmol.[5]

  • Fmoc-Deprotection: 20% piperidine in DMF (2 x 10 min).[5]

  • Coupling: 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF for 1 hour.[5]

  • Cleavage and Global Deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.[5]

Introduction of Bulky Ester Protected Aspartic Acid (OEpe, OPhp, OBno)

The corresponding Fmoc-Asp(OR)-OH is coupled using the standard coupling protocol described above.[5] Subsequent amino acids are coupled following the standard protocol. The bulky ester protecting groups are stable to the standard Fmoc deprotection conditions and are cleaved simultaneously with the other side-chain protecting groups and the resin during the final TFA cleavage.[5]

Introduction of Cyanosulfurylide (CSY) Protected Aspartic Acid

Fmoc-Asp(CSY)-OH is coupled using the standard coupling protocol.[5] Following completion of the peptide sequence and cleavage from the resin with TFA, the crude peptide is obtained with the CSY group intact.

  • CSY Deprotection: The crude peptide is dissolved in an aqueous solvent (e.g., CH₃CN/H₂O, 1:1), and N-chlorosuccinimide (NCS) is added (typically 1.1-1.5 equivalents per CSY group).[5][10] The reaction is usually complete within 30 minutes at room temperature. Any excess NCS is quenched with a scavenger such as methionine. The deprotected peptide is then purified by preparative HPLC.[5]

Introduction of Backbone Protection (Dmb)

The dipeptide Fmoc-Asp(OtBu)-Dmb-Gly-OH is coupled as a single unit using the standard coupling protocol. The subsequent amino acid is coupled to the glycine residue of the dipeptide. The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage, regenerating the native peptide backbone.[5]

Conclusion

The prevention of aspartimide formation is a critical consideration in the synthesis of peptides containing aspartic acid. While the standard O-tert-butyl protecting group is often inadequate for problematic sequences, a range of effective alternatives are available. Bulky ester protecting groups, such as OEpe, OPhp, and particularly OBno, offer a significant reduction in aspartimide formation with a straightforward deprotection strategy.[5] For sequences that are extremely prone to this side reaction, non-ester-based protecting groups like CSY or the use of backbone protection with Dmb can completely suppress aspartimide formation, albeit with the need for additional synthetic or deprotection steps.[1][5] The choice of the optimal protecting group will depend on the specific peptide sequence, the scale of the synthesis, and the compatibility with other residues in the peptide. This guide provides the necessary data and protocols to make an informed decision and to successfully synthesize challenging aspartic acid-containing peptides.

References

A Cost-Benefit Analysis of Z-D-Asp(OBzl)-OH Versus Modern Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, purity, and overall cost of peptide synthesis. The choice of protecting group strategy for aspartic acid is particularly crucial due to the prevalent side reaction of aspartimide formation, which can lead to a cascade of difficult-to-separate impurities and significantly reduce the yield of the desired peptide. This guide provides a comprehensive cost-benefit analysis of the classical aspartic acid derivative, Z-D-Asp(OBzl)-OH, against its modern counterparts, primarily used in Fmoc-based solid-phase peptide synthesis (SPPS).

The use of this compound is traditionally associated with Boc-based SPPS, a strategy that relies on acid-labile protecting groups. In contrast, modern peptide synthesis predominantly employs the Fmoc/tBu strategy, which offers milder deprotection conditions. This fundamental difference in synthetic approach has significant implications for both the performance and cost of peptide synthesis.

Performance Comparison: The Challenge of Aspartimide Formation

A primary challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct that can lead to racemization and the formation of β-peptide impurities.[1][2] The choice of side-chain protecting group for the aspartic acid residue plays a pivotal role in mitigating this side reaction.

Modern alternatives to the benzyl (Bzl) protecting group of this compound have been developed to offer enhanced steric hindrance around the side-chain carboxyl group, thereby disfavoring the intramolecular cyclization that leads to aspartimide formation. These alternatives include the tert-butyl (OtBu) group, the 3-methylpent-3-yl (OMpe) group, and the 2-phenyl-2-propyl (OBno) group.

Experimental data from a stress test on a model peptide highly prone to aspartimide formation (VKDXYI) demonstrates the superior performance of these modern protecting groups, particularly OBno, in minimizing this side reaction.

Table 1: Comparative Performance of Aspartic Acid Protecting Groups in Mitigating Aspartimide Formation

Protecting GroupAdjacent Residue (X) in VKDXYITarget Peptide (%)Aspartimide (%)D-Aspartate (%)
Asp(OtBu)Gly2.163.832.3
Asn9.148.29.1
Arg25.140.51.2
Asp(OMpe)Gly12.349.514.1
Asn4.225.44.2
Arg11.021.30.4
Asp(OBno)Gly74.510.10.5
Asn91.21.20.1
Arg92.10.90.1

Data adapted from comparative studies on scorpion toxin II model peptides.[3]

While direct quantitative comparisons of overall yield and purity between this compound and its modern alternatives are influenced by the specific peptide sequence and synthesis strategy (Boc vs. Fmoc), a study on a model decapeptide containing glutamic acid (a close structural analog of aspartic acid) provides valuable insights. The Boc/Bzl strategy, comparable to using this compound, showed a slightly higher crude peptide purity and overall yield for a routine sequence compared to the Fmoc/tBu strategy.[1] However, for sequences prone to aspartimide formation, the benefits of modern protecting groups in reducing side reactions are expected to lead to higher purity and yield of the final product.

Cost Comparison

The cost of the protected amino acid is a significant factor in the overall expense of peptide synthesis. The following table provides an approximate cost comparison for this compound and its modern alternatives.

Table 2: Cost Comparison of this compound and Modern Alternatives

CompoundApproximate Price (per gram)
This compound~$14.88
Boc-D-Asp(OBzl)-OH~$18.24 - $45.00
Fmoc-D-Asp(OtBu)-OH~$6.83 - $20.10
Fmoc-D-Asp(OMpe)-OH~$92.00
Fmoc-D-Asp(OBno)-OH~$206.00

Prices are approximate and based on publicly available data from various suppliers for research-grade quantities. Actual prices may vary depending on the supplier, purity, and quantity purchased.

While this compound and the standard Fmoc-D-Asp(OtBu)-OH are the most cost-effective options, the higher price of the more advanced protecting groups like OMpe and OBno may be justified by the significantly improved purity and yield, especially for challenging peptide sequences. The increased cost of the building block can be offset by reduced purification costs and a higher overall yield of the desired product.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the chemical processes and decision-making involved in selecting an appropriate aspartic acid derivative, the following diagrams illustrate the mechanism of aspartimide formation, a workflow for choosing a protecting group, and a comparison of the experimental workflows for classical and modern peptide synthesis.

Peptide Peptide Chain with Asp(OR) Residue Deprotection Base Treatment (e.g., Piperidine) Peptide->Deprotection Aspartimide Aspartimide Intermediate Deprotection->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis Racemization Racemization Aspartimide->Racemization Alpha_Peptide α-Peptide (Desired Product) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Impurity) Hydrolysis->Beta_Peptide D_Asp_Peptide D-Asp Containing Peptide (Impurity) Racemization->D_Asp_Peptide

Caption: Mechanism of Aspartimide Formation.

Start Start: Select Aspartic Acid Protecting Group Sequence_Analysis Analyze Peptide Sequence for Aspartimide-Prone Motifs (e.g., Asp-Gly, Asp-Asn) Start->Sequence_Analysis Low_Risk Low Risk Sequence_Analysis->Low_Risk No High_Risk High Risk Sequence_Analysis->High_Risk Yes Standard_PG Use Standard Protecting Group (e.g., this compound or Fmoc-D-Asp(OtBu)-OH) Low_Risk->Standard_PG Cost_Consideration Consider Cost vs. Purity Requirements High_Risk->Cost_Consideration Cost_Consideration->Standard_PG Cost-Sensitive Advanced_PG Use Advanced Protecting Group (e.g., Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OBno)-OH) Cost_Consideration->Advanced_PG High Purity Needed High_Purity_Needed High Purity is Critical Cost_Sensitive Cost is a Major Constraint

Caption: Decision Workflow for Protecting Group Selection.

cluster_0 Classical (Boc/Z) SPPS Workflow cluster_1 Modern (Fmoc) SPPS Workflow Boc_Start Start with Resin Boc_Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (e.g., 10% DIEA in DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Couple Boc-AA-OH (e.g., Boc-D-Asp(OBzl)-OH) Boc_Neutralization->Boc_Coupling Boc_Wash Wash Boc_Coupling->Boc_Wash Boc_Repeat Repeat Cycle Boc_Wash->Boc_Repeat Boc_Repeat->Boc_Deprotection Next Amino Acid Boc_Cleavage Final Cleavage (e.g., HF or H2/Pd-C) Boc_Repeat->Boc_Cleavage Final Amino Acid Fmoc_Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 Wash Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Couple Fmoc-AA-OH (e.g., Fmoc-D-Asp(OtBu)-OH) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 Wash Fmoc_Coupling->Fmoc_Wash2 Fmoc_Repeat Repeat Cycle Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotection Next Amino Acid Fmoc_Cleavage Final Cleavage (e.g., 95% TFA) Fmoc_Repeat->Fmoc_Cleavage Final Amino Acid

Caption: Comparative Experimental Workflows.

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis using the classical Boc/Z and modern Fmoc strategies, along with a standard protocol for analyzing the purity of the final peptide by HPLC.

Protocol 1: Classical Solid-Phase Peptide Synthesis (Boc/Z Strategy)
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM) for 30-60 minutes.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/DMAP).

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA and byproducts.

  • Neutralization: Neutralize the N-terminal amine by treating the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling: Couple the next Boc-protected amino acid (e.g., Boc-D-Asp(OBzl)-OH) using a suitable coupling reagent (e.g., HBTU/DIEA in DMF) for 1-2 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from the aspartic acid residue) using a strong acid such as hydrogen fluoride (HF) or by catalytic hydrogenation (H₂/Pd-C).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Modern Solid-Phase Peptide Synthesis (Fmoc Strategy)
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating with a solution of 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIEA in DMF) for 1-2 hours. Monitor the reaction for completion.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. b. Washing: Wash the resin thoroughly with DMF. c. Amino Acid Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-D-Asp(OtBu)-OH, Fmoc-D-Asp(OMpe)-OH, or Fmoc-D-Asp(OBno)-OH). d. Washing: Wash the resin with DMF. e. Repeat this cycle for all remaining amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by preparative RP-HPLC.

Protocol 3: HPLC Analysis of Peptide Purity
  • Sample Preparation: Dissolve the lyophilized crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a higher percentage (e.g., 95%) over a defined period (e.g., 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm.

  • Data Analysis: Integrate the peak areas of all detected peaks in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Conclusion and Recommendations

The choice between this compound and its modern alternatives is a strategic decision that depends on the specific requirements of the peptide synthesis project.

This compound remains a viable and cost-effective option for:

  • Peptide sequences that are not prone to aspartimide formation.

  • Solution-phase peptide synthesis.

  • Instances where the Boc/Z orthogonal protection strategy is advantageous.

Modern alternatives , particularly those with bulky side-chain protecting groups such as Fmoc-D-Asp(OMpe)-OH and Fmoc-D-Asp(OBno)-OH , are recommended for:

  • Peptide sequences that are highly susceptible to aspartimide formation (e.g., containing Asp-Gly or Asp-Asn motifs).

  • Syntheses where high purity of the final product is critical, as the reduction in side reactions simplifies purification and can lead to a higher overall yield of the desired peptide.

  • Compatibility with automated Fmoc-based solid-phase peptide synthesizers.

While the initial cost of the more advanced protecting groups is higher, the investment can be justified by the improved performance, leading to a more efficient and successful synthesis of challenging peptides. For routine, non-problematic sequences, the standard and more economical options of this compound or Fmoc-D-Asp(OtBu)-OH may be sufficient. A careful analysis of the peptide sequence and the project's budget and purity requirements will ultimately guide the most appropriate choice.

References

Safety Operating Guide

Proper Disposal of Z-D-Asp(obzl)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Z-D-Asp(obzl)-OH must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While specific regulations may vary by institution and location, the following guide provides essential information for the safe handling and disposal of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for correct labeling and handling of the waste material.

PropertyValueReference
Molecular Formula C₁₉H₁₉NO₆[1][2]
Molecular Weight 357.36 g/mol [1][2][3]
CAS Number 5241-62-3[3]
Solubility in DMSO 45 mg/mL[4]

Disposal Protocol

The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department. The following step-by-step protocol, adapted from procedures for structurally similar compounds, outlines the general process for disposal.[5]

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if it is pure, unused this compound or contaminated materials (e.g., gloves, paper towels, glassware).

  • Segregate the waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[5]

2. Containerization and Labeling:

  • Select an appropriate container: Use a clean, dry, and chemically compatible container with a secure lid. For solid waste, a wide-mouth plastic or glass container is suitable.[5]

  • Label the container clearly: The label must include:

    • The full chemical name: "this compound"

    • The quantity of the waste

    • The date of accumulation

    • The hazard class. While some safety data sheets for similar compounds indicate "no data available" for hazards[1], it is best practice to handle it as a chemical waste. A conservative approach is to label it as "Non-hazardous solid chemical waste" and consult with your EHS department for specific guidance.[5]

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

  • Ensure the storage area is secure and away from incompatible materials.[5]

4. Disposal Request:

  • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[5]

  • Follow your institution's specific procedures for scheduling a pickup.[5]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation and Handling cluster_1 EHS Disposal A Generation of this compound Waste B Characterize Waste (Pure solid or contaminated material?) A->B C Select & Label Appropriate Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Submit Waste Pickup Request to EHS D->E Container Full or Ready for Disposal F EHS Collects for Proper Disposal E->F

Workflow for the proper disposal of this compound.

Safety and Handling

While some safety data sheets for this compound and its isomers do not list specific hazards, it is crucial to handle the compound with care.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat.[6]

  • Engineering Controls: Ensure adequate ventilation in the work area.[6]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][6]

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1][6]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[1][6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

  • Accidental Release: In case of a spill, avoid dust formation. Collect the material and arrange for disposal. Prevent further leakage if it is safe to do so.[6]

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Logistics for Handling Z-D-Asp(obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for Z-D-Asp(obzl)-OH, a derivative of the amino acid L-aspartic acid used in peptide synthesis.[1] Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations.[2][3][4]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Hand Protection GlovesChemical-resistant, impervious gloves.[2][3] It is recommended to wear two pairs of gloves.[5]
Body Protection Full Suit/Lab CoatA protective disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves.[5]
BootsChemical-resistant boots.[2][3]
Respiratory Protection Dust Respirator/SCBAA dust respirator should be used.[2][3] For situations with a risk of inhalation, a self-contained breathing apparatus (SCBA) is recommended.[2]

Operational Plan: Handling and Emergency Procedures

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps for safe handling and response in case of accidental exposure.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_exposure Exposure Response prep_area Work in a well-ventilated area don_ppe Don all required PPE prep_area->don_ppe weigh Weigh the required amount carefully don_ppe->weigh dissolve Dissolve in an appropriate solvent weigh->dissolve contain Contain the spill weigh->contain If spill occurs skin Skin: Wash with soap and water dissolve->skin If skin contact eyes Eyes: Rinse with water for 15 mins dissolve->eyes If eye contact inhalation Inhalation: Move to fresh air dissolve->inhalation If inhaled ingestion Ingestion: Rinse mouth with water dissolve->ingestion If ingested collect Collect spilled material with appropriate tools contain->collect dispose_spill Place in a labeled waste container collect->dispose_spill seek_medical Seek immediate medical attention skin->seek_medical eyes->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Workflow for handling this compound and emergency response.

First Aid Measures

Immediate first aid is critical in case of exposure.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[6]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

All materials contaminated with this compound, including unused product, empty containers, and used PPE, must be collected in a designated and clearly labeled waste container.

Disposal Workflow

The following diagram outlines the procedural steps for the safe disposal of this compound waste.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect all contaminated materials label_container Place in a clearly labeled, sealed container collect_waste->label_container store_securely Store in a designated, secure area label_container->store_securely contact_ehs Contact Environmental Health & Safety (EHS) store_securely->contact_ehs follow_regs Dispose according to federal, state, and local regulations contact_ehs->follow_regs

Caption: Step-by-step disposal plan for this compound waste.

Key Disposal Regulation: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-D-Asp(obzl)-OH
Reactant of Route 2
Reactant of Route 2
Z-D-Asp(obzl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.